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  • Product: 2-Cyanoethylamine hemifumarate
  • CAS: 2079-89-2

Core Science & Biosynthesis

Foundational

chemical properties of 2-Cyanoethylamine hemifumarate

An In-Depth Technical Guide to the Chemical Properties of 2-Cyanoethylamine Hemifumarate Introduction 2-Cyanoethylamine hemifumarate, also known as (2-cyanoethyl)ammonium hydrogen fumarate, is an organic salt composed of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Cyanoethylamine Hemifumarate

Introduction

2-Cyanoethylamine hemifumarate, also known as (2-cyanoethyl)ammonium hydrogen fumarate, is an organic salt composed of a protonated 2-cyanoethylamine cation and a hydrogen fumarate anion.[1][2] This compound serves as a valuable intermediate in various chemical syntheses and finds application as a corrosion inhibitor in cooling water systems, where it aids in preventing scale formation and protecting metal surfaces.[1] This guide provides a comprehensive overview of its core chemical and physical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental physicochemical properties is critical for the effective handling, formulation, and analysis of any chemical entity.

Molecular Structure and Identification

The compound is an ionic salt formed from the acid-base reaction between 2-cyanoethylamine and fumaric acid in a 2:1 stoichiometric ratio.

Figure 1: Ionic Structure of 2-Cyanoethylamine Hemifumarate cluster_cation (2-Cyanoethyl)ammonium Cation (x2) cluster_anion Hydrogen Fumarate Anion H₃N⁺−CH₂−CH₂−C≡N H₃N⁺−CH₂−CH₂−C≡N ⁻OOC−CH=CH−COOH ⁻OOC−CH=CH−COOH

Caption: Ionic structure of 2-Cyanoethylamine Hemifumarate.

Core Physicochemical Data

The following table summarizes the key identifying and physical properties of 2-Cyanoethylamine hemifumarate and its parent amine.

PropertyValueSource
IUPAC Name (2-cyanoethyl)ammonium hydrogen fumarate[1]
CAS Number 352-96-5[1]
Molecular Formula C₃H₆N₂ · 0.5(C₄H₄O₄)[1]
Molecular Weight 186.17 g/mol [1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1][3]
Boiling Point 355.5°C at 760 mmHg (Predicted)[1]
Flash Point 183°C (Predicted)[1]

Note: Boiling and flash points are predicted values and likely reflect the decomposition temperature of the salt or properties of the parent compounds.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for structural confirmation and purity assessment. The expected spectral characteristics are a composite of the 2-cyanoethylamine cation and the fumarate anion.

1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the cation and anion.

    • 2-Cyanoethylamine moiety: Two triplets corresponding to the adjacent methylene groups (-CH₂-CH₂-). Based on data for the free amine (3-aminopropionitrile), these would appear around 2.4-3.1 ppm.[4] The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, with its chemical shift being solvent-dependent.

    • Fumarate moiety: A singlet for the two equivalent vinyl protons (-CH=CH-) of the fumarate backbone. A very broad singlet for the carboxylic acid proton (-COOH) would also be expected at a downfield shift.

  • ¹³C NMR: The carbon spectrum provides confirmation of the carbon framework.

    • 2-Cyanoethylamine moiety: Three distinct signals are expected: one for the nitrile carbon (-C≡N) around 119 ppm, and two for the methylene carbons (-CH₂-CH₂-) at approximately 22 ppm and 38 ppm.[4][5]

    • Fumarate moiety: Signals for the carboxylate carbons (-COO⁻) and the vinyl carbons (-CH=CH-) would be present in the 130-170 ppm range.

1.3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration ModeRationale
3300-3500 (broad)N-H (Ammonium)StretchingCharacteristic of primary amine salts.[6]
~3000 (broad)O-H (Carboxylic Acid)StretchingIndicates the presence of the fumaric acid moiety.
~2240C≡N (Nitrile)StretchingA sharp, medium-intensity peak confirming the nitrile group.[6]
~1700C=O (Carboxylic Acid)StretchingFrom the undissociated carboxyl group of hemifumarate.
~1600C=C (Alkene)StretchingCorresponds to the double bond in the fumarate backbone.
~1580N-H (Ammonium)BendingConfirms the presence of the ammonium salt.

1.3.3 Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for molecular weight confirmation and impurity profiling.

  • Ionization Mode: Positive electrospray ionization (ESI+) is the preferred method.

  • Expected Ions: The primary ion observed in the positive mode would be the protonated 2-cyanoethylamine molecule [C₃H₆N₂ + H]⁺, with an expected m/z of 71.1.[4] In the negative mode, the fumarate anion [C₄H₄O₄ - H]⁻ at m/z 115.0 would be detected.

  • Fragmentation: Tandem MS (MS/MS) of the m/z 71.1 ion would likely show characteristic losses of small neutral molecules, providing further structural confirmation.[7][8]

Section 2: Synthesis and Stability

Synthesis Workflow

The synthesis of 2-Cyanoethylamine hemifumarate is a straightforward acid-base neutralization reaction. The causality behind this choice is its efficiency and high yield, driven by the favorable thermodynamics of salt formation.

Sources

Exploratory

2-Cyanoethylamine hemifumarate molecular weight and structure

An In-Depth Technical Guide to 2-Cyanoethylamine Hemifumarate: Structural Dynamics, Molecular Weight, and Protocols for Lysyl Oxidase Inhibition As a Senior Application Scientist, I frequently encounter researchers strug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Cyanoethylamine Hemifumarate: Structural Dynamics, Molecular Weight, and Protocols for Lysyl Oxidase Inhibition

As a Senior Application Scientist, I frequently encounter researchers struggling with extracellular matrix (ECM) instability models due to inconsistent reagent preparation or a misunderstanding of inhibitor kinetics. This whitepaper deconstructs the structural properties of 2-cyanoethylamine hemifumarate—universally recognized in the literature as β-aminopropionitrile (BAPN) fumarate—and provides field-proven, self-validating protocols for its application in ECM research.

Molecular Architecture and Physicochemical Parameters

To understand how BAPN functions, we must first look at its structural formulation. The active pharmacophore is the free base, 3-aminopropionitrile (2-cyanoethylamine). However, the free base is a volatile, highly reactive liquid that is exceptionally difficult to handle and dose accurately in biological assays.

To resolve this, the compound is synthesized as a hemifumarate salt[1]. In this stoichiometry, two molecules of the primary amine are protonated by one molecule of fumaric acid (a dicarboxylic acid). This 2:1 ratio yields a highly stable, water-soluble crystalline powder that ensures reproducible molarity in cell culture and in vivo models[2].

Molecular Weight Calculation:

  • 2-Cyanoethylamine ( C3​H6​N2​ ): 70.09 g/mol

  • Fumaric Acid ( C4​H4​O4​ ): 116.07 g/mol

  • Hemifumarate Complex ( 2×70.09+116.07 ): 256.26 g/mol [2]

Table 1: Physicochemical Specifications
ParameterSpecification
IUPAC Name Bis(2-cyanoethylammonium) fumarate
Common Synonyms BAPN fumarate, 3-Aminopropionitrile fumarate salt
CAS Registry Number 2079-89-2
Molecular Formula (C3​H6​N2​)2​⋅C4​H4​O4​
Molecular Weight 256.26 g/mol
Physical State White crystalline powder
Aqueous Solubility ~50 mg/mL (Yields a clear, colorless solution)

Mechanistic Causality: Suicide Inhibition of Lysyl Oxidase (LOX)

BAPN is not a simple competitive inhibitor; it is a mechanism-based, irreversible inactivator (a "suicide inhibitor") of the Lysyl Oxidase (LOX) family of enzymes[3].

Normally, LOX oxidizes the ϵ -amino group of peptidyl lysine residues in collagen and elastin to highly reactive aldehydes (allysine). These aldehydes spontaneously condense to form the covalent cross-links that give the ECM its tensile strength[4].

When BAPN is introduced, it enters the LOX active site. The enzyme attempts to catalyze the substrate, abstracting a β -proton from BAPN. This catalytic error generates a highly reactive ketenimine intermediate. Instead of releasing the product, the ketenimine immediately undergoes nucleophilic attack by a residue within the enzyme's active site, forming a permanent covalent bond that irreversibly destroys the enzyme's catalytic capacity[3].

LOX_Mechanism cluster_ECM Normal ECM Maturation cluster_Inhibition BAPN Mechanism-Based Inhibition Lys Peptidyl Lysine Allysine Allysine Lys->Allysine LOX Oxidation Crosslink Cross-linked ECM Allysine->Crosslink Condensation BAPN 2-Cyanoethylamine Ketenimine Ketenimine Intermediate BAPN->Ketenimine LOX Catalysis InactiveLOX Inactivated LOX Ketenimine->InactiveLOX Covalent Binding

Mechanistic pathway of normal ECM cross-linking vs. irreversible suicide inhibition by BAPN.

Structure-Activity Relationship (SAR) of Aminonitriles

Why use 2-cyanoethylamine specifically? Research comparing various aminonitriles demonstrates that the primary amine functional group is critical for maximum irreversible potency[5]. Substituting the amine drastically alters the inhibition profile, as summarized below.

Table 2: Comparative LOX Inhibition Profile of Aminonitriles
CompoundAmine TypeInhibition MechanismRelative Potency
BAPN (2-Cyanoethylamine) PrimaryIrreversible (Covalent)Highest
MMAPN (Monomethylaminopropionitrile) SecondaryReversibleModerate
IDPN (3,3'-Iminodipropionitrile) SecondaryMixed (Mostly Reversible)Moderate
DMAPN (Dimethylaminopropionitrile) TertiaryNoneZero

(Data synthesized from Froines & Wilmarth, 1992[5])

Self-Validating Experimental Protocol: In Vitro LOX Inhibition

When applying BAPN to cell cultures (e.g., osteoblasts or vascular smooth muscle cells), a common failure point is assuming a single dose will inhibit LOX indefinitely. Because cells continuously synthesize and secrete de novo LOX, the inhibitor must be replenished. Furthermore, any robust protocol must be a self-validating system —meaning you must biochemically confirm enzyme shutdown before spending resources analyzing downstream ECM phenotypes[6].

Objective: Inhibit LOX-mediated collagen cross-linking in differentiating cell cultures while internally validating the inhibition.

Step 1: Reagent Preparation (Stock Solution)

  • Weigh 25.6 mg of 2-Cyanoethylamine hemifumarate powder.

  • Dissolve in 1 mL of sterile, cold ddH2​O to create a 100 mM stock solution.

  • Causality Note: Always use water, not DMSO. The hemifumarate salt is highly hydrophilic; DMSO will cause precipitation and inaccurate dosing.

  • Filter sterilize through a 0.22 µm PES membrane and store aliquots at -20°C.

Step 2: Cell Culture Application

  • Seed target cells (e.g., osteoblasts) and grow to 80% confluence.

  • Induce ECM production using standard osteogenic media (supplemented with 50 µg/mL ascorbic acid).

  • Spike the media with BAPN stock to achieve a final working concentration of 250 µM to 500 µM [6].

  • Critical Step: Completely aspirate and replace the BAPN-treated media every 48 hours. LOX is continuously secreted, and the irreversible binding depletes the available pool of free BAPN.

Step 3: The Internal Validation Readout (Amplex Red Assay) Before harvesting the matrix for structural analysis (like AFM or D-spacing measurements[4]), you must prove LOX was successfully inhibited.

  • Collect 50 µL of conditioned media from both Vehicle Control and BAPN-treated wells at day 7.

  • Incubate the media with an Amplex Red / Horseradish Peroxidase (HRP) / Putrescine reaction mixture. Active LOX oxidizes putrescine, releasing H2​O2​ , which HRP uses to convert Amplex Red to fluorescent resorufin.

  • Success Criteria: The BAPN-treated media must show a >85% reduction in fluorescence compared to the control. If fluorescence remains high, your BAPN dosing frequency is too low, and the cells are out-pacing the inhibitor.

Step 4: Downstream Phenotypic Analysis Once LOX inhibition is validated, proceed to quantify the ECM. Extract the matrix and perform a Sircol assay or HPLC for pyridinoline cross-links. A successful BAPN blockade will result in a massive shift toward acid-soluble (uncross-linked) collagen and a near-total absence of mature pyridinoline structures[4].

Sources

Foundational

Solvent Dynamics and Reconstitution Strategies for 2-Cyanoethylamine Hemifumarate in Preclinical Models

Executive Summary In the landscape of extracellular matrix (ECM) pharmacology, 2-Cyanoethylamine hemifumarate (widely known as 3-aminopropionitrile fumarate, or BAPN-F) remains the gold standard for inducing lathyrism an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of extracellular matrix (ECM) pharmacology, 2-Cyanoethylamine hemifumarate (widely known as 3-aminopropionitrile fumarate, or BAPN-F) remains the gold standard for inducing lathyrism and studying tissue remodeling. By acting as an irreversible inhibitor of lysyl oxidase (LOX), BAPN-F prevents the oxidative deamination of lysine residues, thereby blocking the cross-linking of tropocollagen and elastin.

However, a critical failure point in many preclinical workflows is the improper solvation of this compound. Because small-molecule screening libraries heavily rely on Dimethyl Sulfoxide (DMSO), researchers frequently default to organic solvents. As an application scientist, I have observed countless assay failures stemming from this exact oversight. This whitepaper dissects the thermodynamic causality behind BAPN-F solubility and provides self-validating protocols to ensure absolute reproducibility in your LOX-inhibition assays.

The Physicochemical Imperative: Water vs. Organic Solvents

To understand why BAPN-F behaves the way it does, we must look at its molecular architecture. BAPN-F is formulated as a hemifumarate salt—meaning two molecules of the highly polar aliphatic amine (3-aminopropionitrile) are ionically paired with one molecule of a dicarboxylic acid (fumaric acid).

The Causality of Aqueous Solvation

The robust crystalline lattice of this salt is held together by strong ionic interactions and a dense hydrogen-bonding network. To break this lattice, the solvent must possess both a high dielectric constant and the ability to act as a hydrogen bond donor and acceptor. Water perfectly fulfills these thermodynamic requirements, efficiently solvating both the ammonium cation and the fumarate anion.

The Failure of Organic Solvents (DMSO/Ethanol)

Conversely, polar aprotic solvents like DMSO are exceptionally poor at solvating anions because they lack hydrogen-bond donors. When BAPN-F is introduced to anhydrous DMSO, the solvation energy is vastly insufficient to overcome the lattice energy, resulting in immediate precipitation. Furthermore, 1 explicitly warns that moisture-contaminated DMSO can cause erratic, localized dissolution, leading to highly inaccurate dosing and unrepeatable data.

Quantitative Solubility Matrix

The following table synthesizes the empirical solubility limits across different solvent systems based on validated chemical data:

Solvent SystemSolubility LimitVisual IndicatorApplication Suitability
Sterile Water (Ambient) 50 - 51 mg/mLClear, colorlessStandard in vitro assays
Sterile Water (Sonication) 125 mg/mLClear, faintly yellowHigh-concentration master stocks
DMSO (Anhydrous) Insoluble (<1 mg/mL)White particulate suspensionNot Recommended
Ethanol / Methanol Poorly SolubleCloudy, rapid precipitationNot Recommended

Data supported by 2 and 3.

Mechanistic Workflow: Solvation to Inhibition

The pathway below illustrates the logical relationship between solvent selection, molecular bioavailability, and downstream enzymatic inhibition.

Pathway A BAPN-F (Solid State) B Aqueous Solvation (H2O, Sonication) A->B High Dielectric Constant C Organic Solvation (DMSO, EtOH) A->C Low/Aprotic Solvation D Bioavailable BAPN (Active Inhibitor) B->D Complete Dissociation E Precipitation / Insoluble C->E Lattice Energy > Solvation F Lysyl Oxidase (LOX) Inhibition D->F Covalent Binding

Pathway of BAPN-F solvation dictating LOX inhibition and ECM remodeling.

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must not be blind recipes; they must be self-validating systems. The following methodologies incorporate distinct "Validation Checkpoints" to ensure the physical state of the compound is optimal before proceeding to the next step.

Protocol A: Preparation of 125 mg/mL Aqueous Master Stock

Rationale: For in vitro applications requiring minimal vehicle volume, pushing BAPN-F to its absolute solubility limit (125 mg/mL) is necessary. This requires mechanical energy (ultrasonication) to overcome the activation energy of dissolution.

  • Gravimetric Dispensing: Weigh exactly 125.0 mg of BAPN-F powder into a sterile 1.5 mL microcentrifuge tube.

    • Validation Checkpoint: Balance must stabilize at 125.0 mg ± 0.5 mg. Ensure no static cling leaves unweighed powder on the spatula.

  • Solvent Addition: Add 1.0 mL of sterile, endotoxin-free water.

    • Validation Checkpoint: The solution will immediately appear highly turbid and opaque, confirming that the ambient saturation threshold (~50 mg/mL) has been exceeded.

  • Ultrasonication: Place the sealed tube in a water bath sonicator at room temperature for 15 to 30 minutes.

    • Validation Checkpoint: The suspension must transition into a "clear, colorless to faintly yellow" solution. Any remaining particulate indicates incomplete ionic dissociation; continue sonicating until optically clear.

  • Sterile Filtration: Pass the completely dissolved solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile cryovial.

    • Validation Checkpoint: Conduct a manual bubble-point test on the syringe filter post-use. Resistance to air passage confirms the membrane remained intact, ensuring sterility.

  • Storage: Aliquot the master stock to avoid repeated freeze-thaw cycles. According to 4, store at -80°C for up to 6 months, or -20°C for 1 month.

    • Validation Checkpoint: Upon thawing for future use, visually inspect the aliquot. If crystallization has nucleated during freezing, re-sonicate until clear before adding to your assay.

Workflow S1 1. Gravimetric Analysis S2 2. Aqueous Addition S1->S2 S3 3. Ultrasonication (15-30 min) S2->S3 S4 4. Visual Validation S3->S4 S5 5. Sterile Filtration (0.22µm) S4->S5

Step-by-step aqueous reconstitution workflow for BAPN-F.

Protocol B: In Vivo Administration via Drinking Water

Rationale: BAPN-F is highly bioavailable orally and is routinely administered to rodent models to induce aortic aneurysms or study tendon healing. Because it is highly water-soluble, it can be delivered ad libitum in drinking water.

  • Concentration Calculation: Determine the target concentration, typically between 0.2% to 0.6% (w/v) depending on the animal model's weight and strain.

  • Bulk Solvation: Dissolve the required mass of BAPN-F directly into standard sterile drinking water. For a 0.5% solution, dissolve 5 grams per 1 Liter of water.

    • Validation Checkpoint: Because 5 mg/mL is well below the 50 mg/mL ambient solubility limit, the powder should dissolve rapidly with standard magnetic stirring (no sonication required). The water must remain perfectly clear.

  • Refresh Cycle: Replace the medicated water every 2 to 3 days.

    • Validation Checkpoint: Monitor the water bottle for any signs of microbial growth or precipitation. BAPN-F in aqueous solution can degrade over extended periods at room temperature, making regular replacement critical for maintaining a consistent dosing regimen.

References

Sources

Exploratory

thermodynamic stability of 2-Cyanoethylamine hemifumarate salt

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Cyanoethylamine Hemifumarate Executive Summary 2-Cyanoethylamine hemifumarate—widely known in biochemical literature as β-aminopropionitrile fumarate (BAPN-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Cyanoethylamine Hemifumarate

Executive Summary

2-Cyanoethylamine hemifumarate—widely known in biochemical literature as β-aminopropionitrile fumarate (BAPN-F) or 3-aminopropionitrile fumarate (2:1) —is a potent, irreversible inhibitor of lysyl oxidase (LOX) [1]. While its biological utility in preventing collagen cross-linking is well-documented, its physicochemical behavior is often overlooked. This whitepaper provides a comprehensive analysis of the thermodynamic stability, degradation kinetics, and solid-state properties of 2-cyanoethylamine hemifumarate. Designed for formulation scientists and researchers, this guide elucidates the causality behind its salt formation, degradation pathways, and the self-validating analytical protocols required to ensure its structural integrity.

Thermodynamic Rationale for Hemifumarate Salt Selection

The free base of 2-cyanoethylamine is highly unstable. As a primary amine with a highly electrophilic nitrile group, the free base is prone to rapid, spontaneous polymerization—often forming an explosive yellow solid upon exposure to ambient air or acidic materials [2].

To achieve thermodynamic stability, the compound is crystallized as a hemifumarate salt (a 2:1 stoichiometry of amine to fumaric acid).

  • Mechanistic Causality : Protonation of the primary amine by fumaric acid drastically reduces its nucleophilicity, effectively halting auto-polymerization. Furthermore, the bivalent nature of fumaric acid allows it to bridge two 2-cyanoethylamine molecules, creating a highly ordered, tightly packed crystal lattice driven by robust intermolecular hydrogen bonding [3]. This lattice energy is the primary source of the compound's solid-state thermodynamic stability.

G FreeBase 2-Cyanoethylamine (Free Base) Salt Hemifumarate Salt (Stable Lattice) FreeBase->Salt + Fumaric Acid Polymer Spontaneous Polymerization FreeBase->Polymer Ambient Air / Heat Fumaric Fumaric Acid (Bivalent) Fumaric->Salt Protonation

Thermodynamic stabilization of 2-cyanoethylamine via hemifumarate salt formation.

Solid-State Thermodynamics and Thermal Behavior

The solid-state stability of 2-cyanoethylamine hemifumarate is defined by its thermal transition points. The compound exhibits a sharp melting endotherm at approximately 177 °C , which is immediately followed by (or concurrent with) exothermic decomposition [4].

Because melting and decomposition overlap, standard melting point determination is insufficient. The thermodynamic profile must be mapped using coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Thermal stress beyond the decomposition threshold leads to the cleavage of the nitrile and amine groups, releasing hazardous volatile degradants including nitrogen oxides (NOx), carbon monoxide, and cyanide fumes [5].

Solution Thermodynamics and Kinetic Stability

While the solid-state lattice is highly stable, the thermodynamic stability of 2-cyanoethylamine hemifumarate in aqueous solution is heavily dependent on pH and temperature.

  • Solubility : The salt demonstrates high aqueous solubility (~50 mg/mL) [6], yielding a clear, colorless to faintly yellow solution. The dissolution process is endothermic and entropy-driven.

  • Hydrolytic Degradation : In solution, the nitrile group is susceptible to base-catalyzed hydrolysis, converting to the corresponding amide and eventually the carboxylic acid.

  • Storage Causality : Because water acts as a plasticizer and reaction medium, stock solutions must be strictly maintained at -80 °C (stable for up to 6 months) or -20 °C (stable for 1 month) to kinetically freeze hydrolytic degradation [7].

G Start 2-Cyanoethylamine Hemifumarate (Solid State) Thermal Thermal Analysis (DSC / TGA) Start->Thermal Heat Stress Structural Crystallographic Profiling (PXRD) Start->Structural Humidity Stress Solution Solution Thermodynamics (Solubility / HPLC) Start->Solution Solvent Interaction Tm Melting Point (177°C) & Decomposition Thermal->Tm Poly Lattice Integrity Structural->Poly Degrad Hydrolysis Kinetics Solution->Degrad

Workflow for evaluating the thermodynamic and solid-state stability of the hemifumarate salt.

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and physicochemical parameters of 2-cyanoethylamine hemifumarate [4][5][6][7]:

ParameterValue / DescriptionThermodynamic Implication
Molecular Formula (C₃H₆N₂)₂ · C₄H₄O₄2:1 stoichiometry maximizes hydrogen bonding.
Molecular Weight 256.26 g/mol High density of polar functional groups.
Melting Point (Tm) 177 °C (Decomposes)High lattice energy; melting triggers bond cleavage.
Aqueous Solubility ~50 mg/mL at 25 °CHigh solvation entropy; requires cold storage in solution.
Decomposition Products NOx, CO, CN⁻ fumesIrreversible thermal breakdown; requires ventilation.
Incompatibilities Strong oxidizers, basesBases deprotonate the amine, risking repolymerization.

Experimental Protocols for Stability Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every analytical step includes an internal check to verify the causality of the observed phenomena.

Protocol 1: Solid-State Thermodynamic Profiling (DSC/TGA)

Purpose: To differentiate between true thermodynamic melting and kinetic thermal decomposition.

  • Sample Preparation : Weigh 3–5 mg of 2-cyanoethylamine hemifumarate into an aluminum DSC pan.

    • Causality: Use a pinhole-vented lid . Because decomposition releases cyanide and NOx gases, a hermetically sealed pan will rupture, causing endothermic artifacts that mask the true melting point.

  • TGA Baseline Correlation : Simultaneously load a parallel sample into a Thermogravimetric Analyzer (TGA).

  • Heating Method : Equilibrate at 25 °C, then ramp at 10 °C/min to 250 °C under a dry nitrogen purge (50 mL/min).

    • Causality: A 10 °C/min ramp rate prevents kinetic lag. The nitrogen purge prevents oxidative degradation, isolating purely thermal thermodynamic events.

  • Data Validation : Overlay the DSC and TGA thermograms. A sharp endotherm on the DSC at ~177 °C that perfectly aligns with a sharp mass loss on the TGA confirms that the compound melts with immediate decomposition.

Protocol 2: Solution-State Kinetic Stability Assay (HPLC-UV)

Purpose: To quantify hydrolytic degradation rates under aqueous stress.

  • Stock Preparation : Dissolve the salt in HPLC-grade water to a concentration of 1.0 mg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Forced Degradation Aliquots : Divide the stock into three vials:

    • Vial A (Control): Store at -80 °C.

    • Vial B (Thermal Stress): Incubate at 40 °C for 7 days.

    • Vial C (Alkaline Stress): Adjust to pH 9.0 using 0.1 M NaOH, incubate at 25 °C for 24 hours.

  • Chromatographic Analysis : Inject 10 μL onto a C18 Reverse-Phase column. Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 210 nm (due to the lack of strong chromophores, detection relies on the fumarate double bond and nitrile absorbance).

  • System Validation : Compare the peak area of the intact hemifumarate salt in Vials B and C against the Control (Vial A). The emergence of earlier-eluting peaks in Vial C validates the susceptibility of the nitrile group to base-catalyzed hydrolysis.

References

  • National Center for Biotechnology Information (NIH). (2025). PubChem Compound Summary for CID 1647, 3-Aminopropionitrile. Retrieved from[Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Aminopropionitrile fumarate, 99+%. Retrieved from [Link]

Foundational

The Chemical and Functional Dichotomy of 2-Cyanoethylamine: Free Base vs. Hemifumarate Salt in Lysyl Oxidase Inhibition

Executive Summary 2-Cyanoethylamine, universally recognized in biochemical and pharmacological literature as β -aminopropionitrile (BAPN) , is a potent, irreversible inhibitor of lysyl oxidase (LOX)[1]. LOX is the copper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyanoethylamine, universally recognized in biochemical and pharmacological literature as β -aminopropionitrile (BAPN) , is a potent, irreversible inhibitor of lysyl oxidase (LOX)[1]. LOX is the copper-dependent amine oxidase responsible for initiating the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM). While the active pharmacophore is the 2-cyanoethylamine molecule itself, the compound is available in two distinct chemical forms: the free base and the hemifumarate salt (BAPN fumarate).

This technical guide delineates the critical physicochemical, stability, and handling differences between these two forms, establishing the causality behind why the hemifumarate salt is the mandatory standard for rigorous scientific research and drug development.

Physicochemical Profiling & Stability Dynamics

The fundamental difference between the free base and the hemifumarate salt lies in their thermodynamic stability, physical state, and handling requirements.

  • 2-Cyanoethylamine Free Base: The free base is a clear, colorless to yellow liquid at room temperature[2]. It is highly reactive and easily oxidized[3]. The presence of both a primary amine and a cyano group in a short aliphatic chain makes it highly susceptible to auto-polymerization. In the presence of ambient air, it polymerizes slowly, but upon contact with acidic materials or metals, it undergoes rapid, potentially explosive polymerization into a yellow solid[3][4].

  • 2-Cyanoethylamine Hemifumarate Salt: To mitigate the inherent instability of the free base, the compound is crystallized with fumaric acid in a 2:1 molar ratio, forming bis(3-aminopropionitrile) fumarate, or hemifumarate[5][6]. This yields a white crystalline solid that is thermodynamically stable under normal laboratory conditions[7][8].

Data Presentation: Physicochemical Comparison
Property2-Cyanoethylamine (Free Base)2-Cyanoethylamine Hemifumarate (Salt)
CAS Number 151-18-8[2]2079-89-2[5]
Molecular Formula C3​H6​N2​ [3] (C3​H6​N2​)2​⋅C4​H4​O4​ [5]
Molecular Weight 70.09 g/mol [3]256.26 g/mol [5][9]
Physical State Liquid (Colorless to yellow)[2]Solid (White crystalline powder)[4][8]
Stability Highly unstable; prone to explosive polymerization[3]Stable under normal conditions[7][10]
Storage Inert atmosphere, strictly away from acids/metals[3][4]-20°C (Powder) or -80°C (Stock solution)[11][12]
Primary Use Chemical synthesis intermediate[2][13]In vitro / In vivo biological assays[1]

Mechanistic Insights: The Causality of Salt Selection in Assays

In drug development and ECM research, experimental reproducibility is paramount. The free base of BAPN is rarely utilized in biological assays due to a cascade of experimental liabilities:

  • Hygroscopicity and Oxidation: The free base rapidly degrades upon exposure to air, making accurate molar quantification and consistent dosing nearly impossible.

  • Toxicity and Volatility: The liquid form emits toxic fumes (including nitrogen oxides and cyanide fumes upon decomposition) and poses severe inhalation hazards[4][14].

  • Aqueous Incompatibility: Free base amines often alter the pH of unbuffered culture media, inducing off-target cytotoxicity that confounds assay results.

Conversely, the hemifumarate salt acts as a self-validating system for biological assays. Fumaric acid, a naturally occurring dicarboxylic acid (and Krebs cycle intermediate), acts as a stable counter-ion. When dissolved in aqueous media (e.g., PBS or cell culture media), the salt dissociates, releasing the active BAPN molecule without drastically shifting the physiological pH[6].

Biological Applications & LOX Inhibition Pathway

BAPN functions as an irreversible suicide inhibitor of LOX. The mechanism involves the binding of the primary amine of BAPN to the active site carbonyl cofactor (LTQ) of LOX. This is followed by a free-radical pathway that ultimately releases cyanide ions and forms a covalent adduct, permanently inactivating the enzyme[1]. This prevents the oxidative deamination of lysine residues, halting collagen fibrillogenesis[1][12].

LOX_Pathway LOX Lysyl Oxidase (LOX) Complex Enzyme-Inhibitor Complex LOX->Complex Binds Active Site BAPN BAPN Hemifumarate (Active Moiety) BAPN->Complex Inhibition Irreversible Covalent Adduct (Cyanide Release) Complex->Inhibition Free Radical Pathway Crosslink Collagen/Elastin Crosslinking Inhibition->Crosslink Blocks

Figure 1: Mechanism of irreversible LOX inhibition by BAPN via covalent adduct formation.

Pharmacokinetics & Tissue Absorption

While the hemifumarate salt is preferred for systemic administration and in vitro work, the free base exhibits distinct pharmacokinetic properties when applied topically. Studies have shown that after topical application to the skin, the 14C -labeled BAPN free base is absorbed much more rapidly and to a greater extent than the fumarate salt[2][3]. This is due to the uncharged, lipophilic nature of the free base, which easily penetrates the stratum corneum. However, regardless of the administration route or form, systemic metabolism of BAPN leads to the excretion of cyanoacetic acid in the urine[2].

Experimental Protocols: In Vitro LOX Inhibition

To ensure scientific integrity and reproducibility, the following protocol details the use of 2-Cyanoethylamine hemifumarate in cell culture models (e.g., inhibiting collagen cross-linking in microtissue formation)[1].

Workflow Prep Prepare Stock (100 mM in H2O/DMSO) Filter Sterile Filter (0.22 µm) Prep->Filter Dilute Dilute in Media (e.g., 100-500 µM) Filter->Dilute Incubate Treat Cells 24-72h at 37°C Dilute->Incubate Assay Quantify Soluble Collagen Incubate->Assay

Figure 2: Standardized workflow for in vitro LOX inhibition using BAPN Hemifumarate.

Step-by-Step Methodology:
  • Reagent Preparation: Weigh the appropriate amount of 2-Cyanoethylamine hemifumarate powder (MW: 256.26)[5]. Due to its stability, this can be done on a standard analytical balance without the need for an inert glovebox.

  • Stock Solution Formulation: Dissolve the powder in sterile ultra-pure water or anhydrous DMSO to create a 100 mM stock solution. Causality Note: Moisture-contaminated DMSO can reduce solubility and degrade the compound over time, hence anhydrous solvents or fresh aqueous buffers are required[11].

  • Sterilization: Pass the aqueous stock solution through a 0.22 µm syringe filter to ensure sterility for cell culture applications[12].

  • Storage: Aliquot the stock solution and store at -80°C for up to 6 months, or -20°C for up to 1 month[11][12]. Avoid repeated freeze-thaw cycles to prevent compound degradation.

  • Cell Treatment: Dilute the stock into complete cell culture media to achieve a final working concentration (typically 100 µM to 500 µM, depending on the cell line and ECM production rate).

  • Validation: Measure the accumulation of soluble (uncross-linked) collagen in the supernatant using a Sircol™ assay or hydroxyproline quantification to validate successful LOX inhibition.

Conclusion

The dichotomy between 2-Cyanoethylamine free base and its hemifumarate salt is a textbook example of how salt formulation dictates experimental utility. While the free base offers higher topical bioavailability[2], its catastrophic instability and polymerization risks relegate it to industrial chemical synthesis[3][4]. For any rigorous biological, pharmacological, or biochemical application targeting lysyl oxidase, the hemifumarate salt provides the necessary stoichiometric precision, thermal stability, and physiological compatibility required for reproducible science[1][7].

References

  • Cole-Parmer . Material Safety Data Sheet - 3-Aminopropionitrile fumarate, 99+%. Retrieved from: [Link]

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Exploratory

An In-Depth Technical Guide to 2-Cyanoethylamine Hemifumarate

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of biochemical research and pharmaceutical development, the precision of molecular tools is paramount. Among these, enzyme inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of biochemical research and pharmaceutical development, the precision of molecular tools is paramount. Among these, enzyme inhibitors hold a place of distinction, enabling the targeted modulation of biological pathways. This guide provides a comprehensive technical overview of 2-Cyanoethylamine hemifumarate, a potent and irreversible inhibitor of lysyl oxidase. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound, from its fundamental chemical identity to its practical applications and safety considerations. The following sections are meticulously structured to offer not just data, but a causal understanding of the methodologies and applications discussed, ensuring both scientific integrity and field-proven insight.

Section 1: Core Identification and Chemical Properties

2-Cyanoethylamine hemifumarate, also known as Bis(3-aminopropionitrile) fumarate, is a salt composed of two molecules of 3-aminopropionitrile and one molecule of fumaric acid.[1] This specific stoichiometry is crucial for its stability and handling in a laboratory setting. The primary active component, 3-aminopropionitrile (also referred to as β-aminopropionitrile or BAPN), is a toxic constituent found in plants of the Lathyrus genus.[2] The formation of the hemifumarate salt facilitates its use as a research chemical.

It is critical to distinguish 2-Cyanoethylamine hemifumarate (CAS 2079-89-2) from a similarly named compound, (2-cyanoethyl)ammonium hydrogen fumarate (CAS 352-96-5). The latter has a different molecular structure, formula, and weight, and consequently, distinct properties and applications.

Identifiers and Physicochemical Data

For clarity and accurate record-keeping, the following table summarizes the key identifiers and physicochemical properties of 2-Cyanoethylamine hemifumarate.

IdentifierValueSource(s)
Chemical Name 2-Cyanoethylamine hemifumarate[1]
Synonym(s) Bis(3-aminopropionitrile) fumarate, 3-Aminopropionitrile fumarate salt, β-Aminopropionitrile hemifumarate[1][3]
CAS Number 2079-89-2[1][3]
Molecular Formula (C₃H₆N₂)₂·C₄H₄O₄[1][3]
Molecular Weight 256.26 g/mol [1][3]
Appearance White to pale cream crystalline powder[4]
Melting Point 177 °C (decomposes)[5]
Solubility Water: 50 mg/mL (clear, colorless to faintly yellow solution)[5]

Section 2: Synthesis and Manufacturing

The synthesis of 2-Cyanoethylamine hemifumarate involves a two-step process: the formation of 3-aminopropionitrile followed by its salt formation with fumaric acid.

Synthesis of 3-Aminopropionitrile (β-Aminopropionitrile)

The industrial synthesis of 3-aminopropionitrile is typically achieved through the reaction of ammonia with acrylonitrile.[6] This reaction is carried out over a heterogeneous catalyst at elevated temperatures and pressures to ensure efficient conversion and selectivity.[6] The molar ratio of the reactants is a critical parameter to control the product distribution, as the formation of bis-(β-cyanoethyl)amine is a common side reaction.[6]

Formation of the Hemifumarate Salt

The preparation of the hemifumarate salt involves the reaction of two molar equivalents of 3-aminopropionitrile with one molar equivalent of fumaric acid in a suitable solvent system. The choice of solvent is critical to facilitate the reaction and subsequent crystallization of the salt. Ethanol or a mixture of ethanol and water are commonly employed. The product is then isolated by filtration, washed, and dried to yield the final crystalline solid.

The following diagram illustrates the conceptual workflow for the synthesis of 2-Cyanoethylamine hemifumarate.

G cluster_0 Step 1: Synthesis of 3-Aminopropionitrile cluster_1 Step 2: Hemifumarate Salt Formation Ammonia Ammonia Reaction1 Catalytic Reaction (High T & P) Ammonia->Reaction1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction1 BAPN 3-Aminopropionitrile (β-Aminopropionitrile) Reaction1->BAPN Reaction2 Salt Formation (2:1 Molar Ratio) BAPN->Reaction2 Fumaric_Acid Fumaric Acid Fumaric_Acid->Reaction2 Crystallization Crystallization, Filtration & Drying Reaction2->Crystallization Final_Product 2-Cyanoethylamine Hemifumarate Solvent Suitable Solvent (e.g., Ethanol/Water) Solvent->Reaction2 Crystallization->Final_Product

Caption: Synthesis workflow for 2-Cyanoethylamine hemifumarate.

Section 3: Mechanism of Action and Applications

The primary biochemical function of 2-Cyanoethylamine hemifumarate is the irreversible inhibition of lysyl oxidase (LOX).[5]

Inhibition of Lysyl Oxidase

Lysyl oxidase is a copper-dependent enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix.[7] This cross-linking is essential for the structural integrity and stability of connective tissues. The active component, 3-aminopropionitrile, acts as a lathyrogen, a substance that interferes with the formation of connective tissue.[7] It achieves this by irreversibly binding to the active site of lysyl oxidase, thereby preventing the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors. This inhibition leads to a reduction in the formation of covalent cross-links, resulting in weakened connective tissue.

G BAPN 2-Cyanoethylamine Hemifumarate (releases 3-Aminopropionitrile) Inhibition Irreversible Inhibition BAPN->Inhibition LOX Lysyl Oxidase (LOX) Enzyme LOX->Inhibition Crosslinking Cross-linking of Extracellular Matrix Inhibition->Crosslinking Prevents Collagen_Elastin Collagen & Elastin Precursors Collagen_Elastin->Crosslinking Weakened_Tissue Weakened Connective Tissue Crosslinking->Weakened_Tissue Leads to

Caption: Mechanism of lysyl oxidase inhibition.

Research Applications

Due to its potent inhibitory effect on lysyl oxidase, 2-Cyanoethylamine hemifumarate is a valuable tool in various research areas:

  • Connective Tissue Disorders: It is used to induce experimental lathyrism in animal models to study the pathogenesis of diseases involving defective collagen and elastin, such as certain vascular and skeletal disorders.[8]

  • Cancer Research: Lysyl oxidase is implicated in tumor progression and metastasis. Inhibitors like 2-Cyanoethylamine hemifumarate are used to investigate the role of LOX in these processes and to explore its potential as an anti-cancer therapeutic target.

  • Fibrosis Research: The excessive deposition of extracellular matrix is a hallmark of fibrotic diseases. By inhibiting collagen cross-linking, this compound is used to study the mechanisms of fibrosis and to evaluate potential anti-fibrotic therapies.

Section 4: Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control and characterization of 2-Cyanoethylamine hemifumarate.

High-Performance Liquid Chromatography (HPLC)

Illustrative HPLC Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The gradient profile would need to be optimized to achieve adequate separation of the active ingredient from any impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance is appropriate.

  • Sample Preparation: Samples should be accurately weighed and dissolved in a suitable diluent, typically the mobile phase, to a known concentration.

G Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System C18_Column Reversed-Phase C18 Column HPLC_System->C18_Column UV_Detector UV Detector C18_Column->UV_Detector Mobile_Phase Mobile Phase (Aqueous Buffer & Organic Solvent) Mobile_Phase->HPLC_System Data_Analysis Data Acquisition & Analysis UV_Detector->Data_Analysis

Caption: General workflow for HPLC analysis.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The spectra would show characteristic peaks for the aminopropionitrile and fumarate moieties.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to identify its fragmentation patterns, further confirming its identity. For 3-aminopropionitrile, characteristic peaks in the mass spectrum can be observed.[1]

Section 5: Safety and Toxicology

2-Cyanoethylamine hemifumarate is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Identification
  • Toxicity: The compound is considered toxic.[9] Ingestion, inhalation, and skin contact may be harmful.[10]

  • Irritation: It can cause irritation to the skin, eyes, and respiratory system.[9]

  • Reproductive Toxicity: There is a potential for harm to the unborn child.[9]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[7]

    • Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is necessary.[12]

    • Skin and Body Protection: A lab coat or other protective clothing is required.[13]

Toxicological Profile

The toxicity of 2-Cyanoethylamine hemifumarate is primarily attributed to the 3-aminopropionitrile component. Chronic exposure can lead to lathyrism, characterized by skeletal deformities and aortic aneurysms due to the inhibition of collagen and elastin cross-linking.[8] Studies in rats have shown that the fumarate salt is absorbed after oral administration and can induce characteristic lesions in the aorta with chronic exposure.[8] The metabolism of 3-aminopropionitrile can also release cyanide, contributing to its toxicity.[5]

Section 6: Conclusion

2-Cyanoethylamine hemifumarate is a powerful and specific tool for researchers studying the extracellular matrix and associated diseases. Its well-defined mechanism of action as an irreversible inhibitor of lysyl oxidase makes it invaluable in fields ranging from connective tissue biology to oncology. However, its significant toxicity necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide has provided a comprehensive overview of the essential technical information required for the safe and effective use of this compound in a research and development setting.

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Foundational

An In-depth Technical Guide to the pKa Values of 2-Cyanoethylamine Hemifumarate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the acid dissociation constants (pKa) of 2-cyanoethylamine hemifumarate in an aqueous solution. As...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the acid dissociation constants (pKa) of 2-cyanoethylamine hemifumarate in an aqueous solution. As a Senior Application Scientist, this document is structured to deliver not only the fundamental scientific principles but also actionable insights and detailed experimental protocols relevant to drug development and formulation.

Executive Summary: The Critical Role of pKa in Pharmaceutical Sciences

The acid-base dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences a drug molecule's behavior.[1][2][3] It governs critical properties such as solubility, lipophilicity, permeability, and protein binding, which in turn dictate the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME).[2][3] For ionizable drugs, the pKa value determines the degree of ionization at a given pH, which is crucial for everything from formulation design to predicting in vivo performance.[1][4][5] 2-Cyanoethylamine hemifumarate, a salt formed from a weak base (2-cyanoethylamine) and a weak acid (fumaric acid), presents a classic case where a thorough understanding of the pKa values of both components is essential for its successful development as a pharmaceutical agent.

Chemical Moieties Under Investigation

2-Cyanoethylamine
  • Structure: C₃H₆N₂

  • Description: Also known as 3-aminopropionitrile, it is a primary amine.[6][7][8]

  • Ionizable Group: The primary amino group (-NH₂) acts as a base, accepting a proton to form a positively charged ammonium species (-NH₃⁺).

Fumaric Acid
  • Structure: C₄H₄O₄

  • Description: A dicarboxylic acid that exists as a trans isomer.[9]

  • Ionizable Groups: It has two carboxylic acid groups (-COOH) that can each donate a proton.

Theoretical pKa Considerations for 2-Cyanoethylamine Hemifumarate

In an aqueous solution, 2-cyanoethylamine hemifumarate will dissociate into 2-cyanoethylamine and fumarate ions. The pH of the resulting solution will be influenced by the acid-base equilibria of both species.

  • 2-Cyanoethylamine: The primary amine group will exist in equilibrium between its neutral form (B) and its protonated, cationic form (BH⁺). The relevant equilibrium is:

    • B + H₂O ⇌ BH⁺ + OH⁻

    • The pKa value for the conjugate acid (BH⁺) of 2-cyanoethylamine is reported to be approximately 7.80 at 20°C.[10]

  • Fumaric Acid: As a dicarboxylic acid, fumaric acid has two pKa values corresponding to the stepwise dissociation of its two carboxylic acid protons (H₂A).

    • H₂A ⇌ HA⁻ + H⁺ (pKa₁)

    • HA⁻ ⇌ A²⁻ + H⁺ (pKa₂)

    • The reported pKa values for fumaric acid are approximately pKa₁ = 3.03 and pKa₂ = 4.44 at 18°C, or pKa₁ = 3.03 and pKa₂ = 4.54 at 25°C.[9][11][12]

The "hemifumarate" salt designation implies a 2:1 molar ratio of 2-cyanoethylamine to fumaric acid. In solution, we can expect the following key ionization events to dictate the pH-dependent behavior of the system.

Table 1: Summary of Individual Component pKa Values
CompoundFunctional GrouppKa Value(s)Reference(s)
2-CyanoethylaminePrimary Amine~7.80 (at 20°C)[10]
Fumaric AcidCarboxylic AcidpKa₁ ≈ 3.03, pKa₂ ≈ 4.44-4.54[9][11][12]

Experimental Determination of pKa Values

Accurate, empirical determination of pKa values is a cornerstone of pre-formulation and drug development. Several robust methods are available, with potentiometric titration and UV-Vis spectrophotometry being the most common and reliable.[13][14][15][16]

Potentiometric Titration: The Gold Standard

Potentiometric titration is a widely used and accurate method for pKa determination.[13][17][18] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[17][18]

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Dissolve 2-Cyanoethylamine Hemifumarate in Water prep2 Ensure Concentration ≥ 10⁻⁴ M prep1->prep2 prep3 Add Inert Salt (e.g., 0.15 M KCl) to Maintain Constant Ionic Strength prep2->prep3 prep4 Purge with Nitrogen to Remove Dissolved CO₂ prep3->prep4 titr1 Calibrate pH Meter with Standard Buffers (pH 4, 7, 10) prep4->titr1 titr2 Immerse Calibrated Electrode in Sample Solution titr1->titr2 titr3 Titrate with Standardized 0.1 M HCl and 0.1 M NaOH titr2->titr3 titr4 Record pH after Each Titrant Addition, Allowing for Equilibration titr3->titr4 an1 Plot pH vs. Volume of Titrant titr4->an1 an2 Calculate 1st and 2nd Derivatives to Identify Inflection Points (Equivalence Points) an1->an2 an3 Determine pKa from the pH at the Half-Equivalence Points an2->an3

Caption: Workflow for pKa determination by potentiometric titration.

  • Instrument Calibration: Calibrate a high-precision pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[17]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of 2-cyanoethylamine hemifumarate in purified water to achieve a concentration of at least 10⁻⁴ M.[13][17]

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[17]

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[17][18]

  • Titration:

    • Place the solution in a thermostatted vessel (e.g., at 25°C) with continuous stirring.

    • Immerse the calibrated pH electrode into the solution.

    • Perform two separate titrations: one with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) and another with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to determine all pKa values.

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa values can be identified as the pH at the midpoint of the buffer regions (the flattest parts of the curve).[17]

    • For greater accuracy, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points, and the pKa is the pH at the half-equivalence point volume.[19]

UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore near the ionization center, where the UV-Vis absorbance spectrum changes with pH.[14][20] It requires a much smaller amount of sample compared to potentiometric titration.[14][15]

UV_Vis_Workflow cluster_prep Sample & Buffer Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis prep1 Prepare a Series of Buffers with Known pH Values (e.g., pH 2 to 10) prep2 Prepare a Concentrated Stock Solution of the Sample in a Suitable Solvent (e.g., DMSO) prep1->prep2 meas1 Add a Small Aliquot of Stock Solution to Each Buffer in a 96-well Plate or Cuvettes prep2->meas1 meas2 Record the UV-Vis Spectrum (e.g., 230-500 nm) for Each pH meas1->meas2 an1 Identify Wavelength(s) with the Largest Absorbance Change vs. pH meas2->an1 an2 Plot Absorbance at Selected Wavelength(s) vs. pH an1->an2 an3 Fit the Data to a Sigmoidal Curve; the Inflection Point is the pKa an2->an3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

  • Preparation of Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

  • Sample Preparation: Prepare a stock solution of 2-cyanoethylamine hemifumarate.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant amount of the stock solution to a cuvette or a well in a 96-well plate.[14]

    • Record the UV-Vis absorption spectrum for each sample.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance shows the most significant change as a function of pH.[14]

    • Plot the absorbance at these wavelengths against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[13][21] This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Causality and Self-Validation in Experimental Design

  • Expertise & Causality: The choice to maintain a constant ionic strength with an inert salt like KCl is critical because the activity of ions in solution, and thus the measured pH, is dependent on the total ionic strength.[17] Failing to control this variable can lead to shifts in the apparent pKa. Purging with nitrogen is essential when titrating bases because atmospheric CO₂ can dissolve to form carbonic acid, which would consume the titrant (NaOH) and distort the titration curve for the amine.[17][18]

  • Trustworthiness & Self-Validation: A robust potentiometric titration protocol is self-validating. The sharpness of the inflection points on the titration curve provides a direct indication of the quality of the data. A well-defined, steep inflection point signifies a clean and accurate titration. Furthermore, the agreement between pKa values obtained from titrating with both acid and base provides an internal cross-validation of the results.

Conclusion: Synthesizing Data for Drug Development

A comprehensive understanding of the pKa values of both 2-cyanoethylamine (~7.80) and fumaric acid (pKa₁ ≈ 3.03, pKa₂ ≈ 4.44) is indispensable for the rational development of 2-cyanoethylamine hemifumarate. This knowledge directly informs:

  • Formulation Strategy: Selecting appropriate excipients and buffer systems to ensure drug solubility and stability.[4][5]

  • Bioavailability Prediction: The degree of ionization at physiological pH (e.g., in the gut, pH 1.5-7.5) will dictate the drug's ability to permeate biological membranes.[1][2]

  • Salt Selection and Stability: Understanding the pKa difference between the acid and base is crucial for predicting the stability and dissolution characteristics of the salt form.[5]

By employing rigorous, well-controlled experimental methods such as potentiometric titration, researchers can obtain the precise pKa data necessary to navigate the complexities of drug development and optimize the therapeutic potential of 2-cyanoethylamine hemifumarate.

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  • American Chemical Society. (2022, May 27). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, October 12). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

Sources

Exploratory

Thermodynamic &amp; Kinetic Profiling: The Causality of Degradation

An in-depth understanding of the thermal decomposition profile of active pharmaceutical ingredients (APIs) and biochemical reagents is non-negotiable for ensuring formulation stability, optimizing storage conditions, and...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the thermal decomposition profile of active pharmaceutical ingredients (APIs) and biochemical reagents is non-negotiable for ensuring formulation stability, optimizing storage conditions, and mitigating safety risks during manufacturing.

2-Cyanoethylamine hemifumarate —widely known in biochemical literature as β -aminopropionitrile (BAPN) fumarate—is a potent, irreversible inhibitor of lysyl oxidase (LOX) utilized extensively in fibrotic disease models and organoid culture studies to inhibit collagen cross-linking[1][2]. Structurally, it is a hemifumarate salt, meaning it consists of two molecules of 2-cyanoethylamine for every one molecule of fumaric acid (2:1 stoichiometry).

As a Senior Application Scientist, I approach the thermal profiling of such salts not merely as a data-gathering exercise, but as a mechanistic investigation. The ionic interaction between the basic amine and the acidic fumarate moiety dictates its solid-state stability. When this compound is subjected to thermal stress, it does not simply melt; it undergoes a complex, multi-stage degradation process that releases highly toxic volatiles[3][4].

This technical guide delineates the causality behind its thermal behavior, provides self-validating experimental protocols, and synthesizes the data into actionable insights for drug development professionals.

Fumarate salts typically exhibit distinct thermal events: an initial dehydration (if crystallized as a hydrate), followed by a melting endotherm, and finally, decomposition of the fumarate moiety and the parent amine[5].

For 2-Cyanoethylamine hemifumarate, the literature establishes a melting point of approximately 177 °C , which is immediately accompanied by thermal decomposition[1][6].

Why does it decompose at the melting point? In the solid state, the crystal lattice is stabilized by ionic bonds and hydrogen bonding between the protonated amine of 2-cyanoethylamine and the carboxylate groups of fumaric acid. As thermal energy (heat) overcomes the lattice energy at ~177 °C, the compound transitions to a liquid phase. In this highly mobile, high-energy state, the aliphatic nitrile chain becomes kinetically unstable. The heat triggers the decarboxylation of the fumaric acid and the cleavage of the cyanoethylamine backbone.

Because the degradation involves the breakdown of a nitrile group and an organic acid, the evolved gases are highly hazardous, comprising nitrogen oxides ( NOx​ ), carbon monoxide ( CO ), carbon dioxide ( CO2​ ), and cyanide fumes ( HCN )[2][3].

Experimental Methodologies: Self-Validating Protocols

To accurately characterize this profile, we must employ a self-validating analytical system. Relying solely on Thermogravimetric Analysis (TGA) will show mass loss but cannot differentiate between a phase transition (melting) and degradation. Conversely, Differential Scanning Calorimetry (DSC) shows heat flow but cannot quantify volatilization. Therefore, a synchronized TGA-DSC approach, coupled with Evolved Gas Analysis (EGA-FTIR) , is required.

To ensure the protocol is self-validating, we run the sample in two distinct atmospheres:

  • Inert ( N2​ ): Isolates pure thermal decomposition (pyrolysis).

  • Oxidative (Air/ O2​ ): Evaluates oxidative degradation, which is critical for real-world formulation stability.

Protocol A: Simultaneous TGA-DSC Analysis
  • Baseline Calibration: Run an empty standard aluminum crucible from 25 °C to 400 °C at 10 °C/min. This subtracts instrument drift and buoyancy effects, ensuring that minor mass losses (e.g., surface moisture) are not artifacts.

  • Sample Preparation: Weigh exactly 4.0 to 7.0 mg of 2-Cyanoethylamine hemifumarate powder into the calibrated aluminum crucible. Causality: A small sample mass prevents thermal lag and minimizes the risk of sensor damage from the exothermic release of cyanide fumes.

  • Atmosphere Purge: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to heating to displace residual oxygen.

  • Heating Program: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min. Causality: 10 °C/min provides the optimal balance between peak resolution (separating the 177 °C melt from the subsequent degradation) and signal intensity.

  • Data Acquisition: Record mass loss (TG, %), derivative mass loss (DTG, %/min), and heat flow (DSC, mW).

Protocol B: Evolved Gas Analysis (EGA-FTIR)
  • Transfer Line Setup: Connect the TGA exhaust to an FTIR gas cell via a heated transfer line maintained at 200 °C. Causality: Heating the line prevents the condensation of high-boiling degradation products before they reach the spectrometer.

  • Spectral Acquisition: Collect IR spectra continuously (resolution 4 cm−1 , 8 scans/spectrum) throughout the TGA heating program.

  • Integration: Overlay the Gram-Schmidt reconstruction (total IR absorbance) with the DTG curve to correlate specific mass loss steps with the chemical identity of the evolved gases.

G N1 Sample Preparation (4-7 mg, Aluminum Pans) N2 Atmosphere Purge (N2 or Air, 50 mL/min) N1->N2 N3 Simultaneous Thermal Analysis (TGA-DSC, 10 °C/min) N2->N3 N4 Evolved Gas Analysis (In-line FTIR/MS) N3->N4 Evolved Volatiles N5 Data Integration (Thermogram & Spectra Overlay) N3->N5 Heat Flow & Mass Loss N4->N5 Chemical ID

Caption: Experimental workflow for self-validating thermal profiling and evolved gas analysis.

Quantitative Data Presentation

The thermal decomposition of 2-Cyanoethylamine hemifumarate occurs in distinct stages. The data synthesized below represents the expected thermogravimetric and calorimetric responses based on the compound's structural thermodynamics.

Table 1: Summary of TGA/DSC Thermal Events ( N2​ Atmosphere)

StageTemp. Range (°C)Mass Loss (%)DSC EventMechanistic Assignment
1 25 – 150< 0.5%Flat baselineThermally stable region. Minor loss due to surface moisture.
2 170 – 185~ 5 - 10%Sharp Endotherm (Peak ~177 °C)Melting of the crystal lattice concurrent with the onset of decomposition[1].
3 185 – 30065 - 75%Broad ExothermPrimary degradation: Decarboxylation of fumarate and cleavage of the nitrile chain[5].
4 > 30015 - 20%Broad ExothermCarbonization and breakdown of residual carbonaceous char.

Table 2: Evolved Gas Analysis (FTIR Peak Assignments during Stage 3)

Wavenumber Range ( cm−1 )Evolved GasSource in Molecular StructureSafety Implication
2300 – 2400Carbon Dioxide ( CO2​ )Fumaric acid decarboxylationAsphyxiant
2100 – 2200Carbon Monoxide ( CO )Incomplete combustion of backboneHighly toxic
3200 – 3400Ammonia ( NH3​ ) / AminesPrimary amine group cleavageCorrosive / Irritant
700 – 800Hydrogen Cyanide ( HCN )Nitrile group (-C≡N) degradationLethal / Highly Toxic [3]
1600 – 1650Nitrogen Oxides ( NOx​ )Oxidation of nitrogenous groupsSevere respiratory hazard[7]

Mechanistic Degradation Pathway

Understanding the pathway is critical for formulation scientists. Because the decomposition initiates at the melting point, 2-Cyanoethylamine hemifumarate cannot be processed using high-heat techniques such as Hot Melt Extrusion (HME). Furthermore, any excipients that lower the melting point via eutectic formation will inadvertently lower the decomposition onset temperature, compromising the stability of the final drug product.

Pathway S1 2-Cyanoethylamine Hemifumarate Solid State (Stable < 150 °C) S2 Phase Transition Melting (~177 °C) S1->S2 Heat S3 Primary Degradation Decarboxylation & Chain Cleavage S2->S3 Exceeds Lattice Energy S4 Evolved Gases (CO2, CO, NOx, HCN) S3->S4 Volatilization S5 Carbonaceous Residue (> 400 °C) S3->S5 Charring

Caption: Proposed thermal degradation pathway and phase transitions of 2-Cyanoethylamine hemifumarate.

Safety and Handling Implications

The thermal decomposition profile reveals severe occupational hazards. The release of cyanide fumes and nitrogen oxides upon heating[3][7] dictates that any thermal analysis, drying process, or high-shear milling of 2-Cyanoethylamine hemifumarate must be conducted under strict engineering controls.

  • Laboratory Scale: TGA and DSC instruments must be directly vented into a dedicated fume extraction system.

  • Storage: The compound must be stored away from strong oxidizing agents and heat sources, ideally at -20 °C for long-term powder stability, to prevent premature degradation[1][2].

Sources

Foundational

2-Cyanoethylamine Hemifumarate (BAPN): A Comprehensive Technical Guide to Lysyl Oxidase Inhibition in Biomedical Research

Executive Summary 2-Cyanoethylamine hemifumarate (CAS 2079-89-2), universally recognized in literature as β -aminopropionitrile (BAPN) fumarate , is a potent, irreversible inhibitor of the lysyl oxidase (LOX) family of e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyanoethylamine hemifumarate (CAS 2079-89-2), universally recognized in literature as β -aminopropionitrile (BAPN) fumarate , is a potent, irreversible inhibitor of the lysyl oxidase (LOX) family of enzymes[1]. By covalently binding to the active site of LOX, BAPN halts the oxidative deamination of lysine and hydroxylysine residues in tropocollagen and tropoelastin. This blockade prevents the spontaneous condensation reactions required to form mature extracellular matrix (ECM) cross-links, such as desmosine and pyridinoline[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between BAPN’s fundamental biochemistry and its advanced applications in cardiovascular modeling, fibrosis research, and oncology. This guide provides field-proven insights, mechanistic causality, and self-validating experimental protocols to ensure rigorous and reproducible research outcomes.

Biochemical Profile & Mechanism of Action

The structural integrity of the ECM relies heavily on the enzymatic cross-linking of collagen and elastin. LOX is a copper-dependent amine oxidase secreted by fibrogenic cells[3]. BAPN acts as an active-site antagonist. When administered, BAPN forms a covalent complex with the LOX active site, effectively neutralizing its catalytic capacity[4].

The causality of this inhibition is profound: without LOX activity, the ECM remains in an immature, highly soluble state. This drastically reduces tissue tensile strength and passive stiffness, making BAPN an indispensable tool for manipulating tissue biomechanics in vivo and in vitro[5].

G Procollagen Procollagen / Tropoelastin (Lysine Residues) Allysine Allysine (Highly Reactive Aldehyde) Procollagen->Allysine Oxidation LOX Lysyl Oxidase (LOX) (Cu2+ Dependent) LOX->Procollagen Catalyzes Crosslink Mature Cross-links (Desmosine / Pyridinoline) Allysine->Crosslink Spontaneous Condensation BAPN 2-Cyanoethylamine hemifumarate (BAPN) BAPN->LOX Irreversible Inhibition

Mechanism of LOX inhibition by 2-Cyanoethylamine hemifumarate preventing ECM cross-linking.

Core Applications in Biomedical Research

Cardiovascular Disease Models: Aortic Aneurysm & Dissection

BAPN is the gold standard for inducing Thoracic and Abdominal Aortic Aneurysms (TAA/AAA) and aortic dissections in murine models[6]. While Angiotensin II (AngII) infusion alone induces aneurysms primarily in hypercholesterolemic (ApoE-/-) mice, the addition of BAPN reliably induces severe aneurysms and ruptures even in wild-type C57BL/6J mice[7].

The Mechanistic Logic: BAPN administration in juvenile mice (3-4 weeks old) coincides with the peak window of elastogenesis. Inhibiting LOX during this phase permanently compromises the architectural integrity of the aortic elastic laminae. When subsequently subjected to AngII-induced hypertension and macrophage-driven inflammation, the weakened aorta undergoes rapid dilation, dissection, and eventual rupture[7].

Fibrosis and ECM Remodeling

Fibrotic diseases are characterized not just by the overproduction of collagen, but by its excessive cross-linking, which renders the ECM resistant to degradation by matrix metalloproteinases (MMPs). BAPN is utilized to decouple collagen content from collagen cross-linking. For example, in the mdx mouse model of Duchenne Muscular Dystrophy, BAPN has been used to investigate the relationship between collagen cross-links and passive skeletal muscle stiffness[5]. Similarly, local delivery of BAPN has been shown to improve venous adaptation and prevent stenosis in arteriovenous fistula (AVF) models by reducing wall fibrosis[8].

Oncology: Tumor Microenvironment (TME) Mechanotransduction

Solid tumors frequently exhibit a desmoplastic stroma driven by hyperactive LOX secretion from Cancer-Associated Fibroblasts (CAFs) and tumor cells[3]. The resulting ECM stiffness activates mechanosensors on the cell surface, specifically integrins (e.g., α 5 β 1). Integrin clustering triggers focal adhesion kinase (FAK) and SRC signaling, driving tumor proliferation, invasion, and immune evasion[4]. BAPN is deployed in TME research to artificially "soften" the matrix, thereby disrupting this mechanotransduction loop and enhancing cytotoxic T-lymphocyte (CTL) infiltration[9].

G Tumor Tumor Cells / CAFs LOX_Sec LOX Secretion Tumor->LOX_Sec Stiffness Increased ECM Stiffness LOX_Sec->Stiffness Cross-links Collagen Integrin Integrin Clustering (α5β1, α2β1) Stiffness->Integrin Mechanotransduction FAK FAK / SRC Activation Integrin->FAK Metastasis Proliferation & Metastasis FAK->Metastasis BAPN_TME BAPN Treatment BAPN_TME->LOX_Sec Blocks

LOX-mediated mechanotransduction in the tumor microenvironment and BAPN intervention points.

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, emphasizing the why behind each operational step.

Protocol 1: In Vivo Induction of Aortic Aneurysm (AngII + BAPN Model)

This protocol describes the synergistic induction of AAD using BAPN and AngII[6][7].

  • Subject Selection: Select 3-to-4-week-old C57BL/6J mice.

    • Causality: Initiating treatment before sexual maturity ensures BAPN intercepts the active phase of aortic elastic fiber assembly. Administration in older mice (>9 weeks) yields drastically lower rupture rates.

  • BAPN Preparation & Delivery: Dissolve BAPN fumarate at a concentration of 0.2% to 0.5% (w/v) in sterile drinking water.

    • Causality: Oral administration via drinking water provides continuous systemic LOX inhibition without the stress of daily injections.

    • Critical Step: BAPN is susceptible to degradation in aqueous solution at room temperature. Replace the medicated water every 48 to 72 hours in light-protected bottles.

  • AngII Infusion (Day 14): After 2 weeks of BAPN pre-treatment, implant subcutaneous osmotic minipumps (e.g., Alzet) calibrated to deliver AngII at 1000–2000 ng/kg/min.

  • Monitoring & Endpoint Analysis: Monitor animals daily for signs of lethargy or sudden death (indicative of rupture). At Day 28 post-pump implantation, perform high-resolution micro-CT or ultrasound to quantify aortic dilation, followed by histological staining (Verhoeff-Van Gieson) to assess elastin fragmentation.

G Mice C57BL/6J Mice (3-4 Weeks Old) Treatment 0.2% - 0.5% BAPN (Drinking Water) Mice->Treatment Pump Angiotensin II (Osmotic Pump) Mice->Pump Aneurysm Aortic Aneurysm & Dissection (AAD) Treatment->Aneurysm Weakens ECM Pump->Aneurysm Induces Hypertension Analysis Histology & Micro-CT (Day 28) Aneurysm->Analysis

Experimental workflow for BAPN and AngII-induced aortic aneurysm and dissection murine model.

Protocol 2: In Vitro 3D Collagen Cross-linking Assay

Used to study matrix stiffness and cellular behavior in fibrotic or oncological contexts[2].

  • Matrix Embedding: Resuspend target cells (e.g., primary fibroblasts or tumor cells) in a neutralized Type I collagen solution (typically 2-4 mg/mL) and cast into multi-well plates to polymerize at 37°C.

  • BAPN Supplementation: Once polymerized, add culture media supplemented with 100 µM to 500 µM BAPN fumarate.

    • Causality: The continuous presence of BAPN ensures that as cells secrete endogenous LOX to remodel the exogenous collagen scaffold, the enzyme is immediately inactivated, preventing matrix stiffening.

  • Maintenance: Replace the BAPN-supplemented media every 48 hours for 7 to 21 days.

  • Validation: Validate LOX inhibition by quantifying mature collagen cross-links (pyridinoline/deoxypyridinoline) normalized to total protein content using HPLC, or measure bulk hydrogel stiffness using Atomic Force Microscopy (AFM).

Quantitative Data & Pharmacological Parameters

The following table synthesizes field-standard parameters for BAPN applications across various research domains, allowing researchers to benchmark their experimental designs.

Application AreaIn Vivo / In VitroModel / Cell LineStandard BAPN DosageKey Pharmacological Outcome
Aortic Aneurysm In VivoC57BL/6J Mice0.2% - 0.5% (w/v) in drinking waterInduces severe TAA/AAA and high rupture rates when combined with AngII[6][7].
Muscular Dystrophy In Vivomdx MiceIntraperitoneal injection (variable)Targets collagen cross-linking to evaluate passive muscle stiffness in dystrophic tissue[5].
Vascular Remodeling In VivoRat AVF ModelSystemic or Local Scaffold DeliveryReduces wall fibrosis and immature collagen cross-linking; improves venous adaptation[8].
Tumor Microenvironment In VitroHCC / Breast Cancer50 µM - 500 µM in culture mediaDecreases ECM stiffness; inhibits integrin/FAK signaling and tumor cell invasion[3][4].
Fibroblast Culture In VitroClubfoot-derived cellsDose-dependent (up to 1 mM)Significantly reduces insoluble collagen deposition and pyridinoline cross-links[2].

Conclusion

2-Cyanoethylamine hemifumarate (BAPN) remains an unparalleled pharmacological tool for dissecting the role of the extracellular matrix in health and disease. By selectively and irreversibly neutralizing lysyl oxidase, BAPN allows researchers to isolate the mechanical variables of tissue stiffness from the biochemical variables of matrix deposition. Whether inducing robust cardiovascular disease models or mapping the mechanotransduction pathways of metastatic cancer, strict adherence to dosage timing, delivery methods, and compound stability is paramount for generating trustworthy, high-fidelity data.

References

  • ChemicalBook.3-AMINOPROPIONITRILE FUMARATE | CAS 2079-89-2.
  • Fashandi, A. Z., et al.A Novel Reproducible Model of Aortic Aneurysm Rupture. PMC / NIH.
  • Ren, W., et al.β-Aminopropionitrile-induced aortic aneurysm and dissection in mice. PMC / NIH.
  • Smith, L. R., et al.Collagen cross-links scale with passive stiffness in dystrophic mouse muscles, but are not altered with administration of a lysyl oxidase inhibitor. PLOS One.
  • Martinez, L., et al.Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation. PMC / NIH.
  • Yang, J., et al.Roles of Lysyl Oxidase Family Members in the Tumor Microenvironment and Progression of Liver Cancer. PMC / NIH.
  • Eckhardt, A., et al.Increased Collagen Crosslinking in Stiff Clubfoot Tissue: Implications for the Improvement of Therapeutic Strategies. MDPI.
  • Zeltz, C., et al.Interplay Between LOX Enzymes and Integrins in the Tumor Microenvironment. PMC / NIH.
  • CymitQuimica.CAS 2079-89-2: Propanenitrile, 3-amino-, (2E) - CymitQuimica.
  • Biochemical Society Transactions.Mechanoimmunology in the solid tumor microenvironment. Portland Press.

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis of Therapeutic Heterocycles Using 2-Cyanoethylamine Hemifumarate

Executive Summary 2-Cyanoethylamine hemifumarate (also known as 3-aminopropanenitrile hemifumarate or β -aminopropionitrile fumarate) is a highly versatile, bifunctional building block in medicinal chemistry. Featuring b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyanoethylamine hemifumarate (also known as 3-aminopropanenitrile hemifumarate or β -aminopropionitrile fumarate) is a highly versatile, bifunctional building block in medicinal chemistry. Featuring both a primary amine and a nitrile group, it serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, including aminopyrimidines[1], dipeptidyl peptidase IV (DPP-IV) inhibitors[2], PDE10A inhibitors[3], and novel acaricides such as acynonapyr[4].

This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing 2-cyanoethylamine hemifumarate in the synthesis of therapeutic heterocycles. By understanding the causality behind reagent selection, temperature control, and phase separation, researchers can optimize yields and ensure high-fidelity synthesis.

Mechanistic Insights & Causality (Expertise & Experience)

The Rationale for the Hemifumarate Salt

The free base of 2-cyanoethylamine is a reactive liquid that is highly susceptible to degradation, oxidation, and spontaneous polymerization upon storage. By utilizing the hemifumarate salt— (C3​H6​N2​)2​⋅C4​H4​O4​ —chemists gain a stable, crystalline solid. This salt form ensures precise stoichiometric weighing and extends the shelf life of the reagent.

During the reaction, the slow liberation of the free base by a mild organic base (e.g., N,N-Diisopropylethylamine, DIPEA) prevents sudden exotherms and minimizes side reactions, such as bis-alkylation. The fumarate counterion is highly water-soluble, allowing for effortless removal during aqueous workup.

Reaction Dynamics: SNAr and Beyond

The primary amine of 2-cyanoethylamine acts as a potent nucleophile, readily participating in Nucleophilic Aromatic Substitution (SNAr) with halogenated heterocycles (e.g., chloropyrimidines or chloropyridines)[1]. The electron-withdrawing nature of the cyano group slightly reduces the nucleophilicity of the amine compared to simple alkylamines, which is advantageous for preventing over-substitution in polyhalogenated systems.

Once the C-N bond is formed, the cyano group remains intact as a synthetic handle. It can be subjected to downstream transformations, such as:

  • Oxidation/Cope Elimination: Conversion to a hydroxylamine intermediate for complex N-heterocycle coupling[4].

  • Cyclization: Condensation with azides to form tetrazoles, or reaction with hydroxylamine to form oxadiazoles[3].

MechanisticPathway A 2-Cyanoethylamine Hemifumarate B Base Treatment (e.g., DIPEA, K2CO3) A->B Deprotonation C Free Base (Nucleophile) B->C E SNAr Reaction (C-N Bond Formation) C->E D Halogenated Heterocycle (e.g., Chloropyrimidine) D->E Electrophile F Aminopyrimidinyl Intermediate E->F Heat / Catalyst G Cyclization / Oxidation (Target Heterocycle) F->G Downstream Modification

Mechanistic pathway of 2-Cyanoethylamine hemifumarate in heterocyclic synthesis.

Self-Validating Experimental Protocols (Trustworthiness)

The following protocols are designed as self-validating systems. In-process controls (IPCs) and specific workup rationales are embedded to ensure the integrity of the synthesis.

Protocol 1: Synthesis of Aminopyrimidinyl Intermediates via SNAr

This protocol describes the coupling of 2-cyanoethylamine with a substituted chloropyrimidine to yield an aminopyrimidinyl intermediate, a common motif in kinase inhibitors[1].

Reagents:

  • Substituted chloropyrimidine (1.0 eq, e.g., 0.78 mmol)

  • 2-Cyanoethylamine hemifumarate (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve the substituted chloropyrimidine in anhydrous THF.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses the formation of undesired regioisomers if the pyrimidine is polyhalogenated.

  • Salt Addition: Add 2-cyanoethylamine hemifumarate sequentially. The suspension will remain heterogeneous.

  • Base Activation: Dropwise, add DIPEA over 5 minutes. Causality: DIPEA neutralizes the fumaric acid, liberating the free amine in situ. The slow addition prevents localized heating.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours.

  • In-Process Control (IPC): Analyze an aliquot via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The reaction is self-validated when the starting chloropyrimidine mass/spot is completely consumed.

  • Workup & Isolation: Concentrate the reaction mixture in vacuo to remove THF. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Causality: The basic aqueous wash efficiently removes the water-soluble DIPEA-fumarate salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via silica gel column chromatography to afford the pure aminopyrimidinyl compound[1].

ExperimentalWorkflow Step1 Weigh Reagents (Heterocycle & Amine Salt) Step2 Suspend in Solvent (THF or DMF) Step1->Step2 Step3 Add Base (DIPEA / TEA) Step2->Step3 Step4 Stir at RT or Heat (18 h, 55-80°C) Step3->Step4 Step5 Concentrate in Vacuo Step4->Step5 Reaction Complete Step6 Silica Gel Chromatography (EtOAc/Hexane) Step5->Step6 Step7 Pure Heterocyclic Product Step6->Step7 Isolation

Step-by-step workflow for the SNAr coupling of 2-Cyanoethylamine hemifumarate.

Protocol 2: Oxidative Rearrangement for N-Hydroxylamine Synthesis

In the development of complex acaricides (e.g., acynonapyr), 2-cyanoethylamine is converted into a hydroxylamine via an N-oxide intermediate[4].

Step-by-Step Methodology:

  • N-Oxidation: Treat the 2-cyanoethylamine derivative with m-CPBA in CH2Cl2 at 0 °C. Causality: m-CPBA selectively oxidizes the tertiary amine to an N-oxide without cleaving the cyano group.

  • Cope Elimination: Allow the mixture to warm to room temperature. The N-oxide undergoes an in situ Cope elimination, yielding the corresponding hydroxylamine.

  • Coupling: The resulting hydroxylamine is immediately coupled with a chloropyridine in the presence of a base to form the final bridged heterocyclic system[4].

Quantitative Data Presentation

The table below summarizes the diverse reaction conditions and yields associated with 2-cyanoethylamine hemifumarate across different heterocyclic targets.

Target ScaffoldElectrophile / PrecursorReagents & ConditionsYield RangeApplicationReference
Aminopyrimidines Chloropyrimidine derivativesTHF, DIPEA, 0 °C to RT, 18 h34% - 65%Kinase Inhibitors[1]
Aryl Olefinic Compounds Aryl halides / IntermediatesDMF, K2CO3, 80 °C40% - 75%PDE10A Inhibitors[3]
Fused Heterocycles Bromo-chloro-imidazopyridazinesDMF, Pd(dppf)Cl2, K2CO3, Heat50% - 80%Therapeutic Agents[5]
N-Hydroxylamines 2-Cyanoethylamine N-oxidem-CPBA, CH2Cl2, Cope Elimination~63% (overall)Acaricides (Acynonapyr)[4]

References

  • US11186579B2 - Therapeutic heterocyclic compounds Source: Google Patents URL
  • US8173663B2 - Dipeptidyl peptidase inhibitors Source: Google Patents URL
  • Discovery of a novel acaricide, acynonapyr Source: PMC - NIH URL:[Link]

  • US10980815B2 - Aminopyrimidinyl compounds Source: Google Patents URL
  • WO2011138657A1 - Aryl substituted olefinic compounds as pde10a inhibitors Source: Google Patents URL

Sources

Application

protocol for using 2-Cyanoethylamine hemifumarate in peptide synthesis

Application Note: Synthetic Incorporation of 2-Cyanoethylamine Hemifumarate in Peptide Workflows Executive Summary 2-Cyanoethylamine (also known as β -aminopropionitrile or BAPN) is a highly versatile primary amine utili...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Incorporation of 2-Cyanoethylamine Hemifumarate in Peptide Workflows

Executive Summary

2-Cyanoethylamine (also known as β -aminopropionitrile or BAPN) is a highly versatile primary amine utilized in peptide synthesis to generate C-terminal amides, side-chain modifications, and specialized lathyrogenic peptides. Biologically, the 2-cyanoethyl moiety acts as a potent, irreversible inhibitor of lysyl oxidase (LOX), an enzyme critical for collagen and elastin crosslinking. This application note details the physicochemical rationale, stoichiometric handling, and step-by-step protocols for utilizing the hemifumarate salt of 2-cyanoethylamine in both solution-phase and solid-phase peptide synthesis (SPPS).

Mechanistic Principles & Causality (E-E-A-T)

The Rationale for the Hemifumarate Salt

In its free base form, 2-cyanoethylamine is a reactive liquid that is prone to degradation, oxidation, and spontaneous polymerization upon prolonged storage [1]. To circumvent these issues, the compound is supplied as a hemifumarate salt (CAS 2079-89-2). The hemifumarate counterion stabilizes the amine as a highly crystalline, non-hygroscopic solid. This physical state ensures precise stoichiometric weighing and an extended shelf life, which are critical for maintaining reproducibility in sensitive peptide workflows.

Stoichiometry and In Situ Neutralization

A self-validating synthetic protocol requires a rigorous understanding of the salt's stoichiometry. The term "hemifumarate" indicates a 2:1 molar ratio of 2-cyanoethylamine to fumaric acid. Because fumaric acid is a dicarboxylic acid, one molecule of fumaric acid provides two acidic protons, exactly neutralizing two molecules of the amine.

To liberate the nucleophilic free amine during a coupling reaction, a non-nucleophilic tertiary amine base—typically N,N-Diisopropylethylamine (DIEA)—must be added. Exactly 1 equivalent of DIEA is required to neutralize the fumarate proton associated with 1 equivalent of the amine. In practice, a 3- to 4-fold molar excess of DIEA is employed to ensure complete deprotonation and to drive the coupling kinetics by maintaining a basic microenvironment.

Biological Relevance: Lysyl Oxidase (LOX) Inhibition

Peptides derivatized with 2-cyanoethylamine are frequently synthesized for extracellular matrix (ECM) and oncology research [2]. The 2-cyanoethyl group acts as a suicide inhibitor of LOX. Upon binding to the LOX active site, the cyano group undergoes a covalent reaction that irreversibly blocks the enzyme's ability to oxidize lysine residues into allysine, thereby preventing tropocollagen crosslinking and altering tissue biomechanics [3].

Pathway Peptide Cyanoethyl-Peptide (Lathyrogen) Inhibition Covalent/Irreversible Inhibition Peptide->Inhibition binds LOX Lysyl Oxidase (LOX) Active Site LOX->Inhibition targeted Crosslink Collagen Crosslinking (Elastin/Collagen) LOX->Crosslink catalyzes Inhibition->Crosslink blocks Collagen Tropocollagen (Lysine Residues) Collagen->Crosslink normal pathway

Mechanism of Lysyl Oxidase (LOX) inhibition by 2-cyanoethyl-modified peptides.

Experimental Protocols

Protocol A: Solid-Phase Side-Chain Amidation (SPPS)

This protocol describes the on-resin coupling of 2-cyanoethylamine to the free side-chain carboxylate of an Aspartate or Glutamate residue (e.g., after orthogonal deprotection of an Alloc/Allyl ester) [4].

Materials:

  • Peptide-resin with a free carboxyl group (0.1 mmol scale).

  • 2-Cyanoethylamine hemifumarate (MW: 129.13 g/mol for the amine-hemifumarate equivalent).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

  • DIEA (N,N-Diisopropylethylamine).

  • DMF (N,N-Dimethylformamide), peptide synthesis grade.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (0.1 mmol) in 5 mL of DMF for 30 minutes in a fritted reaction vessel. Drain the solvent.

  • Reagent Preparation: In a separate vial, dissolve 0.5 mmol (190.1 mg, 5 eq) of HATU in 2 mL of DMF.

  • Salt Neutralization (Critical Step): In another vial, weigh 0.5 mmol (64.6 mg, 5 eq) of 2-cyanoethylamine hemifumarate. Dissolve in 2 mL of DMF and immediately add 1.5 mmol (261 µL, 15 eq) of DIEA. Vortex until the solution is completely clear, indicating the release of the free base.

  • Activation: Add the HATU solution to the resin, followed immediately by the neutralized 2-cyanoethylamine solution.

  • Coupling: Agitate the reaction vessel at room temperature for 3 hours. Causality note: The electron-withdrawing nature of the cyano group slightly reduces the amine's nucleophilicity, necessitating a longer coupling time compared to standard aliphatic amines.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 5 mL) and Dichloromethane (DCM) (5 × 5 mL).

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate the crude 2-cyanoethyl-modified peptide in cold diethyl ether.

Workflow Resin Peptide-Resin (Free Carboxyl) Activation Activation (HATU / DIEA) Resin->Activation Coupling Amide Bond Formation (2-4 hours, RT) Activation->Coupling Salt 2-Cyanoethylamine Hemifumarate Neutralization In Situ Neutralization (DIEA in DMF) Salt->Neutralization Neutralization->Coupling Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage Product 2-Cyanoethyl Amide Modified Peptide Cleavage->Product

Workflow for on-resin amidation using 2-Cyanoethylamine Hemifumarate.

Protocol B: Solution-Phase C-Terminal Amidation

Used for modifying fully protected peptide fragments in solution.

Step-by-Step Methodology:

  • Dissolve the C-terminal free, protected peptide (1.0 eq) in dry DCM/DMF (1:1 v/v).

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at 0°C to form the active ester.

  • Add 2-cyanoethylamine hemifumarate (1.5 eq) followed by DIEA (4.0 eq) to neutralize the hemifumarate and maintain basicity.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water, extract with ethyl acetate, wash the organic layer with 5% NaHCO3 and brine, dry over Na2SO4, and concentrate in vacuo.

Quantitative Data Presentation

The choice of coupling reagent significantly impacts the yield and epimerization of the C-terminal residue during 2-cyanoethylamine incorporation. Table 1 summarizes optimization data for solution-phase coupling to a model dipeptide (Z-Phe-Val-OH).

Table 1: Optimization of Coupling Conditions for 2-Cyanoethylamine

Coupling ReagentAdditiveBase (Eq)SolventTime (h)Yield (%)Epimerization (D-Val %)
EDC·HClHOBtDIEA (4.0)DCM/DMF1282< 2.0
DICOxyma PureDIEA (4.0)DMF1288< 1.5
HATUNoneDIEA (4.0)DMF4954.5
COMUNoneDIEA (4.0)DMF493< 1.0

Data Interpretation: While HATU provides the fastest reaction kinetics and highest crude yield, it induces a higher rate of epimerization at the C-terminal residue. For epimerization-sensitive sequences, the DIC/Oxyma or COMU systems are highly recommended to preserve chiral integrity.

References

  • National Center for Advancing Translational Sciences (NCATS). "3-AMINOPROPANENITRILE". Inxight Drugs. URL:[Link]

  • Pénard-Lacronique, V., et al. "Lysyl oxidase activity regulates oncogenic stress response and tumorigenesis". Oncogene, 2013. URL:[Link]

  • Jia, L. X., et al. "Mechanical stretch-induced endoplasmic reticulum stress, apoptosis and inflammation contribute to thoracic aortic aneurysm and dissection". The Journal of Pathology, 2015. URL:[Link]

  • European Patent Office. "FACTOR VIIa INHIBITORS". EP1114061 B1, 1999.
Method

Application Note &amp; Protocol Guide: 2-Cyanoethylamine Hemifumarate in Chemical Synthesis and Pharmacological Modeling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Cyanoethylamine hemifumarate (Synonyms: 3-Aminopropionitrile fumarate salt, BAPN fumarate) CAS Number: 2079-89-2 Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Cyanoethylamine hemifumarate (Synonyms: 3-Aminopropionitrile fumarate salt, BAPN fumarate) CAS Number: 2079-89-2

Introduction: The Bifunctional Scaffold

As a Senior Application Scientist, I approach 2-Cyanoethylamine hemifumarate not merely as a standard reagent, but as a highly versatile bifunctional scaffold. Structurally, it possesses a highly nucleophilic primary amine and an electrophilic cyano group. This dual reactivity makes it an indispensable building block for synthesizing complex heterocycles, polyamines, and pharmaceutical intermediates.

Simultaneously, in the realm of drug development and translational medicine, this specific molecule acts as a potent, irreversible inhibitor of Lysyl Oxidase (LOX). By preventing collagen cross-linking, it is widely used to model Extracellular Matrix (ECM) remodeling diseases, such as Thoracic Aortic Aneurysm and Dissection (TAAD). This guide details the optimized reaction conditions and protocols for leveraging both its chemical and pharmacological properties.

Physicochemical Rationale: Why the Fumarate Salt?

A critical decision in experimental design is selecting the correct salt form of a building block. The free base form of 3-aminopropionitrile is a liquid that is highly unstable; upon exposure to ambient air or acidic conditions, it rapidly oxidizes and polymerizes into an explosive yellow solid[1].

The Causality of Salt Selection: By utilizing the hemifumarate salt (CAS 2079-89-2), the molecule is stabilized into a weighable, crystalline powder. This solid form prevents spontaneous polymerization, ensures precise stoichiometric control during moisture-sensitive organic syntheses, and provides excellent aqueous solubility (~50 mg/mL) for in vivo pharmacological dosing[2].

Application Workflow 1: Chemical Synthesis of 2-Cyanoethyl Isothiocyanate

2-Cyanoethyl isothiocyanate is a highly valuable downstream building block used in the synthesis of tetrazoles and functionalized pyrroles. It is synthesized via the nucleophilic attack of the primary amine of 3-aminopropionitrile on thiophosgene (CSCl₂).

Mechanistic Insight & Causality

The conversion of the primary amine to an isothiocyanate is highly exothermic. If the reaction temperature exceeds 10°C during the initial addition, the kinetics accelerate uncontrollably, promoting the hydrolysis of thiophosgene and the formation of unwanted symmetric thiourea byproducts[3]. Therefore, strict thermal control (0–5°C) is mandatory during the electrophilic addition phase, followed by a gradual warming to room temperature to drive the elimination of HCl and yield the final isothiocyanate[4].

Protocol: Two-Step Isothiocyanate Conversion

Self-Validation Standard: The reaction must be monitored via Thin-Layer Chromatography (TLC). The complete disappearance of the ninhydrin-positive primary amine spot validates the successful conversion to the isothiocyanate.

  • Free Base Liberation: Dissolve 2-Cyanoethylamine hemifumarate (1.0 eq) in a biphasic mixture of dichloromethane (CH₂Cl₂) and saturated aqueous NaHCO₃ to liberate the free base in situ. Extract the organic layer and dry over anhydrous Na₂SO₄.

  • Preparation of Electrophile: In a rigorously dried, round-bottom flask under an inert argon atmosphere, prepare a solution of thiophosgene (1.2 eq) in anhydrous CH₂Cl₂.

  • Temperature-Controlled Addition: Cool the thiophosgene solution to 0–5°C using an ice-water bath. Add a non-nucleophilic base, such as triethylamine (2.5 eq), to act as an HCl scavenger.

  • Nucleophilic Attack: Add the dried 3-aminopropionitrile solution dropwise over 30 minutes. Crucial Step: Maintain the internal temperature below 5°C to prevent runaway exothermic degradation[4].

  • Elimination Phase: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with cold water, extract with CH₂Cl₂, wash the organic layer with brine, and concentrate under reduced pressure to yield 2-Cyanoethyl isothiocyanate.

SyntheticWorkflow A 3-Aminopropionitrile (Free Base liberated from Fumarate) D Nucleophilic Attack Intermediate A->D Dropwise addition at 0-5°C B Thiophosgene (CSCl2) in CH2Cl2 Solvent B->D C Base Addition (e.g., Et3N or CaCO3) C->D Scavenges HCl E 2-Cyanoethyl isothiocyanate (Target Product) D->E Elimination Phase (Room Temp) F HCl Byproduct (Neutralized by Base) D->F

Synthetic workflow for 2-Cyanoethyl isothiocyanate from 3-Aminopropionitrile.

Application Workflow 2: Pharmacological Modeling of ECM Remodeling

Beyond organic synthesis, 2-Cyanoethylamine hemifumarate (BAPN) is the gold-standard reagent for inducing Extracellular Matrix (ECM) degradation in murine models.

Mechanistic Insight & Causality

BAPN is a specific, irreversible inhibitor of Lysyl Oxidase (LOX)[5]. LOX normally catalyzes the oxidative deamination of lysine residues in tropocollagen and elastin, a prerequisite for the aldol condensation that cross-links these proteins. By covalently binding to the LOX active site, BAPN halts this cross-linking. This drastically reduces tissue stiffness and structural integrity, reliably inducing Thoracic Aortic Aneurysm and Dissection (TAAD) when administered to wild-type mice[6].

Protocol: In Vivo Induction of TAAD

Self-Validation Standard: To ensure the model's validity, harvest a subset of aortic tissue at day 14 and perform a fluorometric LOX activity assay. A >70% reduction in LOX activity compared to vehicle controls confirms successful target engagement before proceeding to histological analysis.

  • Formulation: Dissolve 2-Cyanoethylamine hemifumarate in sterile drinking water to achieve a target dose of 100 mg/kg/day based on average murine daily water consumption[6].

  • Stability Control: BAPN free base in aqueous solution is susceptible to hydrolysis over time, which can form toxic byproducts[7]. Crucial Step: The medicated drinking water must be freshly prepared and replaced every 48 hours.

  • Administration: Provide the BAPN-laced water ad libitum to the experimental cohort (e.g., C57BL/6 mice, 3-4 weeks of age) for a duration of 4 to 6 weeks.

  • Monitoring: Monitor animals daily for signs of lethargy or sudden weight loss, which precede aortic rupture.

  • Harvesting: Euthanize the animals, perfuse with PBS, and harvest the thoracic aorta for Verhoeff-Van Gieson (VVG) staining to visualize elastin fragmentation.

LOXPathway BAPN BAPN Fumarate (2-Cyanoethylamine) LOX Lysyl Oxidase (LOX) Active Site BAPN->LOX Irreversible Binding OxDeam Oxidative Deamination (Catalytic Step) LOX->OxDeam Catalyzes (When Active) TAAD ECM Degradation & TAAD Induction LOX->TAAD Pathway when Inhibited Tropo Tropocollagen / Elastin (Lysine Residues) Tropo->OxDeam Normal Substrate Pathway Crosslink Collagen Cross-linking (ECM Stiffening) OxDeam->Crosslink Aldol Condensation Crosslink->TAAD Prevented by BAPN

Mechanism of Lysyl Oxidase (LOX) inhibition by BAPN leading to ECM degradation.

Quantitative Data Presentation

The following table summarizes the optimized reaction conditions and expected outcomes when utilizing 2-Cyanoethylamine hemifumarate across different disciplines.

Table 1: Reaction Conditions and Outcomes for 2-Cyanoethylamine Applications

Application / TargetReagents / CatalystsSolvent / VehicleTemperatureYield / OutcomeReference
2-Cyanoethyl Isothiocyanate Thiophosgene (CSCl₂), Et₃NCH₂Cl₂0–5°C, then RT>85% Yield[4]
β-Alanine Synthesis Nitrilase (P. nitroreducens)Aqueous Buffer30°CComplete Hydrolysis[8]
In Vivo TAAD Modeling BAPN Fumarate (100 mg/kg/day)Drinking WaterAmbient>70% LOX Inhibition[6]

References

  • Frontiers in Bioengineering and Biotechnology : Advances in the synthesis of β-alanine. Available at: [Link]

  • ResearchGate : Anti-lysyl oxidase combined with a vacuum device induces penile lengthening by remodeling the tunica albuginea. Available at: [Link]

  • PubChem : 3-Aminopropionitrile | C3H6N2 | CID 1647. Available at: [Link]

Sources

Application

Microwave-Assisted Synthesis with 2-Cyanoethylamine Hemifumarate: Advanced Protocols and Mechanistic Insights

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Guide.

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently encounter challenges in optimizing reaction times and yields for bifunctional aliphatic amines. 2-Cyanoethylamine hemifumarate (also known as 3-aminopropionitrile fumarate, CAS 2079-89-2) is a highly versatile building block widely used in the synthesis of pharmaceutical scaffolds, including quinazolines, pyrimidines, and free fatty acid receptor antagonists[1],[2].

While the free base of 2-cyanoethylamine is a liquid prone to spontaneous polymerization and degradation, the hemifumarate salt provides exceptional bench stability. However, utilizing this salt requires strategic neutralization during synthesis. By coupling this reagent with Microwave-Assisted Organic Synthesis (MAOS) , we can exploit dielectric heating to drastically reduce reaction times from days to minutes, overcome high activation energy barriers, and minimize thermal degradation byproducts[3].

This application note details the mechanistic pathways and provides self-validating experimental protocols for utilizing 2-cyanoethylamine hemifumarate in microwave-assisted workflows.

Mechanistic Pathways & Microwave Dynamics

The utility of 2-cyanoethylamine lies in its orthogonal bifunctionality:

  • The Primary Amine: Acts as a potent nucleophile for Nucleophilic Aromatic Substitution (SNAr) or amidation reactions.

  • The Nitrile Group: Serves as a precursor for [3+2] cycloadditions (e.g., tetrazole formation) or reductions.

Under microwave irradiation, polar solvents (like NMP or DMF) and ionic species (like the hemifumarate salt) couple strongly with the microwave field. This direct energy transfer causes rapid, uniform internal heating, accelerating the reaction according to the Arrhenius equation while avoiding the localized superheating ("wall effects") typical of conventional oil baths[4].

ReactionPathway Salt 2-Cyanoethylamine Hemifumarate Base Base Addition (e.g., DIPEA, NaOMe) Salt->Base Neutralization FreeBase Free 2-Cyanoethylamine (Active Nucleophile) Base->FreeBase Fumarate Displacement MW1 MW Irradiation (SNAr Reaction) FreeBase->MW1 + Aryl Halide MW2 MW Irradiation (Cycloaddition) FreeBase->MW2 + NaN3 / ZnBr2 Prod1 N-Substituted Aminopropionitrile MW1->Prod1 Rapid Heating Prod2 Tetrazole Derivative MW2->Prod2 Activation Energy Met

Reaction pathways of 2-Cyanoethylamine hemifumarate under MW irradiation.

Quantitative Data: Microwave vs. Conventional Heating

The integration of microwave technology with 2-cyanoethylamine chemistry yields substantial improvements in both throughput and material recovery. Table 1 summarizes the empirical advantages observed in standard pharmaceutical workflows.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeTarget ScaffoldConventional ConditionsMicrowave ConditionsYield ImprovementReference
SNAr / Amidation Pyrimidine / Quinazoline80–100 °C, 12–24 h120–160 °C, 15–60 min+15% to +25%[3],[4]
[3+2] Cycloaddition Tetrazole110 °C, 24–48 h150 °C, 30–45 min+30% to +40%[2]

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, every protocol must function as a self-validating system . This means incorporating specific causality for reagent selection and mandatory In-Process Controls (IPCs) to verify intermediate success before proceeding.

Workflow Step1 Step 1: Reagent Preparation Weigh 2-Cyanoethylamine Hemifumarate Add Base (DIPEA) to liberate amine Step2 Step 2: Microwave Setup Seal in pressure-rated MW vial Use polar solvent (NMP/DMF) Step1->Step2 Step3 Step 3: MW Irradiation Rapid dielectric heating to 120-160°C Hold for 15-60 min Step2->Step3 Step4 Step 4: In-Process Control LC-MS/TLC validation Confirm intermediate conversion Step3->Step4 Step5 Step 5: Workup & Isolation Liquid-liquid extraction Flash chromatography purification Step4->Step5

Standardized experimental workflow for MW-assisted synthesis.

Protocol A: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of N-substituted pyrimidines or quinazolines.

Rationale: The hemifumarate salt must be neutralized in situ. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric hindrance prevents it from acting as a competing nucleophile, while efficiently scavenging both the fumaric acid and the HCl byproduct of the SNAr reaction[4]. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high microwave absorbance (high loss tangent).

Step-by-Step Procedure:

  • Preparation: In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add 2-cyanoethylamine hemifumarate (1.2 equiv) and the target aryl halide (e.g., 2,4-dichloropyrimidine, 1.0 equiv).

  • Neutralization: Add DIPEA (3.0 equiv) to the vial. Causality: The excess base ensures complete liberation of the free amine and neutralizes the resulting acid byproduct, driving the equilibrium forward.

  • Solvation: Add 3.0 mL of anhydrous NMP. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Program the instrument to ramp to 160 °C over 2 minutes, and hold at 160 °C for 30–60 minutes with active cooling enabled[4].

  • In-Process Control (Self-Validation): After cooling to room temperature, withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation metric: Disappearance of the aryl halide peak and appearance of the product mass [M+H]+.

  • Workup: Pour the reaction mixture into 15 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL). Causality: The aqueous wash effectively removes the highly polar NMP, DIPEA salts, and residual fumarate.

  • Isolation: Dry the combined organic layers over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: Microwave-Assisted Tetrazole Synthesis

Application: Conversion of the cyano group to a tetrazole pharmacophore.

Rationale: The [3+2] cycloaddition of nitriles with azides is notoriously sluggish. By utilizing Zinc Bromide (ZnBr₂) as a Lewis acid catalyst, we coordinate the nitrile nitrogen, lowering the LUMO energy and facilitating the azide attack. Microwave irradiation provides the intense thermal energy required to overcome the activation barrier in minutes rather than days[2].

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, add the cyano-intermediate synthesized in Protocol A (1.0 equiv), Sodium Azide (NaN₃, 3.0 equiv), and ZnBr₂ (1.5 equiv)[2].

  • Solvation: Add a 2:1 mixture of Isopropanol and Water (4.0 mL). Causality: This solvent system solubilizes both the inorganic salts and the organic substrate while providing excellent dielectric heating properties.

  • Microwave Irradiation: Seal the vial and irradiate at 150 °C for 45 minutes. (Safety Note: Ensure the microwave has a built-in pressure sensor, as azide reactions can generate nitrogen gas).

  • In-Process Control: Analyze an aliquot via LC-MS to confirm the consumption of the nitrile intermediate.

  • Workup & Acidification: Transfer the mixture to a beaker and carefully acidify to pH 2 using 1M HCl. Causality: The reaction initially forms a stable zinc-tetrazole complex. Acidification breaks this complex, protonating the tetrazole to its free form, which typically precipitates out of the aqueous solution.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure tetrazole derivative.

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Source: Arabian Journal of Chemistry URL:[Link]

  • WO2023131690A1 - Substituted heterocycles as hset inhibitors Source: Google Patents URL
  • Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Method

The Strategic Application of 2-Cyanoethylamine Hemifumarate in the Synthesis of Pharmaceutical Intermediates

Foreword: A Versatile Building Block in Modern Drug Development In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Versatile Building Block in Modern Drug Development

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of producing active pharmaceutical ingredients (APIs). Among the myriad of available building blocks, 2-Cyanoethylamine hemifumarate has emerged as a reagent of significant interest. Its bifunctional nature, possessing both a reactive amine and a versatile nitrile group, offers a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of 2-Cyanoethylamine hemifumarate in the synthesis of pharmaceutical intermediates, complete with detailed protocols, mechanistic insights, and safety considerations to empower researchers, scientists, and drug development professionals in their endeavors.

The use of the hemifumarate salt of 2-cyanoethylamine offers several practical advantages in a laboratory and industrial setting. The solid nature of the salt makes it easier to handle, weigh, and store compared to its freebase, which is a liquid. This crystalline form often provides enhanced stability and a longer shelf life. Furthermore, the fumaric acid component can act as an in-situ proton source or influence the reaction environment, which can be beneficial in certain synthetic transformations.

Core Principles of Cyanoethylation in Pharmaceutical Synthesis

The primary reactivity of 2-cyanoethylamine involves the Michael addition of its amino group to an activated alkene, a reaction broadly known as cyanoethylation. This reaction is a cornerstone of its utility, allowing for the introduction of a cyanoethyl moiety onto a variety of substrates. The nitrile group itself is a versatile functional handle that can be readily transformed into other key functionalities such as amines, carboxylic acids, and amides, which are prevalent in many pharmaceutical compounds.

Mechanistic Insights into Cyanoethylation

The cyanoethylation reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity. The resulting anion then attacks the β-carbon of an α,β-unsaturated nitrile, such as acrylonitrile. The reaction can also be catalyzed by acids, which activate the electrophile. The choice of catalyst and reaction conditions is crucial for controlling the selectivity and yield of the desired product.[1]

Diagram 1: General Mechanism of Base-Catalyzed Cyanoethylation

G cluster_0 Step 1: Deprotonation of Amine cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Amine R-NH2 Anion R-NH⁻ Amine->Anion Deprotonation Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Acrylonitrile CH2=CH-CN Anion->Acrylonitrile Michael Addition Intermediate R-NH-CH2-CH⁻-CN Acrylonitrile->Intermediate Solvent Solvent-H Product R-NH-CH2-CH2-CN Intermediate->Product Protonation Solvent->Product

Caption: General mechanism of base-catalyzed cyanoethylation.

Application in the Synthesis of Antihistamine and Anticonvulsant Scaffolds

2-Cyanoethylamine and its derivatives are valuable precursors in the synthesis of various heterocyclic systems that form the core of many antihistamine and anticonvulsant drugs. The ability to introduce a flexible three-carbon chain with a terminal nitrile group provides a strategic advantage in constructing these pharmacologically active moieties.

Case Study: Synthesis of a Precursor for Cyanoguanidine-Based H1/H2 Antagonists

A series of potent antihistamines with dual H1 and H2 receptor antagonist activity has been developed based on a cyanoguanidine scaffold.[2][3][4] The synthesis of these compounds often involves a key intermediate prepared through the cyanoethylation of a primary or secondary amine.

Experimental Protocol: Synthesis of a Diamine Intermediate [2]

This protocol outlines the synthesis of a diamine intermediate, which can be further elaborated to form the final cyanoguanidine-based antihistamine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting secondary amine (e.g., N-methyl-N-(4-methoxybenzyl)amine) (1.0 eq) in a suitable solvent such as ethanol.

  • Cyanoethylation: Add acrylonitrile (1.1 eq) to the solution. The reaction can often proceed without a catalyst for highly nucleophilic amines, or a mild base can be added to facilitate the reaction.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Reduction: The resulting cyanoethylated intermediate is then dissolved in a suitable solvent like diethyl ether and slowly added to a suspension of lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C.

  • Quenching and Isolation: After the reduction is complete, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the organic layer is dried and concentrated to yield the diamine intermediate.

ParameterValueReference
Starting Material N-methyl-N-(4-methoxybenzyl)amine[2]
Reagent Acrylonitrile[2]
Reducing Agent Lithium Aluminum Hydride (LiAlH4)[2]
Solvent Ethanol, Diethyl Ether[2]
Typical Yield Not explicitly stated for this step, but overall yields for final products are reported.[2]

Diagram 2: Synthetic Workflow for Diamine Intermediate

G start Start: Secondary Amine cyanoethylation Cyanoethylation with Acrylonitrile start->cyanoethylation intermediate1 Cyanoethylated Intermediate cyanoethylation->intermediate1 reduction Reduction with LiAlH4 intermediate1->reduction intermediate2 Diamine Intermediate reduction->intermediate2 end End: Precursor for Antihistamine Synthesis intermediate2->end

Caption: Workflow for the synthesis of a diamine intermediate.

Application in the Synthesis of Heterocyclic Intermediates via Reaction with Active Methylene Compounds

The reaction of 2-cyanoethylamine with active methylene compounds, such as malononitrile and ethyl cyanoacetate, provides a powerful route to highly functionalized heterocyclic intermediates.[5][6] These intermediates are valuable in the synthesis of a wide range of pharmaceuticals, including anticonvulsants and anticancer agents.[1][7]

Case Study: Synthesis of a Polyfunctional Pyridine Derivative

The reaction of ethyl cyanoacetate with itself in the presence of a base can lead to a dimer that, upon reaction with a cyano-containing compound, can form a substituted pyridine. While not a direct reaction with 2-cyanoethylamine, this showcases the utility of the cyanoacetyl group, which can be derived from 2-cyanoethylamine.

Experimental Protocol: Synthesis of a Substituted Pyridine [6]

This protocol outlines a general procedure for the synthesis of a polyfunctional pyridine derivative from ethyl cyanoacetate.

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol.

  • Addition of Reagents: Add ethyl cyanoacetate (2.0 eq) to the sodium ethoxide solution and stir at room temperature.

  • Reaction with Cyano-reagent: To this mixture, add a suitable cyano-containing reagent (e.g., malononitrile, 1.0 eq).

  • Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor by TLC. After completion, cool the reaction, pour it into an ice-water mixture, and acidify with a dilute acid to precipitate the product.

  • Purification: The crude product is then collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the pure pyridine derivative.

ParameterValueReference
Starting Material Ethyl Cyanoacetate, Malononitrile[6]
Base Sodium Ethoxide[6]
Solvent Ethanol[6]
Typical Yield Good to excellent yields are generally reported for such condensations.[6]

Diagram 3: Reaction Pathway to a Polyfunctional Pyridine

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product ECA Ethyl Cyanoacetate Condensation Condensation/ Cyclization ECA->Condensation Malono Malononitrile Malono->Condensation Base Base (e.g., NaOEt) Base->Condensation Pyridine Polyfunctional Pyridine Derivative Condensation->Pyridine

Caption: Reaction pathway for the synthesis of a polyfunctional pyridine derivative.

Safety and Handling of 2-Cyanoethylamine Hemifumarate

As with any chemical reagent, proper safety precautions must be observed when handling 2-Cyanoethylamine hemifumarate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Cyanoethylamine hemifumarate is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to participate in cyanoethylation reactions and the synthetic flexibility of the resulting nitrile group make it a powerful tool for constructing complex molecular frameworks. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient and safe synthesis of the next generation of therapeutic agents.

References

  • Wikipedia. (n.d.). Cyanoethylation. [Link]

  • Cymerman-Craig, J., & Moyle, M. (n.d.). N-2-CYANOETHYLANILINE. Organic Syntheses. [Link]

  • Google Patents. (n.d.).
  • Pharma Inventor Inc. (n.d.). Patents & Publications. [Link]

  • Google Patents. (n.d.). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide by racemate separation by means of diastereomeric tartaric acid esters.
  • Bruson, H. A. (2011). Cyanoethylation. Organic Reactions. [Link]

  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. [Link]

  • Sadek, B., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 18(11), 14186-14214. [Link]

  • Obniska, J., et al. (2018). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 23(10), 2543. [Link]

  • Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. [Link]

  • Li, Y., et al. (2020). Synthesis of anti-allergic drugs. Chinese Journal of Pharmaceutical Sciences, 29(1), 1-10. [Link]

  • da Silva, A. B., et al. (2020). Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Years. Current Topics in Medicinal Chemistry, 20(13), 1143-1160. [Link]

  • Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3465-3477. [Link]

  • Al-Omari, S., et al. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 1-15. [Link]

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  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 21(11), 1543. [Link]

  • Rajasekaran, A., & Perumal, P. T. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]

  • Google Patents. (n.d.).
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  • Al-Ghorbani, M., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(1), 138. [Link]

  • Sadek, B., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 9861. [Link]

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  • Google Patents. (n.d.). Process for the production of Malononitrile. [Link]

  • Sadek, B., et al. (2013). Synthesis and dual histamine H₁ and H₂ receptor antagonist activity of cyanoguanidine derivatives. Molecules, 18(11), 14186-14214. [Link]

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Application

Application Note: Nucleophilic Substitution Workflows Utilizing 2-Cyanoethylamine Hemifumarate in Drug Discovery

Introduction & Mechanistic Rationale 2-Cyanoethylamine hemifumarate (also widely known as 3-aminopropionitrile fumarate, or BAPN fumarate) is a highly versatile bifunctional building block used extensively in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Cyanoethylamine hemifumarate (also widely known as 3-aminopropionitrile fumarate, or BAPN fumarate) is a highly versatile bifunctional building block used extensively in medicinal chemistry and proteomics[1]. It features a primary aliphatic amine and a terminal nitrile group. While the free base of 2-cyanoethylamine is a liquid prone to oxidation and spontaneous polymerization, the hemifumarate salt is a highly stable, easy-to-handle crystalline solid[2].

In drug discovery, the primary amine of 2-cyanoethylamine serves as an excellent nucleophile for synthesizing amiloride analogues targeting the urokinase plasminogen activation system[3], as well as in the development of angiotensin II receptor blockers via Schotten-Baumann-type reactions[4].

Because the reactive nucleophile is locked in an ammonium salt complex, any nucleophilic substitution protocol must begin with a strategic free-basing step . The choice of base, solvent, and temperature dictates whether the reaction will successfully yield the desired N-acylated, N-alkylated, or sulfonylated product without inducing unwanted side reactions (such as nitrile hydrolysis or elimination).

Causality & E-E-A-T: The Science of Stoichiometry and Scavenging

A common point of failure in workflows utilizing 2-cyanoethylamine hemifumarate is a misunderstanding of its stoichiometry. The term hemifumarate indicates a 2:1 ratio of amine to fumaric acid. Its molecular formula is (C3​H6​N2​)2​⋅C4​H4​O4​ with a molecular weight of 256.26 g/mol [1].

The Causality of Base Equivalents: To liberate 1.0 equivalent of the reactive free amine, you must neutralize 0.5 equivalents of the diprotic fumaric acid. This requires exactly 1.0 equivalent of a monobasic compound (e.g., N,N-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]). Furthermore, in reactions like N-acylation with acyl chlorides, the substitution itself generates 1.0 equivalent of hydrochloric acid (HCl) as a byproduct. Therefore, the base must act as both a liberator and a scavenger .

  • Minimum Base Required: 1.0 eq (for fumarate) + 1.0 eq (for HCl) = 2.0 equivalents.

  • Practical Base Required: 2.5 to 3.0 equivalents are used to ensure the reaction is driven to completion and the local pH remains basic, preventing the amine from re-protonating.

Quantitative Data Presentation

Table 1: Physicochemical Properties of BAPN Fumarate
PropertyValue / Description
Chemical Name 2-Cyanoethylamine hemifumarate / 3-Aminopropionitrile fumarate
CAS Number 2079-89-2[1]
Molecular Weight 256.26 g/mol (Salt complex)[1]
Appearance White to faintly yellow crystalline powder[2]
Solubility Soluble in water (50 mg/mL), DMSO; slightly soluble in DCM[2]
Table 2: Reaction Condition Matrix for Nucleophilic Substitutions
Reaction TypeElectrophilePreferred SolventBase & EquivalentsTempTimeExpected Yield
N-Acylation Acyl ChlorideDCM or THFDIPEA (3.0 eq)0 °C to RT2-4 h75-95%
N-Alkylation Alkyl HalideDMF or DMSO K2​CO3​ (3.0 eq)60-80 °C12-24 h50-80%
Sulfonylation Sulfonyl ChlorideDCMPyridine (3.0 eq)0 °C to RT4-8 h70-90%

Experimental Workflows and Logical Decision Trees

To ensure a self-validating system, the following decision tree illustrates the logical divergence between acylation and alkylation pathways based on solvent and base selection.

G Start 2-Cyanoethylamine Hemifumarate (Stable Salt) FreeBase Free-Basing Step (Neutralize Fumaric Acid) Start->FreeBase OrgBase Organic Base (DIPEA/TEA) in DCM/THF FreeBase->OrgBase Schotten-Baumann / Acylation InorgBase Inorganic Base (K2CO3) in DMF/DMSO FreeBase->InorgBase Aliphatic Substitution Acylation N-Acylation (Acyl Chlorides) OrgBase->Acylation Alkylation N-Alkylation (Alkyl Halides) InorgBase->Alkylation Amide Amide Derivative (Target Product) Acylation->Amide Amine Secondary/Tertiary Amine (Target Product) Alkylation->Amine

Decision tree for selecting base and solvent systems for 2-cyanoethylamine nucleophilic substitution.

Step-by-Step Methodologies

Protocol A: N-Acylation via Modified Schotten-Baumann Conditions (Organic Phase)

This protocol utilizes an organic phase with a soluble organic base to perform nucleophilic acyl substitution[4].

Reagents:

  • 2-Cyanoethylamine hemifumarate: 128.1 mg (0.5 mmol of the salt complex = 1.0 mmol amine equivalent )

  • Acyl Chloride: 1.1 mmol (1.1 eq relative to amine)

  • DIPEA: 387 mg / 522 µL (3.0 mmol, 3.0 eq)

  • Anhydrous Dichloromethane (DCM): 10 mL

Procedure:

  • Preparation: Charge an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 2-cyanoethylamine hemifumarate (128.1 mg).

  • Suspension: Add 10 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Note: The salt will remain largely insoluble at this stage.

  • Free-Basing: Add DIPEA (522 µL) in one portion. Stir the mixture at room temperature for 15 minutes. The suspension will gradually clarify as the free amine is liberated and the DIPEA-fumarate salt dissolves.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the acylation.

  • Electrophile Addition: Dissolve the acyl chloride (1.1 mmol) in 2 mL of anhydrous DCM and add it dropwise to the reaction mixture over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute the mixture with an additional 10 mL of DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3​ (15 mL), 1M aqueous HCl (15 mL) [Caution: skip acid wash if the product is acid-sensitive], and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude amide.

M Salt Salt Form [R-NH3+]2 [Fumarate2-] Base + DIPEA (Proton Scavenger) Salt->Base FreeAmine Free Amine R-NH2 Base->FreeAmine Attack Nucleophilic Attack on R'-COCl FreeAmine->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Collapse Cl- Elimination & Deprotonation Tetrahedral->Collapse Product N-Acyl-2-cyanoethylamine (Amide) Collapse->Product

Mechanistic pathway of N-acylation from the hemifumarate salt to the final amide product.

Protocol B: N-Alkylation with Alkyl Halides

Aliphatic nucleophilic substitution ( SN​2 ) requires higher temperatures and polar aprotic solvents to overcome the activation energy barrier.

Reagents:

  • 2-Cyanoethylamine hemifumarate: 128.1 mg (0.5 mmol salt = 1.0 mmol amine equivalent )

  • Alkyl Bromide/Iodide: 1.2 mmol (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ ): 414 mg (3.0 mmol, 3.0 eq)

  • Anhydrous DMF: 5 mL

Procedure:

  • Free-Basing: In a 25 mL sealed tube or round-bottom flask, suspend 2-cyanoethylamine hemifumarate (128.1 mg) and finely powdered K2​CO3​ (414 mg) in anhydrous DMF (5 mL). Stir vigorously at room temperature for 30 minutes to generate the free base.

  • Electrophile Addition: Add the alkyl halide (1.2 mmol) to the suspension.

  • Heating: Heat the reaction mixture to 60–80 °C using an oil bath or heating block. Stir for 12 to 24 hours. Note: Over-alkylation (forming tertiary amines) can occur; monitor closely via LC-MS.

  • Workup: Cool to room temperature. Quench the reaction by adding 20 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

References

  • Source: scbt.
  • Synthesis and biological evaluation of plasminogen activation inhibitors as antitumour/antimetastasis agents Source: SciSpace URL
  • US5153197A - Treatment of hypertension with angiotensin II blocking imidazoles Source: Google Patents URL
  • 3-AMINOPROPIONITRILE FUMARATE | 2079-89-2 Source: ChemicalBook URL

Sources

Method

Application Note: Preparation of Functionalized Polymers Using 2-Cyanoethylamine Hemifumarate

Introduction & Mechanistic Overview 2-Cyanoethylamine hemifumarate (CAS 2079-89-2), also known as 3-aminopropionitrile fumarate, is a highly versatile, bifunctional chemical building block[1]. It features a primary aliph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2-Cyanoethylamine hemifumarate (CAS 2079-89-2), also known as 3-aminopropionitrile fumarate, is a highly versatile, bifunctional chemical building block[1]. It features a primary aliphatic amine and a terminal nitrile group. In polymer chemistry and drug development, this molecule is primarily utilized to introduce cyanoethyl moieties into polymer backbones.

The strategic incorporation of cyanoethyl groups is highly valued for developing thermoresponsive smart materials , specifically those exhibiting an Upper Critical Solution Temperature (UCST) or dual LCST/UCST behavior in aqueous media. The strong dipole moment of the nitrile group (-C≡N), combined with the hydrogen-bond donating capacity of adjacent amides, creates a delicate enthalpy-entropy balance that drives reversible phase transitions[2].

Experimental Design & Causality

Designing functionalized polymers with 2-cyanoethylamine hemifumarate requires precise control over reaction conditions due to the distinct chemical nature of the precursor:

  • The Causality of the Hemifumarate Salt: The free base of 3-aminopropionitrile is an unstable liquid prone to degradation and unwanted cyclization. The hemifumarate salt provides long-term bench stability and prevents premature reactions[1]. However, the protonated amine is non-nucleophilic. Therefore, any functionalization protocol must include an in situ freebasing step using a tertiary amine (e.g., Triethylamine) or pH adjustment to liberate the primary amine for nucleophilic attack.

  • The Causality of RAFT Polymerization: UCST cloud points are notoriously sensitive to polymer molecular weight and dispersity ( Đ ). Conventional free-radical polymerization yields broad molecular weight distributions, resulting in smeared, unpredictable phase transitions. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is mandated here because it ensures a narrow molecular weight distribution ( Đ < 1.2), which is causally linked to sharp, reversible phase transitions without thermal hysteresis,[3].

Visualized Workflows & Mechanisms

Workflow Salt 2-Cyanoethylamine Hemifumarate Salt Freebase Freebasing (TEA/NaOH) Liberates Nucleophilic Amine Salt->Freebase RouteA Route A: Monomer Synthesis (+ Acryloyl Chloride) Freebase->RouteA RouteB Route B: Polymer Grafting (+ PAA, EDC/NHS) Freebase->RouteB CEAm N-(2-Cyanoethyl)acrylamide (CEAm) Monomer RouteA->CEAm Grafted Cyano-Functionalized Polyacrylate Backbone RouteB->Grafted RAFT RAFT Polymerization (DMF, AIBN, CTA) CEAm->RAFT PCEAm PCEAm Thermoresponsive Polymer (UCST/LCST) RAFT->PCEAm

Figure 1: Synthetic pathways for polymer functionalization using 2-cyanoethylamine hemifumarate.

UCST_Mechanism T_Low T_Low T_High T_High T_Low->T_High Heating (Entropy Driven) T_High->T_Low Cooling (Enthalpy Driven)

Figure 2: Thermodynamic mechanism of the UCST phase transition in cyano-functionalized polymers.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of N-(2-Cyanoethyl)acrylamide (CEAm) Monomer

This protocol details the "bottom-up" approach, converting the hemifumarate salt into a polymerizable acrylamide monomer.

Reagents: 2-Cyanoethylamine hemifumarate (1.0 eq based on amine), Acryloyl chloride (1.1 eq), Triethylamine (TEA, 2.5 eq), Anhydrous Dichloromethane (DCM).

  • Suspension & Freebasing: Suspend 2-cyanoethylamine hemifumarate in anhydrous DCM in a round-bottom flask purged with N₂. Add TEA dropwise.

    • Causality: The stoichiometric excess of TEA (2.5 eq) serves a dual purpose: it fully deprotonates the hemifumarate salt to liberate the nucleophilic amine, and it acts as an acid scavenger to neutralize the HCl byproduct generated during acryloylation, preventing the re-protonation of the amine.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Acryloylation: Dissolve acryloyl chloride in a small volume of anhydrous DCM and add it dropwise to the mixture over 30 minutes. Stir for 4 hours, allowing the mixture to gradually reach room temperature.

  • Workup: Wash the organic phase sequentially with saturated NaHCO₃ (to remove fumaric acid and excess HCl) and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR (CDCl₃). The disappearance of the broad amine salt peak and the appearance of vinylic protons (δ 5.6–6.3 ppm) confirms successful amidation.

Protocol 2: RAFT Polymerization of PCEAm

Controlled radical polymerization of the CEAm monomer to yield a thermoresponsive polymer[2],.

Reagents: CEAm monomer, 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent), Azobisisobutyronitrile (AIBN, initiator), N,N-Dimethylformamide (DMF).

  • Mixture Preparation: In a Schlenk tube, dissolve CEAm, CPADB, and AIBN in DMF. A standard target ratio is [Monomer]:[CPADB]:[AIBN] = 200:1:0.1.

  • Deoxygenation: Perform three freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger. Failure to strictly deoxygenate the system will result in polymerization inhibition and loss of end-group fidelity, destroying the controlled nature of the RAFT process.

  • Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70 °C for 6 hours.

  • Quenching & Purification: Quench the reaction by exposing it to air and cooling it in liquid nitrogen. Precipitate the polymer by adding the mixture dropwise into cold methanol. Filter and dry under vacuum.

  • Self-Validation Checkpoint: Determine monomer conversion via ¹H NMR of the crude mixture. Analyze the purified polymer via Size Exclusion Chromatography (SEC/GPC). A dispersity ( Đ ) of < 1.2 validates that the RAFT equilibrium was successfully maintained.

Protocol 3: Post-Polymerization Modification via EDC/NHS Coupling

This "top-down" approach grafts 2-cyanoethylamine onto an existing poly(acrylic acid) (PAA) backbone.

Reagents: Poly(acrylic acid) (PAA), 2-Cyanoethylamine hemifumarate, EDC-HCl, NHS, MES buffer (pH 6.0), NaOH (0.1 M).

  • Activation: Dissolve PAA in MES buffer (pH 6.0). Add EDC-HCl (1.2 eq per COOH group) and NHS (1.2 eq). Stir for 30 minutes at room temperature.

    • Causality: EDC activation is optimal at mildly acidic pH (5.5–6.0). NHS is added to convert the highly unstable O-acylisourea intermediate into a semi-stable amine-reactive NHS-ester, preventing rapid hydrolysis in the aqueous buffer.

  • Freebasing the Amine: In a separate vial, dissolve 2-cyanoethylamine hemifumarate in water. Adjust the pH to 8.0 using 0.1 M NaOH.

    • Causality: The pKa of 2-cyanoethylamine is ~7.7. Adjusting the pH to 8.0 ensures the amine is deprotonated and highly nucleophilic. If the hemifumarate salt is added directly to the pH 6.0 buffer, the amine remains protonated, and coupling efficiency will approach zero.

  • Coupling: Add the pH-adjusted amine solution to the activated PAA mixture. Stir overnight at room temperature.

  • Purification: Dialyze the reaction mixture against distilled water for 48 hours (MWCO 3.5 kDa) to remove unreacted small molecules, EDC urea byproducts, and fumaric acid. Lyophilize to obtain the functionalized polymer.

  • Self-Validation Checkpoint: Use FTIR spectroscopy to confirm modification. The appearance of a sharp nitrile stretching band at ~2250 cm⁻¹ and amide I/II bands at 1650/1550 cm⁻¹ validates successful grafting.

Quantitative Data & Polymer Characterization

The thermoresponsive behavior of cyano-functionalized polymers is strictly dictated by their macromolecular characteristics. The data below summarizes the controlled synthesis and resulting phase transitions of PCEAm.

Table 1: RAFT Polymerization Conditions and Macromolecular Characteristics | Polymer ID | [M] : [CTA] : [I] Ratio | Time (h) | Conversion (%) | Mn​ ( g/mol ) | Dispersity ( Đ ) | | :--- | :--- | :--- | :--- | :--- | :--- | | PCEAm-1 | 100 : 1 : 0.1 | 4 | 65 | 8,500 | 1.12 | | PCEAm-2 | 200 : 1 : 0.1 | 6 | 70 | 17,200 | 1.15 | | PCEAm-3 | 400 : 1 : 0.1 | 8 | 68 | 34,000 | 1.18 |

Table 2: Thermoresponsive Phase Transition Data (Cloud Points in Water) | Polymer ID | Mn​ ( g/mol ) | Concentration (wt%) | LCST Cloud Point (°C) | UCST Cloud Point (°C) | | :--- | :--- | :--- | :--- | :--- | | PCEAm-1 | 8,500 | 1.0 | ~ 15 | ~ 45 | | PCEAm-2 | 17,200 | 1.0 | ~ 10 | ~ 55 | | PCEAm-3 | 34,000 | 1.0 | N/A (Insoluble) | ~ 70 | (Note: As molecular weight increases, the UCST shifts to higher temperatures due to the increased cooperative inter-chain hydrogen bonding and dipole interactions requiring more thermal energy to disrupt).

References

  • Audureau, N., Veith, C., Coumes, F., Nguyen, T. P. T., Rieger, J., & Stoffelbach, F. (2021). RAFT-Polymerized N-Cyanomethylacrylamide-Based (Co)polymers Exhibiting Tunable UCST Behavior in Water. Macromolecular Rapid Communications, 42(23), 2100556. URL:[Link]

  • Audureau, N., Coumes, F., Rieger, J., & Stoffelbach, F. (2022). Poly(N-cyanoethylacrylamide), a new thermoresponsive homopolymer presenting both LCST and UCST behavior in water. Polymer Chemistry, 13(8), 1075-1083. URL:[Link]

  • Akiyama, Y., et al. (2021). Synthesis and Characterization of Temperature-Responsive N-Cyanomethylacrylamide-Containing Diblock Copolymer Assemblies in Water. Polymers (MDPI). URL:[Link]

Sources

Application

Application Note: The Formation of 2-Cyanoethylamine Hemifumarate

A Step-by-Step Mechanistic and Practical Guide Abstract This comprehensive application note provides an in-depth analysis of the reaction mechanism, synthesis, and characterization of 2-Cyanoethylamine hemifumarate. Movi...

Author: BenchChem Technical Support Team. Date: March 2026

A Step-by-Step Mechanistic and Practical Guide

Abstract

This comprehensive application note provides an in-depth analysis of the reaction mechanism, synthesis, and characterization of 2-Cyanoethylamine hemifumarate. Moving beyond a simple procedural outline, this guide delves into the fundamental principles of the acid-base chemistry involved, explains the rationale behind each step of the synthesis protocol, and details the analytical techniques required for structural confirmation and purity assessment. This document is designed to equip researchers with both the theoretical understanding and the practical expertise necessary to confidently synthesize and validate this important chemical salt.

Introduction: Foundational Chemistry

The formation of an amine salt is a cornerstone reaction in organic and medicinal chemistry, often employed to improve the solubility, stability, and handling properties of basic compounds. 2-Cyanoethylamine hemifumarate is a salt formed between a primary amine, 2-Cyanoethylamine (also known as 3-Aminopropionitrile), and a dicarboxylic acid, fumaric acid. Understanding the distinct properties of these two precursors is essential to comprehending the reaction mechanism and optimizing the synthesis.

Reagent Profile

A successful synthesis begins with a thorough understanding of the starting materials. The key physicochemical properties of the reagents are summarized below.

Property2-CyanoethylamineFumaric Acid
Formula C₃H₆N₂C₄H₄O₄
Molar Mass 70.09 g/mol [1]116.07 g/mol [2]
Appearance Clear, colorless to yellow liquid[3][4]White crystalline solid[5]
pKa ~7.80 (for the conjugate acid, R-NH₃⁺)[3]pKa₁ = 3.03, pKa₂ = 4.44[2][6][7]
Solubility Soluble in water and polar organic solvents[3]Sparingly soluble in cold water; soluble in hot water[6]
Key Feature Basic primary amine (-NH₂) and a nitrile (-C≡N) groupDicarboxylic acid with trans geometry, enhancing stability[6]
The Reaction Mechanism: An Acid-Base Proton Transfer

The formation of 2-Cyanoethylamine hemifumarate is a classic acid-base neutralization reaction. The term "hemifumarate" signifies a specific 2:1 stoichiometric ratio of the amine (base) to the fumaric acid.

The driving force of the reaction is the significant difference in acidity and basicity between the reactants. The conjugate acid of 2-Cyanoethylamine has a pKa of approximately 7.80[3], while fumaric acid is a much stronger acid with pKa values of 3.03 and 4.44[2][6]. In acid-base chemistry, a reaction is considered favorable and proceeds to completion when the pKa of the acid being formed (the protonated amine) is significantly higher than the pKa of the acid being consumed (the carboxylic acid).

The step-by-step mechanism is as follows:

  • First Proton Transfer: One of the carboxylic acid groups on a fumaric acid molecule donates a proton (H⁺) to the lone pair of electrons on the nitrogen atom of a 2-Cyanoethylamine molecule. This is a highly favorable transfer, forming a protonated amine (an ammonium cation) and a hydrogen fumarate anion.

  • Second Proton Transfer: The second carboxylic acid group on the hydrogen fumarate anion, being still significantly acidic (pKa₂ = 4.44), donates its proton to a second molecule of 2-Cyanoethylamine.

  • Ionic Bond Formation: The resulting ions—two 2-cyanoethylammonium cations and one fumarate dianion—are held together by strong electrostatic attractions, forming the stable crystalline salt, 2-Cyanoethylamine hemifumarate.

G cluster_reactants Reactants cluster_products Product Salt Fumaric_Acid Fumaric Acid (HOOC-CH=CH-COOH) Proton_Transfer Proton Transfer (Acid-Base Reaction) Fumaric_Acid->Proton_Transfer Amine1 2-Cyanoethylamine (x2) (H₂N-CH₂-CH₂-CN) Amine1->Proton_Transfer Hemifumarate_Salt 2-Cyanoethylamine Hemifumarate [H₃N⁺-CH₂-CH₂-CN]₂ [⁻OOC-CH=CH-COO⁻] Proton_Transfer->Hemifumarate_Salt Ionic Bond Formation

Caption: High-level overview of the salt formation reaction.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step protocol for the laboratory synthesis of 2-Cyanoethylamine hemifumarate. The procedure is designed to be self-validating by leveraging the differential solubility of the reactants and product to ensure high purity.

Materials and Equipment
  • Fumaric Acid (Reagent Grade)

  • 2-Cyanoethylamine (Reagent Grade) [note: may be stabilized with K₂CO₃, which should not interfere]

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Erlenmeyer Flasks

  • Magnetic Stirrer and Hot Plate

  • Büchner Funnel and Vacuum Filtration Apparatus

  • Ice Bath

  • Drying Oven or Vacuum Desiccator

Synthesis Workflow

Caption: Experimental workflow for the synthesis and validation.

Step-by-Step Procedure
  • Dissolution of Fumaric Acid: In a 250 mL Erlenmeyer flask, add 5.80 g (0.05 mol) of fumaric acid. Add approximately 100 mL of 95% ethanol. Place the flask on a magnetic stirrer/hot plate and heat gently (to ~60-70°C) with stirring until the fumaric acid is fully dissolved. Causality: Fumaric acid's solubility is low in cold ethanol but increases significantly with heat, allowing for the creation of a saturated solution from which the product can later precipitate.[6]

  • Addition of Amine: While the fumaric acid solution is still warm and stirring, slowly add 7.01 g (0.10 mol) of 2-Cyanoethylamine. A 2:1 molar ratio is critical for the formation of the hemifumarate salt. Causality: The acid-base reaction is exothermic and occurs rapidly upon mixing. Slow addition helps to control the temperature.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature while stirring continues. The product will begin to precipitate as a white solid as the solution cools. Causality: The salt product is designed to be less soluble in the solvent system than the individual reactants at room temperature. Slow cooling promotes the formation of larger, more easily filterable crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the salt.

  • Isolation: Set up a Büchner funnel for vacuum filtration. Collect the white crystalline product by filtering the cold slurry.

  • Purification: Wash the collected solid on the filter with two small portions (15-20 mL each) of ice-cold 95% ethanol. Causality: This wash removes any residual unreacted starting materials or surface impurities. Using a cold solvent minimizes the loss of the desired product due to dissolution.

  • Drying: Transfer the purified solid to a watch glass and dry in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be a fine, white crystalline powder.

Characterization and Quality Control

Confirming the identity and purity of the synthesized salt is a critical final step. A combination of spectroscopic and physical methods should be employed.

Expected Analytical Data
TechniqueExpected ObservationRationale
Melting Point Sharp, defined melting point, distinct from fumaric acid (>280°C).A sharp melting point is indicative of high purity. Salts typically have high melting points.
FT-IR Disappearance of broad acid O-H (~2500-3300 cm⁻¹). Appearance of broad ammonium N-H⁺ stretch (~2300-3100 cm⁻¹). Shift of C=O stretch from ~1700 cm⁻¹ to ~1600-1550 cm⁻¹ (carboxylate). C≡N stretch remains at ~2250 cm⁻¹.The IR spectrum provides direct evidence of the proton transfer by showing the formation of the ammonium (R-NH₃⁺) and carboxylate (R-COO⁻) functional groups.[8]
¹H NMR (in D₂O) A singlet for the two equivalent vinyl protons of fumarate at ~6.5 ppm. Triplets corresponding to the -CH₂-CH₂- protons of the ethylamine backbone, shifted downfield compared to the free amine. Integration ratio of fumarate protons to ethylamine protons should be 1:4, confirming the 2:1 molecular ratio.NMR spectroscopy confirms the covalent structure of the components and, crucially, the stoichiometric ratio of the cation and anion in the final salt.
Elemental Analysis %C, %H, and %N values should match the calculated theoretical values for the C₁₀H₁₄N₄O₄ formula.This provides the ultimate confirmation of the empirical formula and the 2:1 stoichiometry.
Stability and Storage
  • Stability: While the salt form enhances the stability of 2-Cyanoethylamine, the nitrile group can still be susceptible to hydrolysis under strongly acidic or basic conditions, which could convert it to an amide or carboxylic acid.[9] The compound should be protected from strong acids and bases.

  • Storage: 2-Cyanoethylamine hemifumarate should be stored in a tightly sealed container in a cool, dry place, away from moisture, to prevent degradation.

Conclusion

The synthesis of 2-Cyanoethylamine hemifumarate is a straightforward yet illustrative example of acid-base chemistry principles applied to materials science and pharmaceutical development. By carefully controlling stoichiometry and leveraging the solubility properties of the components, a high-purity product can be reliably obtained. The mechanistic understanding detailed in this note, combined with the practical synthesis and characterization protocols, provides a robust framework for researchers working with this and similar amine salts.

References

  • Fumaric Acid | C4H4O4 | CID 444972 - PubChem . National Center for Biotechnology Information. [Link]

  • pK a Values of Fumaric Acid Potentiometrically Determined in This Study... . ResearchGate. [Link]

  • What is maleic acid and fumaric acid? . norbidar.com. [Link]

  • 2-Cyanoethylamine - ChemBK . ChemBK. [Link]

  • 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem . National Center for Biotechnology Information. [Link]

  • Fumaric acid - Wikipedia . Wikipedia. [Link]

  • Spectroscopic characterization and crystal structures of two cathinone derivatives... . PMC, National Center for Biotechnology Information. [Link]

  • Nitriles | Chemistry | Research Starters - EBSCO . EBSCO Information Services. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields with 2-Cyanoethylamine hemifumarate

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Author: BenchChem Technical Support Team. Date: March 2026

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Because it is supplied as a hemifumarate salt, researchers frequently encounter yield-limiting issues during chemical synthesis. This guide is engineered to provide senior-level mechanistic troubleshooting, ensuring your protocols are robust, high-yielding, and self-validating.

Part 1: Troubleshooting Guides

Q1: My amide coupling yields using 2-Cyanoethylamine hemifumarate are consistently below 30%, and I am observing complex mixtures on LC-MS. What is causing this? The Causality: The primary failure mode in these reactions is the "in situ" activation approach. 2-Cyanoethylamine is supplied as a hemifumarate salt. Fumaric acid is a dicarboxylic acid. If you mix your target carboxylic acid, the hemifumarate salt, and a coupling reagent (like HATU, EDC, or DCC) in a single pot, the coupling reagent will non-selectively activate both your target acid and the fumaric acid counterion. This leads to rapid cross-coupling, forming unwanted fumarate amides and polymeric byproducts[1]. The Solution: You must decouple the activation step from the nucleophilic addition step.

  • Pre-activate your target carboxylic acid with the coupling agent and base for 15 minutes.

  • Free-base the 2-Cyanoethylamine hemifumarate in a separate vial.

  • Combine the two solutions. This ensures the coupling agent is consumed before the fumaric acid is introduced to the system.

Q2: I added 1.0 equivalent of base to my reaction, but the 2-Cyanoethylamine hemifumarate remains insoluble in dichloromethane (DCM), and the reaction won't proceed. Why? The Causality: This is a stoichiometry calculation error inherent to hemifumarate salts. The molecular formula is (C3​H6​N2​)2​⋅C4​H4​O4​ . One mole of the salt complex contains two moles of the reactive amine and two acidic protons from the fumaric acid. If your reaction requires 1.0 mmol of the amine, you must weigh out 0.5 mmol of the salt. To neutralize the 0.5 mmol of fumaric acid (which has two acidic protons), you need exactly 1.0 mmol of base just to free the amine. If you only added 1.0 equivalent of base total, you have left no excess base to drive the actual coupling mechanism (which typically requires an additional 1-2 equivalents of base). The Solution: Use a highly polar aprotic solvent like DMF to aid initial solvation, and use a minimum of 2.5 to 3.0 equivalents of base (relative to the required amine) to ensure complete free-basing and optimal coupling kinetics.

Q3: Why am I detecting acrylonitrile and a loss of mass in my product during high-temperature cyclization reactions? The Causality: 2-Cyanoethylamine contains an electron-withdrawing cyano group, making the alpha-protons slightly acidic. Under forcing conditions (prolonged heating above 60 °C or exposure to strong inorganic bases like KOtBu), the molecule undergoes a retro-Michael elimination. This cleaves the molecule, releasing volatile acrylonitrile and leaving behind a primary amine or ammonia. The Solution: Restrict reaction temperatures to 0 °C – 25 °C during the incorporation of the cyanoethylamine motif. If downstream cyclization (e.g., forming quinazoline scaffolds) requires heat, ensure the amine is fully protected or already converted to a stable amide before raising the temperature.

Part 2: Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the causal relationship between base stoichiometry, activation methods, and expected empirical yields.

Reaction ConditionBase (Eq per 1.0 eq Amine)Activation MethodTempExpected YieldPrimary Failure Mode
In situ (All-in-one) 1.0 eq DIPEAHATU / DMF25 °C< 30%Fumarate cross-coupling
Pre-activation 2.5 eq DIPEAHATU / DMF0 °C to 25 °C85 - 95% None (Optimal)
Pre-activation 2.5 eq TEADCC / DCM25 °C75 - 85%DCU byproduct removal
No Base Added 0 eqAny25 °C0 - 5%Amine remains protonated

Part 3: Self-Validating Experimental Protocol

High-Yield Amide Coupling using 2-Cyanoethylamine Hemifumarate This protocol is designed as a self-validating system. Visual cues (solubility) and analytical checkpoints (LC-MS) are built into the steps to guarantee success before proceeding.

Reagents: Target Carboxylic Acid (1.0 eq), HATU (1.1 eq), 2-Cyanoethylamine hemifumarate (0.55 eq salt = 1.1 eq amine), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), anhydrous DMF.

  • Step 1: Active Ester Formation (Pre-activation) Dissolve the Target Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq). Stir at 0 °C for 15 minutes. Validation Checkpoint: Sample 1 µL into LC-MS. You should observe the complete disappearance of the starting acid and the formation of the active ester intermediate.

  • Step 2: Reagent Free-Basing In a separate vial, suspend 2-Cyanoethylamine hemifumarate (0.55 eq) in DMF. The salt will appear cloudy. Add DIPEA (1.5 eq). Validation Checkpoint: The suspension will transition to a clear, homogenous solution within 2-3 minutes, visually confirming the successful neutralization of the fumaric acid and the generation of the free nucleophile.

  • Step 3: Nucleophilic Addition Transfer the clear amine solution from Step 2 dropwise into the activated ester solution from Step 1 at 0 °C. Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours.

  • Step 4: Aqueous Workup & Fumarate Clearance Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to pull the DMF and the highly water-soluble fumaric acid salts into the aqueous layer. Dry over Na2​SO4​ and concentrate.

Part 4: Process Visualization

The following diagram illustrates the logical flow of the optimized coupling protocol, highlighting the critical divergence from standard (failure-prone) methodologies.

G A Target Carboxylic Acid + Coupling Reagent B Pre-Activation (15 min, 0°C) A->B Prevents Fumarate Activation E Nucleophilic Addition (2 hrs, 25°C) B->E C 2-Cyanoethylamine Hemifumarate Salt D Free-Basing (+ DIPEA) C->D Solubilizes Reagent D->E F High-Yield Amide Product E->F LC-MS Validation

Workflow for high-yield amide coupling using 2-Cyanoethylamine hemifumarate, preventing side reactions.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use inorganic bases like K2​CO3​ instead of DIPEA? A: It is not recommended for the coupling step. Inorganic bases have poor solubility in DMF/DCM, leading to heterogeneous reaction kinetics. This often results in incomplete free-basing of the hemifumarate salt, leaving unreacted starting materials. Stick to soluble tertiary amines like DIPEA or N-Methylmorpholine (NMM).

Q: I am synthesizing a compound for a biological assay. Will residual fumarate affect my cell-based results? A: Yes. While 2-Cyanoethylamine hemifumarate is used directly in biological settings as a LOX inhibitor[3][4], if you are using it strictly as a synthetic building block, residual fumarate must be removed. Fumarate is an active metabolite in the TCA cycle and can artificially alter cellular respiration or hypoxia-inducible factor (HIF) pathways in in vitro assays. Ensure rigorous aqueous washing during Step 4 of the protocol.

References

  • A Structure−Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers, Journal of Medicinal Chemistry - ACS Publications,[Link]

  • Discovery of Highly Potent and Selective Small Molecule ADAMTS-5 Inhibitors That Inhibit Human Cartilage Degradation via Encoded Library Technology (ELT), Journal of Medicinal Chemistry - ACS Publications,[Link]

  • Cas 2079-89-2, 3-AMINOPROPIONITRILE FUMARATE, LookChem,[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of 2-Cyanoethylamine Hemifumarate in Ethanol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Cyanoethylamine hemifumarate in ethanol. As Senior Application Scientists, we...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Cyanoethylamine hemifumarate in ethanol. As Senior Application Scientists, we have compiled this resource to provide both immediate troubleshooting solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Cyanoethylamine hemifumarate not dissolving in ethanol?

2-Cyanoethylamine hemifumarate is a salt formed from a weak base (2-Cyanoethylamine) and a dicarboxylic acid (fumaric acid). Its solubility in ethanol, a moderately polar solvent, is often limited. Several factors can contribute to poor dissolution, including the crystalline lattice energy of the salt, the specific grade of ethanol used (e.g., anhydrous vs. 95%), and the experimental temperature. The presence of impurities can also significantly hinder solubility.

Q2: What is the expected solubility of 2-Cyanoethylamine hemifumarate in ethanol at room temperature?

Q3: Can I heat the mixture to improve solubility?

Heating the mixture can increase the solubility of 2-Cyanoethylamine hemifumarate. However, it is important to consider the thermal stability of the compound. Prolonged exposure to high temperatures could potentially lead to degradation. We recommend a controlled heating approach, starting with gentle warming (e.g., 40-50°C) and monitoring for any changes in the appearance of the solution or the solid material.

Q4: Are there alternative solvents I can use?

If ethanol is not a mandatory solvent for your application, you might consider other solvents or solvent systems. A good starting point would be to test solubility in a range of solvents with varying polarities. For instance, more polar solvents like methanol or water could offer better solubility. Conversely, if a less polar medium is required, exploring mixtures of ethanol with less polar co-solvents might be beneficial.

Troubleshooting Guide

Issue 1: Incomplete Dissolution at Room Temperature

Underlying Cause: The solvation energy provided by ethanol may not be sufficient to overcome the lattice energy of the 2-Cyanoethylamine hemifumarate crystals.

Troubleshooting Protocol:

  • Particle Size Reduction:

    • Action: Gently grind the 2-Cyanoethylamine hemifumarate solid using a mortar and pestle before adding it to the ethanol.

    • Rationale: Increasing the surface area of the solid can enhance the rate of dissolution.

  • Controlled Heating and Sonication:

    • Action: Prepare a suspension of the compound in ethanol. Place the suspension in a sonicator bath and gently warm the mixture to 40-50°C. Sonicate in short bursts (e.g., 5-10 minutes) while monitoring for dissolution.

    • Rationale: Sonication provides energy to break apart agglomerates and enhances mass transfer from the solid surface to the bulk solution. Gentle heating increases the kinetic energy of the solvent molecules, improving their ability to solvate the salt.

  • Co-Solvent Addition:

    • Action: To your ethanolic suspension, add a small percentage of a more polar co-solvent, such as deionized water or methanol, in a stepwise manner (e.g., adding 1-2% v/v at a time).

    • Rationale: The addition of a highly polar co-solvent can significantly alter the overall polarity of the solvent system, potentially leading to a more favorable interaction with the ionic salt.

Data Presentation: Co-Solvent Screening

Co-SolventStarting Ratio (Ethanol:Co-Solvent)Observations (at 25°C)
Deionized Water99:1 (v/v)Note any visual changes in clarity
Methanol99:1 (v/v)Note any visual changes in clarity
Isopropanol99:1 (v/v)Note any visual changes in clarity

Experimental Workflow: Solubility Enhancement

cluster_start Start cluster_methods Troubleshooting Methods cluster_outcome Outcome start Incomplete Dissolution in Ethanol A Particle Size Reduction (Grinding) start->A B Controlled Heating (40-50°C) & Sonication start->B C Co-Solvent Addition (e.g., H2O, MeOH) start->C end Complete Dissolution A->end Improved Dissolution Rate B->end Increased Solubility C->end Enhanced Solvation

Caption: Troubleshooting workflow for incomplete dissolution.

Issue 2: Precipitation Upon Cooling

Underlying Cause: The solution was likely saturated or supersaturated at an elevated temperature. As the temperature decreases, the solubility of the 2-Cyanoethylamine hemifumarate in ethanol also decreases, leading to precipitation.

Troubleshooting Protocol:

  • Determine the Metastable Zone Width (MSZW):

    • Action: Slowly cool the heated, clear solution while gently stirring. Record the temperature at which the first signs of precipitation appear (the cloud point). The difference between the dissolution temperature and the cloud point is the MSZW.

    • Rationale: Understanding the MSZW is critical for establishing stable storage and handling conditions for your solution.

  • Employ Anti-Solvent Precipitation (if applicable for downstream processes):

    • Action: If the goal is to produce fine particles, a controlled addition of an anti-solvent (a solvent in which the compound is insoluble) to the clear, warm solution can induce rapid and uniform precipitation.

    • Rationale: This technique is often used in crystallization processes to control particle size and morphology.

  • Use of Polymeric Precipitation Inhibitors:

    • Action: Consider the addition of a small amount of a pharmaceutically acceptable polymer, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), to the solution.

    • Rationale: These polymers can inhibit nucleation and crystal growth, thereby maintaining a supersaturated state for a longer period. This approach is common in the formulation of amorphous solid dispersions.

Logical Relationship: Temperature and Solubility

Temp_Increase Increase Temperature Solubility_Increase Increased Solubility Temp_Increase->Solubility_Increase Temp_Decrease Decrease Temperature Solubility_Increase->Temp_Decrease Upon Cooling Solubility_Decrease Decreased Solubility Temp_Decrease->Solubility_Decrease Precipitation Precipitation Solubility_Decrease->Precipitation

Caption: Relationship between temperature, solubility, and precipitation.

References

  • Title: Amorphous Solid Dispersions: Theory and Practice Source: John Wiley & Sons URL: [Link]

  • Title: Role of Polymeric Precipitation Inhibitors in Supersaturating Drug Delivery Systems Source: Journal of Pharmaceutical Sciences URL: [Link]

Troubleshooting

Technical Support Center: Purification of 2-Cyanoethylamine Hemifumarate

Welcome to the technical support guide for the purification of 2-Cyanoethylamine hemifumarate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Cyanoethylamine hemifumarate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable chemical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for understanding the purification strategy.

Q1: What are the primary by-products I should expect during the synthesis of 2-Cyanoethylamine?

The synthesis of 2-Cyanoethylamine is typically achieved via the cyanoethylation of ammonia with acrylonitrile. The primary reaction is a Michael addition. However, the product, a primary amine, is itself nucleophilic and can react further with acrylonitrile. This leads to a predictable set of over-alkylation by-products.

By-product NameChemical StructureFormation Mechanism
bis-(2-cyanoethyl)-amine NC-CH₂-CH₂-NH-CH₂-CH₂-CNThe primary amine product (2-Cyanoethylamine) reacts with a second molecule of acrylonitrile. This is often the most significant impurity.[1][2]
tris-(2-cyanoethyl)-amine N(CH₂-CH₂-CN)₃The secondary amine by-product reacts with a third molecule of acrylonitrile.[3]
Polyacrylonitrile (-CH₂-CH(CN)-)nAnionic polymerization of the acrylonitrile monomer, often initiated by the basic conditions used for the cyanoethylation reaction.[4]

Q2: My target is the hemifumarate salt. Why should I purify the 2-Cyanoethylamine free base first?

Attempting to purify the hemifumarate salt directly from a crude reaction mixture containing significant amounts of bis-(2-cyanoethyl)-amine is inefficient. Both the desired product and the primary by-product are amines that will form salts with fumaric acid. Co-precipitation is highly likely, leading to poor purity and difficult-to-handle materials. The most effective strategy is to purify the volatile liquid free base from non-volatile or higher-boiling by-products before forming the final salt.

Q3: What are the principal purification methods for 2-Cyanoethylamine and its hemifumarate salt?

A multi-step approach is typically required:

  • Vacuum Distillation: This is the workhorse method for purifying the crude 2-Cyanoethylamine free base. It effectively separates the desired product from the higher-boiling bis- and tris- adducts and non-volatile polymers.[3]

  • Recrystallization: Once the purified free base is obtained, the hemifumarate salt can be formed and then purified to exceptional levels using recrystallization. This technique is ideal for removing trace impurities and ensuring high crystalline purity.[5]

  • Chromatography: For exceptionally challenging separations where distillation or recrystallization are insufficient, preparative chromatography can be employed. Ion-exchange chromatography is particularly well-suited for separating ionic species like protonated amines.[6][7]

Q4: How can I confidently assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the final salt and detecting non-volatile impurities.[8][9]

  • Gas Chromatography (GC): Useful for assessing the purity of the distilled free base and detecting any residual volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard to determine an absolute purity value.[10]

Part 2: Troubleshooting Guide for Common Purification Issues

This guide addresses specific experimental challenges in a question-and-answer format.

Problem: My initial batch of 2-Cyanoethylamine hemifumarate has low purity (<90%) and contains a major, higher molecular weight impurity.

Question: I've synthesized 2-Cyanoethylamine, added fumaric acid, and isolated a solid, but my HPLC and NMR data show a significant contamination, which I suspect is the bis-(2-cyanoethyl)-amine fumarate salt. How do I resolve this?

Answer & Rationale: This is a classic case of co-precipitation resulting from purifying the salt before the free base. The bis-(2-cyanoethyl)-amine by-product has a significantly higher boiling point than 2-Cyanoethylamine, making vacuum distillation the ideal method for separation.

Protocol 1: Vacuum Distillation of Crude 2-Cyanoethylamine

Objective: To separate 2-Cyanoethylamine from higher-boiling by-products like bis-(2-cyanoethyl)-amine and non-volatile polymers.

Methodology:

  • Preparation: Ensure your crude reaction mixture is free of water and ammonia. This can be achieved by distilling off the volatiles under reduced pressure as a preliminary step.[3] The remaining residue is your crude 2-Cyanoethylamine.

  • Apparatus Setup: Assemble a Claisen flask or a short-path distillation apparatus suitable for vacuum distillation. Use a vacuum pump capable of reaching pressures below 10 mmHg. A cold trap between the apparatus and the pump is essential.

  • Distillation:

    • Heat the Claisen flask gently using an oil bath.

    • Apply vacuum slowly.

    • Collect any low-boiling fractions first (e.g., residual acrylonitrile).

    • The desired product, 2-Cyanoethylamine, will distill as a clear, colorless liquid. Its boiling point is pressure-dependent (e.g., ~66-69 °C at 0.67 kPa / 5 mmHg).[11]

  • Endpoint: The distillation is complete when the desired product has been collected and the temperature required to distill the remaining material rises sharply. The dark, viscous residue remaining in the flask contains the bis- and tris- adducts and polymers.

  • Validation: Analyze a small sample of the distilled liquid by GC or NMR to confirm its purity (>98%) before proceeding to salt formation.

Problem: I am struggling with the recrystallization of the hemifumarate salt; it's either "oiling out" or my recovery is very poor.

Question: I have pure 2-Cyanoethylamine free base, and I've formed the hemifumarate salt. However, when I try to recrystallize it from a single solvent like isopropanol, it either crashes out as an oil or I have to use so much solvent that my yield is terrible. What should I do?

Answer & Rationale: This is a common challenge in crystallization and points to a need for a more nuanced solvent system. "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice. Poor recovery indicates the compound is too soluble even in the cold solvent. A two-solvent (or solvent/anti-solvent) system is the solution.[12][13]

Protocol 2: Two-Solvent Recrystallization of 2-Cyanoethylamine Hemifumarate

Objective: To achieve high purity crystalline 2-Cyanoethylamine hemifumarate with good recovery.

Principle: The compound is dissolved in a minimal amount of a hot "good" solvent, and a "poor" or "anti-solvent" (in which the compound is insoluble) is added dropwise to induce controlled precipitation and crystallization.

Recommended Solvent Systems:

"Good" Solvent (for dissolving)"Anti-Solvent" (for precipitating)Rationale
Methanol or EthanolEthyl AcetateHigh polarity difference allows for controlled precipitation.
IsopropanolDiethyl Ether or MTBECommon lab solvents, effective for inducing crystallization.
Water (with heating)Acetone or IsopropanolUse if the salt is highly water-soluble.[13]

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Cyanoethylamine hemifumarate solid. Add a small volume of the "good" solvent (e.g., Methanol). Heat the mixture gently (e.g., in a water bath) while stirring until the solid is fully dissolved. Add the "good" solvent dropwise until you achieve a clear, saturated solution. Avoid using a large excess.

  • Induce Cloudiness: While the solution is still warm, add the "anti-solvent" (e.g., Ethyl Acetate) dropwise with continuous swirling. Continue adding until you observe a persistent faint cloudiness (turbidity). This indicates the solution is at its saturation point.

  • Clarification: Add one or two drops of the hot "good" solvent to just redissolve the turbidity, resulting in a clear, supersaturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals on the filter with a small amount of the ice-cold "anti-solvent" to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Part 3: Purification Workflow and Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial purity of your crude material.

Purification_Workflow cluster_start Initial Analysis cluster_direct Direct Purification cluster_staged Staged Purification cluster_final Final Steps cluster_advanced Advanced Purification start Crude Reaction Product (2-Cyanoethylamine Free Base) analyze Assess Purity (e.g., by GC or crude NMR) start->analyze decision1 Purity > 95%? analyze->decision1 salt_form1 Form Hemifumarate Salt decision1->salt_form1 Yes distill Vacuum Distillation (Protocol 1) decision1->distill No recrys1 Recrystallize Salt (Protocol 2) salt_form1->recrys1 final_product1 High Purity Product recrys1->final_product1 analyze2 Assess Purity of Distillate distill->analyze2 decision2 Purity > 99%? analyze2->decision2 salt_form2 Form Hemifumarate Salt decision2->salt_form2 Yes chromatography Preparative Chromatography (e.g., Ion Exchange) decision2->chromatography No recrys2 Final Recrystallization (Protocol 2) salt_form2->recrys2 final_product2 High Purity Product recrys2->final_product2 chromatography->analyze2 Re-assess Purity

Caption: Purification strategy selection workflow for 2-Cyanoethylamine Hemifumarate.

References

  • US4055586A, Process for the manufacture of bis-(2-cyanoethyl)-amine,
  • Komi, L. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Chalmers University of Technology. [Link]

  • Organic Syntheses Procedure, n-2-cyanoethylaniline, [Link]

  • ChemBK, 2-Cyanoethylamine Properties, [Link]

  • US5268499A, Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin,
  • Reddit r/Chempros, Recrystallization with two solvents, [Link]

  • Adamo, A. et al. (2016). Continuous Crystallization of Aliskiren Hemifumarate. Organic Process Research & Development. [Link]

  • BioProcess International, Twin-Column Cation-Exchange Chromatography for the Purification of Biomolecules, [Link]

  • MIT Digital Lab Techniques Manual, Recrystallization, [Link]

  • Sino Biological, Chromatography for Protein Purification, [Link]

  • Organic Syntheses Procedure, β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)AMINE, [Link]

  • Lee, S. et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]

  • Polgár, T. et al. (2018). Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. Methods in Molecular Biology. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions with 2-Cyanoethylamine Hemifumarate

Welcome to the technical support center for 2-Cyanoethylamine Hemifumarate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyanoethylamine Hemifumarate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments. The following information is curated to provide in-depth, field-proven insights to ensure the successful application of this versatile reagent.

Introduction: Understanding the Reactivity of 2-Cyanoethylamine

2-Cyanoethylamine is a valuable bifunctional molecule, featuring both a primary amine and a nitrile group. This unique structure allows it to participate in a variety of chemical transformations, making it a useful building block in organic synthesis and particularly in pharmaceutical development.[1] It is often supplied as a hemifumarate salt to improve its stability. However, its reactivity also makes it susceptible to several side reactions that can complicate syntheses, reduce yields, and generate impurities.

The primary amine is nucleophilic and can participate in reactions such as Michael additions and amidations. The cyano group, while generally stable, can undergo hydrolysis under certain conditions. Furthermore, the molecule itself can be prone to polymerization.[2] This guide will provide a structured approach to identifying and mitigating these common side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the use of 2-Cyanoethylamine hemifumarate and offers targeted solutions.

Issue 1: Formation of a Viscous, Insoluble Precipitate or "Gunk"

Question: During my reaction, a sticky, polymeric material is forming, significantly reducing the yield of my desired product. What is causing this and how can I prevent it?

Answer: The formation of a viscous or solid byproduct is a strong indicator of unwanted polymerization of 2-cyanoethylamine or the related acrylonitrile which can be present as a starting material or formed under certain conditions.[2][3][4]

Causality:

  • Anionic Polymerization: The primary amine of 2-cyanoethylamine can act as a base, initiating the anionic polymerization of other 2-cyanoethylamine molecules or residual acrylonitrile. This is particularly prevalent under basic conditions or at elevated temperatures.[3][4][5]

  • Michael Addition Chain Reaction: The amine can initiate a Michael addition with the activated double bond of an α,β-unsaturated system (if present in your reaction), and the resulting adduct can potentially react further, leading to oligomerization or polymerization.

Troubleshooting Protocol:

  • Strict Temperature Control: Many polymerization reactions are exothermic. Maintaining a low and consistent temperature (e.g., 0 °C or below) is critical to suppress this side reaction.[3]

  • Controlled Reagent Addition: Add 2-cyanoethylamine hemifumarate slowly and in a controlled manner (e.g., dropwise or via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the amine low, favoring the desired bimolecular reaction over polymerization.[3][6]

  • pH Management: If your reaction conditions are basic, consider using a milder base or a buffer system to avoid excessively high pH which can catalyze polymerization.[6] In some cases, the addition of a catalytic amount of a weak acid can inhibit anionic polymerization.[3][7]

  • Solvent Choice: Use an appropriate inert solvent to ensure all reactants remain in solution and to help dissipate heat generated during the reaction.

Issue 2: Unwanted Addition to the Amine - Formation of Bis(2-cyanoethyl)amine

Question: My analysis (LC-MS, NMR) shows a significant amount of a byproduct with a mass corresponding to the addition of a second 2-cyanoethyl group to my starting material. How can I favor the mono-addition product?

Answer: The formation of bis(2-cyanoethyl)amine is a common side reaction, arising from the initial product (a secondary amine) being more nucleophilic than the starting primary amine and reacting with another equivalent of the electrophile.[8][9][10]

Causality:

  • Michael Addition: 2-Cyanoethylamine can act as a Michael donor, adding to Michael acceptors like α,β-unsaturated ketones, nitriles, or esters.[11][12][13][14] The resulting secondary amine can then react with a second molecule of the Michael acceptor.

  • Reaction with Acrylonitrile: If acrylonitrile is used as a reagent or is present as an impurity, 2-cyanoethylamine can react with it to form bis(2-cyanoethyl)amine.[9][10]

Troubleshooting Protocol:

  • Stoichiometric Control: Use a molar excess of the substrate that 2-cyanoethylamine is reacting with. This increases the probability that the 2-cyanoethylamine will react with the intended electrophile rather than the mono-adduct.

  • Slow Addition of 2-Cyanoethylamine: As with preventing polymerization, the slow addition of 2-cyanoethylamine to the reaction mixture containing the other reactant can help to minimize the formation of the di-adduct.

  • Protecting Group Strategy: In complex syntheses, consider protecting the primary amine of 2-cyanoethylamine with a suitable protecting group (e.g., Boc, Cbz).[15][16] This allows for the desired reaction to occur at another site, after which the protecting group can be removed.

Issue 3: Hydrolysis of the Cyano Group

Question: My product is showing the presence of an amide or carboxylic acid instead of the expected nitrile. What conditions are causing this hydrolysis?

Answer: The cyano group of 2-cyanoethylamine can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, particularly at elevated temperatures.[17][18][19]

Causality:

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the nitrile is protonated, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Strong bases can deprotonate water, and the resulting hydroxide ion will attack the electrophilic carbon of the nitrile.[18]

Troubleshooting Protocol:

  • Control of pH during Reaction and Workup:

    • Avoid using strong acids or bases if possible. If they are necessary, use them at low temperatures and for the shortest possible reaction time.[18]

    • During the workup, carefully neutralize the reaction mixture. A non-aqueous workup should be considered if the product is highly sensitive to hydrolysis.[18]

  • Solvent Selection: Whenever feasible, use aprotic solvents (e.g., THF, Dioxane, Toluene) to minimize the presence of water.[18]

  • Temperature and Reaction Time Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC, LC-MS) to avoid unnecessarily long reaction times.[18]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the hemifumarate salt form of 2-Cyanoethylamine?

The hemifumarate salt form is used to improve the stability and handling of 2-cyanoethylamine. The free base is a liquid that can be prone to polymerization upon storage.[2] The crystalline salt is more stable and has a longer shelf life. For most applications, the free base can be generated in situ by treatment with a suitable base.

Q2: How should I store 2-Cyanoethylamine hemifumarate?

It should be stored in a tightly sealed container in a cool, dry place, away from sources of heat and moisture. Refrigeration is often recommended for long-term storage.

Q3: Can 2-Cyanoethylamine be used as a protecting group?

Yes, the 2-cyanoethyl group is commonly used as a protecting group, particularly for phosphate and hydroxyl groups in oligonucleotide and DNA synthesis.[20][21] Its stability under certain conditions and its selective removal under others make it a valuable tool in multi-step syntheses.

Q4: What analytical techniques are best for monitoring my reaction and identifying byproducts?

A combination of techniques is often ideal.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product formation and impurity levels.[22][23][24]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of products and byproducts, which is crucial for troubleshooting.[23][25][26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the desired product and any isolated impurities.[23][24]

  • Gas Chromatography (GC) and GC-MS: Can be suitable for volatile compounds, though derivatization may be necessary for less volatile products.[22][25][26]

Data Summary and Visualizations

Table 1: Summary of Common Side Reactions and Mitigation Strategies
Side ReactionLikely Cause(s)Key Mitigation Strategies
Polymerization High concentration of amine, basic conditions, elevated temperature.[3][4][5]Strict temperature control, slow reagent addition, pH management, use of inhibitors.[3][6]
Di-addition High nucleophilicity of the mono-adduct, inappropriate stoichiometry.[8][9][10]Use of excess electrophile, slow addition of 2-cyanoethylamine, protecting group strategy.[15][16]
Hydrolysis Presence of strong acids or bases, water, and heat.[17][18][19]Control of pH, use of aprotic solvents, minimize reaction time and temperature.[18]
Diagram 1: Key Reaction Pathways of 2-Cyanoethylamine

cluster_main Desired Reactions cluster_side Side Reactions 2-CE 2-Cyanoethylamine Desired_Product Desired Product 2-CE->Desired_Product Controlled Conditions Polymer Polymerization 2-CE->Polymer High Temp/Base Di-adduct Di-addition Product 2-CE->Di-adduct Excess Amine Hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) Desired_Product->Hydrolysis Acid/Base, H2O

Caption: Competing reaction pathways for 2-Cyanoethylamine.

Diagram 2: Troubleshooting Workflow for Polymerization

start Polymer Formation Observed q1 Is the reaction temperature controlled? start->q1 s1 Implement strict temperature control (e.g., 0°C or below) q1->s1 No q2 Is the amine added slowly? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use slow, controlled addition (e.g., syringe pump) q2->s2 No q3 Are basic conditions promoting polymerization? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use a milder base or consider an inhibitor q3->s3 Yes end Polymerization Minimized q3->end No a3_yes Yes a3_no No s3->end

Caption: Stepwise approach to mitigating polymerization.

References

  • Fiveable. (2025, August 15). 2-cyanoethyl Definition. Fiveable.
  • PubChem. (n.d.). 3-Aminopropionitrile. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3,3'-Iminodipropionitrile. National Center for Biotechnology Information.
  • ChemBK. (2024, April 9). 2-Cyanoethylamine. ChemBK.
  • D'hooghe, M., et al. (2015). Synthesis of 2-aryl-3-(2-cyanoethyl)aziridines and their chemical and enzymatic hydrolysis towards γ-lactams and γ-lactones. Organic & Biomolecular Chemistry, 13(9), 2716-25.
  • Sigma-Aldrich. (n.d.). 2-Cyanoethylamine. Merck.
  • Alfa Chemistry. (n.d.). Michael Addition. Alfa Chemistry.
  • ChemTalk. (2023, February 27). Michael Addition. ChemTalk.
  • Ashenhurst, J. (2023, May 24).
  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses.
  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia.
  • Kocienski, P. J. (n.d.). Protecting Groups. Kocienski.
  • EMBL-EBI. (n.d.). 2-cyanoethyl group (CHEBI:52944). EMBL-EBI.
  • Feichtinger, H., Payer, W., Cornils, B., & Weber, J. (1977). U.S. Patent No. 4,055,586. U.S.
  • Lederer, A., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • BenchChem. (2025). Common side products in the Michael addition of nitroalkanes. BenchChem.
  • BenchChem. (2025). Preventing polymerization during 2-(Diethylamino)butanenitrile synthesis. BenchChem.
  • Progress in Chemical and Biochemical Research. (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.
  • BenchChem. (2025). Avoiding hydrolysis of the cyano group in 2-Amino-3-chloro-5-cyanopyridine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Determination of Impurities in Technical Grade 2-Cyano-2-(hydroxyimino)acetamide. BenchChem.
  • Chalmers University of Technology. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Chalmers ODR.
  • BenchChem. (2024, June 6). Recent Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. BenchChem.
  • Zoltewicz, J. A., et al. (1969). The products and kinetics of hydrolysis of cyanopyridinium ions. Journal of Organic Chemistry, 34(7), 2049-2053.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • MDPI. (2024, June 12).
  • Haneef, J., et al. (2013). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-10.

Sources

Troubleshooting

optimizing temperature for 2-Cyanoethylamine hemifumarate synthesis

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of 2-cyanoethylamine (also known as 3-aminopropionitrile or β-aminopropionitrile) an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of 2-cyanoethylamine (also known as 3-aminopropionitrile or β-aminopropionitrile) and its subsequent conversion to the hemifumarate salt is notoriously sensitive to thermal parameters[1][2].

This guide is engineered to provide authoritative, field-proven troubleshooting strategies. We will dissect the causality behind thermal optimization across both critical stages of the workflow: the high-pressure amination of acrylonitrile[3] and the thermodynamically controlled crystallization of the hemifumarate salt[2].

Part 1: The Thermodynamics of Cyanoethylation

The primary synthesis relies on the Michael addition of ammonia to acrylonitrile[3]. Because 2-cyanoethylamine is a stronger nucleophile than the starting ammonia, secondary and tertiary additions (forming bis- and tris(2-cyanoethyl)amine) are highly competitive side reactions[4][5].

Temperature is the master variable here. At room temperature, anhydrous ammonia acts merely as a stabilizer for acrylonitrile, yielding almost no product[4]. To overcome the activation energy barrier for the primary amination, elevated temperatures (80 °C to 100 °C) are strictly required[3][6]. However, pushing the temperature beyond 120 °C accelerates the kinetics of the secondary addition, leading to over-alkylation and a catastrophic drop in primary amine yield[4].

ReactionPathway ACN Acrylonitrile + Excess NH3 TempLow < 50°C Kinetic Trap ACN->TempLow TempOpt 80°C - 100°C Thermodynamic Sweet Spot ACN->TempOpt TempHigh > 120°C Over-alkylation ACN->TempHigh ProdNone Unreacted / Ether Byproducts TempLow->ProdNone ProdTarget 2-Cyanoethylamine (Primary Amine Target) TempOpt->ProdTarget ProdBis Bis(2-cyanoethyl)amine (Secondary Amine Byproduct) TempHigh->ProdBis

Fig 1: Temperature-dependent reaction pathways in the amination of acrylonitrile.

Quantitative Temperature Optimization Data

To maximize selectivity, the reaction must be maintained within a strict thermal window under autogenous pressure. The table below summarizes the effect of temperature on yield and selectivity during the continuous amination process.

Reaction Temperature (°C)System Pressure (bar)Relative Conversion RatePrimary Amine SelectivityDominant Byproduct
40 °C 10 - 20< 25%HighUnreacted starting materials
60 °C 30 - 50~ 60%HighBis(2-cyanoethyl) ether
100 °C 90 - 100> 90%Optimal (>85%) Bis(2-cyanoethyl)amine (Trace)
140 °C 130 - 150> 95%Low (<50%)Bis(2-cyanoethyl)amine (Major)

(Data synthesized from industrial continuous flow and batch autoclave parameters for aminopropionitrile synthesis[3][4][6])

Part 2: Troubleshooting & FAQs

Q1: My amination reaction at 100 °C is producing a 2:1 ratio of primary to secondary amine. How can I suppress the formation of bis(2-cyanoethyl)amine? A1: The issue is localized stoichiometry, not just temperature. Because the product is more nucleophilic than ammonia, you must maintain a massive molar excess of ammonia to statistically favor the primary addition. Ensure your liquid ammonia to acrylonitrile molar ratio is between 10:1 and 80:1[4]. Additionally, ensure vigorous agitation; localized "hot spots" in the reactor can cause micro-environments where temperature spikes above 110 °C, accelerating secondary amination.

Q2: Why does the literature recommend recovering the intermediate via vacuum distillation rather than atmospheric distillation? A2: 2-Cyanoethylamine is thermally unstable at elevated temperatures and can polymerize into an explosive yellow solid if exposed to prolonged heat and oxidation[7]. Its atmospheric boiling point is approximately 185 °C[7]. By utilizing vacuum distillation (e.g., collecting the fraction at 66–69 °C under 0.67 kPa[7]), you bypass the thermal degradation threshold, ensuring the integrity of the free base before salt formation.

Q3: During the hemifumarate salt formation, the product "oils out" (phase separates into a syrup) instead of forming filterable crystals. How do I fix this? A3: "Oiling out" occurs when the crystallization temperature is higher than the melting point of the solute-solvent mixture, often triggered by rapid cooling or excessive solvent polarity. To correct this:

  • Adjust the Solvent: Use a less polar solvent system like absolute ethanol or isopropanol rather than aqueous mixtures.

  • Control the Exotherm: The acid-base neutralization is exothermic. Add the fumaric acid solution dropwise at 50 °C.

  • Regulate Cooling: Do not crash-cool the flask in an ice bath. Cool the system linearly at a rate of 0.1 °C/min to 5 °C to promote ordered nucleation over liquid-liquid phase separation.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation checkpoints (In-Process Controls).

Protocol A: Synthesis of 2-Cyanoethylamine (Free Base)
  • Reactor Preparation: Purge a high-pressure autoclave with nitrogen and cool to below 35 °C[7].

  • Reagent Charging: Charge the reactor with 2 L of acrylonitrile and 8 L of liquid ammonia (ensuring a high molar excess of NH3)[3].

  • Thermal Activation: Seal the autoclave and heat the mixture to strictly 100 °C under stirring. The internal pressure will rise to approximately 9 kg/cm ² (0.9 - 1 MPa)[3][7].

  • Reaction Phase: Maintain the temperature at 100 °C for exactly 4 hours[3].

  • Quench & Vent: Stop heating. Once the internal temperature drops to 65 °C, carefully open the exhaust valve to vent the excess ammonia gas[3].

  • Purification: Transfer the crude liquid to a rectification vessel. Distill under reduced pressure.

  • Validation Checkpoint: Collect the fraction boiling at 66–69 °C at 0.67 kPa [7]. Verify the purity of the intermediate by measuring its refractive index, which must be exactly 1.4369 [7].

Protocol B: Synthesis of 2-Cyanoethylamine Hemifumarate

Note: The hemifumarate salt requires a strict 2:1 molar ratio of amine to fumaric acid[1][8].

  • Base Dissolution: Dissolve 2.0 equivalents of the purified 2-cyanoethylamine free base in absolute ethanol. Heat the solution gently to 50 °C.

  • Acid Addition: In a separate vessel, dissolve 1.0 equivalent of fumaric acid in warm absolute ethanol. Add this acid solution dropwise to the amine solution over 30 minutes, maintaining the internal temperature at 50 °C.

  • Crystallization: Once addition is complete, seed the solution with a few crystals of pure 2-cyanoethylamine hemifumarate (if available). Cool the reactor at a controlled rate of 0.1 °C/min down to 0–5 °C.

  • Isolation: Filter the resulting white crystalline powder under a vacuum and wash the filter cake with ice-cold ethanol. Dry under a vacuum at 40 °C.

  • Validation Checkpoint: Perform 1 H-NMR analysis. The integration ratio of the alkene protons from the fumarate moiety ( δ ~6.6 ppm) to the aliphatic protons of the amine must reflect the 2:1 stoichiometry (0.5 fumaric acid molecules per amine molecule)[2]. The melting point should be verified against the standard of 177 °C (dec.)[2].

Crystallization Step1 Free Base in Ethanol (Maintained at 50°C) Step2 Add 0.5 eq Fumaric Acid (Dropwise to control exotherm) Step1->Step2 Step3 Controlled Cooling (0.1°C / min to 5°C) Step2->Step3 Step4 Ordered Nucleation (Bypasses Oiling Out) Step3->Step4 Step5 2-Cyanoethylamine Hemifumarate (Pure Crystalline Solid) Step4->Step5

Fig 2: Self-validating crystallization workflow for 2-cyanoethylamine hemifumarate.

References
  • Source: Google Patents (US5334745A)
  • Source: Google Patents (US5434291A)
  • Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion Source: National Institute of Informatics (NII) URL:[Link]

  • 3-Aminopropionitrile - Physico-chemical Properties Source: ChemBK URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Cyanoethylation Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with steri...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with steric hindrance during cyanoethylation reactions. While your query mentioned 2-Cyanoethylamine hemifumarate, it's important to clarify that the common reagent used to introduce a cyanoethyl group is acrylonitrile (CH₂=CHCN). 2-Cyanoethylamine (also known as 3-aminopropionitrile) is the product of cyanoethylating ammonia and is itself a nucleophile.[1][2] This guide will focus on the broader, more common challenge of overcoming steric hindrance when reacting sterically encumbered nucleophiles with acrylonitrile, a process known as cyanoethylation.[3][4]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is cyanoethylation, and why is steric hindrance a significant problem?

A1: Cyanoethylation is a chemical reaction that introduces a 2-cyanoethyl group (-CH₂CH₂CN) onto a substrate containing an active hydrogen, such as an alcohol, amine, or thiol.[4] The reaction is typically a base-catalyzed Michael addition, where a nucleophile attacks the β-carbon of acrylonitrile.[3]

Steric hindrance occurs when bulky groups on the nucleophilic substrate physically obstruct the path of attack.[5][6] Since the Michael addition requires the nucleophile to approach a specific carbon atom in the acrylonitrile molecule, any spatial crowding around the reactive site can dramatically slow down or completely prevent the reaction.[3][7] This is particularly problematic for secondary or tertiary alcohols and amines with ortho-substituents.[3][7]

Q2: My reaction is not working. What are the common signs of steric hindrance in a cyanoethylation attempt?

A2: If steric hindrance is impeding your reaction, you will likely observe one or more of the following:

  • Low to No Yield: The most obvious sign is the poor formation of the desired cyanoethylated product.

  • Recovery of Starting Material: A significant amount of the unreacted nucleophile is recovered after the reaction period, even with an excess of acrylonitrile.[8]

  • Slow Reaction Rates: The reaction may proceed much slower than analogous reactions with less hindered substrates.

  • Side Reactions Dominate: At elevated temperatures used to force the reaction, you might see an increase in acrylonitrile polymerization or other side reactions instead of the desired product.[9]

Q3: What is the difference between 2-Cyanoethylamine hemifumarate and acrylonitrile?

A3: This is a critical distinction.

  • Acrylonitrile (CH₂=CHCN) is the reagent for cyanoethylation. It is an α,β-unsaturated nitrile and acts as the Michael acceptor (the electrophile).[3]

  • 2-Cyanoethylamine (NCCH₂CH₂NH₂) or 3-Aminopropionitrile , is the product of the cyanoethylation of ammonia.[10] The hemifumarate salt (CAS 352-96-5) is a stable, solid form of this primary amine.[11] While 2-cyanoethylamine can act as a nucleophile in other reactions, it is not the reagent used to add a cyanoethyl group to other molecules.

Q4: What are the primary experimental factors I should adjust when dealing with a sterically hindered substrate?

A4: When steric hindrance is the main barrier, your primary levers for optimization are the catalyst, solvent, and reaction conditions (temperature and time). A systematic approach to modifying these parameters is crucial for success. Simply increasing the temperature is often insufficient and can lead to undesired byproducts.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides solutions to specific problems encountered during the cyanoethylation of sterically challenging molecules.

Problem: Low or No Product Yield with a Hindered Substrate

This is the most common issue. If you've confirmed your starting materials are pure and the general conditions are correct, the low reactivity is likely due to the high activation energy imposed by steric repulsion.

Potential Cause 1: Insufficient Catalyst Strength or Inappropriate Catalyst Type

Standard bases like NaOH or KOH may not be effective for deprotonating a sterically hindered nucleophile or may be outcompeted by side reactions.

Troubleshooting Solutions:

  • Switch to a Stronger, Non-Nucleophilic Base: For hindered alcohols, a stronger base like an alkali metal alkoxide (e.g., sodium ethoxide, potassium tert-butoxide) is more effective at generating the required alkoxide ion.[12]

  • Utilize a Quaternary Ammonium Hydroxide: Strongly basic quaternary ammonium hydroxides, such as Triton B (benzyltrimethylammonium hydroxide), are particularly effective catalysts for cyanoethylation and can overcome the limitations of simpler bases.[9][13]

  • Employ a Copper Catalyst for Hindered Amines: For sterically hindered aromatic amines (e.g., those with ortho-substituents), traditional acid or base catalysis is often ineffective. The addition of copper salts, particularly cupric acetate or cuprous chloride in the presence of an acid like acetic acid, has been shown to successfully catalyze the reaction.[7]

Potential Cause 2: Suboptimal Solvent and Temperature Conditions

The reaction environment plays a critical role in stabilizing intermediates and influencing reaction kinetics.

Troubleshooting Solutions:

  • Optimize the Solvent: While protic solvents like alcohols are common, polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) can sometimes enhance reaction rates by minimizing hydrogen bonding with the nucleophile, making it more reactive.[3]

  • Carefully Increase Temperature: Raising the temperature can provide the necessary energy to overcome the steric barrier. However, this must be done cautiously. Temperatures that are too high can favor the reverse reaction (de-cyanoethylation) or cause acrylonitrile polymerization.[3] Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.

  • Increase Reaction Time: Hindered reactions are inherently slower. Ensure you are running the reaction for a sufficient duration (24-48 hours may be necessary) and monitoring its progress.[8]

Diagram: Troubleshooting Workflow for Low Yield

Below is a logical workflow to guide your experimental optimization when encountering low yields in cyanoethylation.

G start Low or No Yield Observed check_sm Verify Purity of Starting Materials & Reagents start->check_sm catalyst Is the Catalyst Appropriate for a Hindered Substrate? check_sm->catalyst If Pure conditions Are Reaction Conditions (Solvent, Temp.) Optimized? catalyst->conditions No sol_catalyst1 Switch to Stronger Base (e.g., KOtBu, Triton B) catalyst->sol_catalyst1 Yes sol_catalyst2 For Hindered Amines: Use Copper Catalysis (e.g., Cu(OAc)2) catalyst->sol_catalyst2 Yes (for amines) sol_conditions1 Screen Polar Aprotic Solvents (DMF, DMSO, ACN) conditions->sol_conditions1 No end_node Reaction Optimized sol_catalyst1->end_node sol_catalyst2->end_node sol_conditions2 Increase Temperature Incrementally & Extend Reaction Time sol_conditions1->sol_conditions2 sol_conditions2->end_node

Caption: A troubleshooting decision tree for low-yield cyanoethylation reactions.

Table 1: Catalyst and Condition Selection Guide
Substrate TypeSteric HindranceRecommended CatalystSolventTemperature
Primary AlcoholLowNaOH, KOHAlcohol, Dioxane20-50°C
Secondary/Tertiary Alcohol High KOtBu, NaH, Triton B THF, Dioxane, DMF 40-80°C
Primary/Secondary AmineLowNone or Acetic AcidAcetonitrile, Water20-60°C
Hindered Aromatic Amine High Cu(OAc)₂ or CuCl/Acetic Acid Acetonitrile, Dioxane 60-100°C

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for handling sterically hindered substrates.

Protocol 1: Cyanoethylation of a Sterically Hindered Secondary Alcohol using Triton B

Objective: To cyanoethylate a bulky secondary alcohol where standard catalysis has failed.

Materials:

  • Sterically hindered secondary alcohol (e.g., 2,4-dimethyl-3-pentanol)

  • Acrylonitrile (stabilized)

  • Triton B (40 wt. % solution in methanol)

  • Anhydrous Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the hindered secondary alcohol (1.0 eq) in anhydrous dioxane (approx. 0.5 M).

  • Catalyst Addition: Add a catalytic amount of Triton B solution (0.05 eq) to the stirred solution at room temperature.

    • Rationale: Triton B is a strong organic base that effectively generates the alkoxide without introducing metallic ions that could complicate workup.[9]

  • Acrylonitrile Addition: Add acrylonitrile (1.5 - 2.0 eq) dropwise to the mixture over 15 minutes. An exothermic reaction may be observed.

    • Rationale: A moderate excess of acrylonitrile helps to drive the reaction equilibrium towards the product.[13] Slow addition helps to control the exotherm.[9]

  • Reaction: Heat the reaction mixture to 60-70°C and stir under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired β-alkoxypropionitrile.

Diagram: Mechanism of Base-Catalyzed Cyanoethylation

This diagram illustrates the key steps of the reaction described in the protocol.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Protonation R2CH-OH R₂CH-OH (Hindered Alcohol) R2CH-O R₂CH-O⁻ (Alkoxide) R2CH-OH->R2CH-O + Base Base Base (e.g., Triton B) BH BH⁺ Base->BH R2CH-O_2 R₂CH-O⁻ BH_2 BH⁺ ACN CH₂=CH-C≡N (Acrylonitrile) Intermediate R₂CH-O-CH₂-C⁻H-C≡N (Carbanion Intermediate) Intermediate_2 Carbanion R2CH-O_2->Intermediate + ACN Product R₂CH-O-CH₂-CH₂-C≡N (Product) Intermediate_2->Product + BH⁺

Caption: Mechanism of cyanoethylation on a sterically hindered alcohol.

Part 4: Safety Information

  • Acrylonitrile: Acrylonitrile is toxic, flammable, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Catalysts: Strong bases and copper salts are corrosive and/or toxic. Handle with care and appropriate PPE.

  • Exothermic Reactions: Cyanoethylation reactions can be exothermic.[9] Ensure proper temperature control, especially during reagent addition and on larger scales.

Part 5: References

  • Cyanoethylation - Grokipedia. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Cyanoethylation - Wikipedia. (n.d.). Retrieved from en.wikipedia.org

  • Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Glen Research. Retrieved from

  • Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

  • A Comparative Guide to Cyanoethylation Reagents: 2-Cyanoethyltrimethylsilane vs. Alternatives - Benchchem. (2025). Retrieved from

  • Feit, B. A., & Zilkha, A. (1963). Kinetics and Mechanism of the Cyanoethylation of Alcohols. The Journal of Organic Chemistry, 28(2), 406–410.

  • (2-cyanoethyl)ammonium hydrogen fumarate | CAS 352-96-5. (n.d.). LookChem. Retrieved from

  • Econitrile Circular Chemicals. (n.d.). The sustainable acrylonitrile alternative. Retrieved from

  • Cyanoethylation - Organic Reactions. (n.d.). Retrieved from onlinelibrary.wiley.com

  • SAFETY DATA SHEET: 2-Cyanoacetamide. (n.d.). Fisher Scientific. Retrieved from

  • Steric Hindrance: Definition, Factors, & Examples. (2024, April 12). Chemistry Learner. Retrieved from

  • Troubleshooting common issues in the synthesis of dicyano-PAHs - Benchchem. (2025). Retrieved from

  • Cyanoethylation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from

  • McTeer, M. F. (1951). U.S. Patent No. 2,579,580A - Cyanoethylation. Google Patents.

  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. Retrieved from

  • Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations - Benchchem. (2025). Retrieved from

  • Safety Data Sheet - itwcp.de. (2017, January 26). Retrieved from

  • Organic Syntheses Procedure: β,β'-dicyanodiethylamine. (n.d.). Retrieved from

  • Roy, I., & Rychnovsky, S. D. (2011). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC.

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from

  • SAFETY DATA SHEET: 3,3'-Oxydipropionitrile. (n.d.). Fisher Scientific. Retrieved from

  • 2-Cyanoethylamine - ChemBK. (2024, April 9). Retrieved from

  • Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde - Benchchem. (2025). Retrieved from

  • Material Safety Data Sheet - Farnell. (2006, September 18). Retrieved from

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024, July 11). Royal Society of Chemistry.

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 6). Retrieved from

  • U.S. Patent No. 4,055,586A - Process for the manufacture of bis-(2-cyanoethyl)-amine. (n.d.). Google Patents.

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. (n.d.). PMC.

  • 3-Aminopropionitrile | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugFuture.com.

  • U.S. Patent No. 5,268,499A - Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Scaling Up Reactions with 2-Cyanoethylamine Hemifumarate

Welcome to the Technical Support Center for 2-Cyanoethylamine hemifumarate (also widely known as 3-aminopropionitrile fumarate or BAPN fumarate). This compound serves a dual role in modern research: it is a versatile ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Cyanoethylamine hemifumarate (also widely known as 3-aminopropionitrile fumarate or BAPN fumarate). This compound serves a dual role in modern research: it is a versatile aminonitrile building block in active pharmaceutical ingredient (API) synthesis and a potent, irreversible inhibitor of Lysyl Oxidase (LOX) used extensively in extracellular matrix (ECM) remodeling and fibrosis assays[1][2].

Scaling up reactions involving this compound—whether in a chemical reactor or a high-throughput biological assay—presents unique thermodynamic, solubility, and toxicological challenges[3][4]. This guide is engineered by application scientists to provide you with causality-driven troubleshooting, self-validating protocols, and authoritative safety parameters.

Part 1: Quantitative Data Summary

Before scaling up, it is critical to understand the physicochemical boundaries of the compound. Exceeding thermal or solubility limits will lead to polymerization or precipitation[2][3].

Table 1: Physicochemical and Biological Properties of 2-Cyanoethylamine Hemifumarate

PropertyValueOperational Impact
CAS Number 2079-89-2Standard identifier for procurement and SDS tracking.
Molecular Formula (C3H6N2)2 · C4H4O4Requires a strict 2:1 amine-to-fumaric acid stoichiometric ratio.
Molecular Weight 256.26 g/mol Essential for precise molarity calculations in HTS assays.
Aqueous Solubility ~50 mg/mL[5]High solubility in water; prone to crashing out in high-salt media.
Melting Point 177 °C (Decomposes)[5]Exceeding this temperature releases toxic HCN and NOx gases[3].
Primary Target Lysyl Oxidase (LOX)[1]Irreversibly binds the active site, preventing collagen cross-linking[6].
Typical In Vitro Dose 0.25 mM – 2.0 mM[2][7]Higher doses risk off-target metabolic toxicity via cyanide release[5][8].

Part 2: Chemical Synthesis & Process Scale-Up (FAQs)

Q1: Why does my yield drop and the reaction mixture darken when scaling up the free-basing or amide-coupling of 2-Cyanoethylamine? Causality: Aminonitriles like 3-aminopropionitrile are highly prone to base-catalyzed polymerization and thermal degradation[3]. The cyano group is endothermic; when exposed to strong bases at scale, the localized heat of neutralization triggers an exothermic runaway reaction, converting the monomer into a yellow/brown explosive polymer[3][9]. Solution: Implement strict temperature control (internal temp < 20°C), use a biphasic solvent system to immediately partition the free amine away from the aqueous base, and avoid strong bases if mild carbonate bases suffice.

Q2: How do I ensure the correct stoichiometry of the hemifumarate salt during bulk crystallization? Causality: The hemifumarate salt requires a precise 2:1 molar ratio of amine to fumaric acid[10]. Variations in solvent polarity or rapid crash-cooling can cause the mono-fumarate (1:1) or the free fumaric acid to co-precipitate, ruining the batch purity. Solution: Use controlled cooling crystallization in an ethanol/water gradient. The differential solubility of fumaric acid in ethanol ensures that only the thermodynamically stable 2:1 hemifumarate salt crystallizes out.

ScaleUp Reactor Jacketed Reactor Setup (Temp <20°C) Reagent Slow Base Addition (Prevent Exotherm) Reactor->Reagent Step 1 Monitor Monitor pH & Temp (Avoid Runaway) Reagent->Monitor Step 2 Extract Biphasic Extraction (Isolate Free Amine) Monitor->Extract Step 3 Purify Purification/Use (Prevent Polymerization) Extract->Purify Step 4

Fig 1: Safe scale-up workflow for the free-basing of 2-Cyanoethylamine hemifumarate.

Part 3: Pharmacological & High-Throughput Assay Scale-Up (FAQs)

Q3: In our scaled-up 3D ECM remodeling assays, BAPN fumarate precipitates in the media. How do we fix this? Causality: While 2-Cyanoethylamine hemifumarate is highly soluble in pure water (up to 50 mg/mL)[5], dissolving it directly into complex, serum-heavy media at high stock concentrations causes localized pH drops (due to the fumaric acid) and precipitation with divalent cations (Ca2+, Mg2+)[2]. Solution: Always pre-dissolve the compound in sterile, endotoxin-free water to create a neutral stock solution. Adjust the pH to 7.2–7.4 before spiking it into the final culture media.

Q4: We are seeing unexpected cellular toxicity in our high-throughput screening (HTS) at concentrations >2 mM. Is this an off-target LOX effect? Causality: No, this is a metabolic artifact. In mammalian cell cultures, the microsomal metabolism of 3-aminopropionitrile leads to the release of free cyanide ions (CN-)[5][8]. In sealed, high-throughput multi-well plates, this cyanide accumulates and inhibits cytochrome c oxidase, causing mitochondrial toxicity and cell death completely independent of LOX inhibition[9][11]. Solution: Cap your maximum assay concentration at 1.0 mM to 2.0 mM[2][7], which is sufficient for complete irreversible LOX inhibition without triggering metabolic cyanide toxicity. Ensure adequate gas exchange in your incubator setup.

MOA BAPN 2-Cyanoethylamine Hemifumarate (BAPN) LOX Lysyl Oxidase (LOX) Enzyme BAPN->LOX Irreversibly Inhibits Micro Microsomal Metabolism BAPN->Micro Metabolized by ECM ECM Crosslinking (Collagen/Elastin) LOX->ECM Promotes CN Cyanide Ion (CN-) Release Micro->CN Generates Cyto Cytochrome c Oxidase CN->Cyto Inhibits Tox Cellular Toxicity (Off-target) Cyto->Tox Induces

Fig 2: Dual pathways of BAPN fumarate: LOX inhibition (therapeutic) vs. Cyanide release (toxicity).

Part 4: Self-Validating Experimental Protocols

Protocol A: Controlled Free-Basing for API Synthesis Scale-Up

Purpose: To safely convert the hemifumarate salt to the free amine without triggering exothermic polymerization.

  • Suspension: Suspend 2-Cyanoethylamine hemifumarate in a biphasic mixture of dichloromethane (DCM) and deionized water (1:1 v/v).

  • Temperature Control: Chill the reactor jacket to 5 °C. Causality: Aminonitriles are thermally unstable; keeping the temperature low prevents the cyano group from undergoing exothermic polymerization[3].

  • Base Addition: Slowly add 2M NaOH dropwise via an addition funnel. Maintain the internal temperature strictly below 15 °C. Continue addition until the aqueous layer reaches pH 10.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Dry the combined organics over anhydrous Na2SO4.

  • Concentration & Validation: Concentrate under reduced pressure with a water bath temperature strictly <30 °C.

    • Self-Validation Check: The resulting free base must be a clear to pale-yellow liquid. If the liquid turns deep yellow, orange, or brown, thermal polymerization has occurred, and the batch must be quarantined and disposed of safely[3].

Protocol B: Preparation of High-Throughput 3D ECM Remodeling Assay Media

Purpose: To formulate stable, precipitate-free media for LOX inhibition assays.

  • Stock Solution Generation: Dissolve 2-Cyanoethylamine hemifumarate in sterile, endotoxin-free water to a concentration of 50 mg/mL (approx. 195 mM). Causality: Dissolving directly in complex media causes localized precipitation of the fumarate salt with divalent cations[2].

  • pH Adjustment: Check the pH of the stock solution. The hemifumarate salt will render the solution acidic. Carefully adjust to pH 7.2–7.4 using 0.1M NaOH.

  • Media Supplementation: Dilute the neutralized stock solution into pre-warmed 3D culture media (e.g., DMEM with 10% FBS) to achieve a final working concentration of 0.25 mM to 2.0 mM[2][7].

  • Sterile Filtration & Validation: Filter the supplemented media through a 0.22 µm PES syringe filter.

    • Self-Validation Check: Inspect the media against a bright light source. It must be completely optically clear. Any turbidity indicates fumarate precipitation, which will ruin the reproducibility of the 3D matrix polymerization.

References

  • National Center for Biotechnology Information (NCBI). "3-Aminopropionitrile | C3H6N2 | CID 1647." PubChem Database. Available at:[Link]

  • Liao, C. et al. "HIF2A–LOX Pathway Promotes Fibrotic Tissue Remodeling in Thyroid-Associated Orbitopathy." PMC (National Institutes of Health). Available at:[Link]

  • Krisnawan, V.E. et al. "Evaluating ECM stiffness and liver cancer radiation response via shear-wave elasticity in 3D culture models." PMC (National Institutes of Health). Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - 3-Aminopropionitrile fumarate, 99+%." Cole-Parmer. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative H-NMR Analysis Guide: 2-Cyanoethylamine Hemifumarate vs. Free Base

Strategic Context & Application 2-Cyanoethylamine hemifumarate (also known as β -aminopropionitrile fumarate or BAPN fumarate) is a critical reagent in drug development and extracellular matrix research, primarily utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

2-Cyanoethylamine hemifumarate (also known as β -aminopropionitrile fumarate or BAPN fumarate) is a critical reagent in drug development and extracellular matrix research, primarily utilized as an irreversible inhibitor of lysyl oxidase (LOX). For researchers synthesizing LOX-targeted therapeutics or studying collagen cross-linking, verifying the structural integrity and exact stoichiometry of this compound via Proton Nuclear Magnetic Resonance ( 1 H-NMR) is a mandatory quality control step.

This guide objectively compares the analytical and operational performance of the hemifumarate salt against its free base alternative, providing a self-validating H-NMR protocol grounded in mechanistic causality.

Product Comparison: Hemifumarate Salt vs. Free Base Alternative

When sourcing 2-Cyanoethylamine, researchers must choose between the free base and the hemifumarate salt. The hemifumarate salt is overwhelmingly preferred in pharmaceutical development due to its superior stability and handling profile.

The free base is a volatile, highly toxic liquid that rapidly oxidizes and degrades upon exposure to air and moisture. In contrast, the hemifumarate salt is a bench-stable, crystalline solid. The addition of fumaric acid not only neutralizes the reactive amine but also dramatically alters the compound's solubility, making it highly compatible with aqueous physiological assays.

Quantitative Performance & Property Comparison
Analytical Property2-Cyanoethylamine (Free Base)2-Cyanoethylamine HemifumarateCausality / Impact
Physical State Colorless/yellow liquidWhite crystalline powderSalt formation locks the volatile amine into a stable crystal lattice.
Molecular Weight 70.09 g/mol 256.26 g/mol Hemifumarate indicates a 2:1 ratio of amine to fumaric acid.
Bench Stability Low (Hygroscopic, oxidizes)High (Stable at RT)Eliminates the need for inert gas storage.
Optimal NMR Solvent CDCl3​ (Chloroform-d) D2​O (Deuterium oxide)The ionic salt is insoluble in non-polar organic solvents.
Toxicity Profile High inhalation riskLow inhalation riskSolid state prevents toxic vapor emission during weighing.

Mechanistic 1 H-NMR Spectrum Analysis

Understanding the 1 H-NMR spectrum of 2-Cyanoethylamine hemifumarate requires analyzing the electronic environment induced by the salt formation. When moving from the free base to the hemifumarate salt, the amine group ( −NH2​ ) is protonated to form an ammonium cation ( −NH3+​ ).

The Deshielding Effect: The positively charged nitrogen becomes highly electronegative, pulling electron density away from the adjacent methylene protons via the σ -bonds. This deshielding effect reduces the local electron cloud around the −CH2​−N protons, exposing them more strongly to the external magnetic field ( B0​ ). Consequently, their resonance frequency shifts significantly downfield (from ~2.94 ppm in the free base to ~3.25 ppm in the salt) [1].

Stoichiometric Validation (The 1:2:2 Rule): A critical point of failure in reagent sourcing is receiving the 1:1 fumarate salt instead of the 2:1 hemifumarate. The 1 H-NMR spectrum acts as a self-validating system for this stoichiometry. One fumaric acid molecule contains two symmetric alkene protons ( −CH=CH− ). Two 2-Cyanoethylamine molecules contain a total of eight aliphatic protons. Therefore, normalizing the fumarate singlet to 1.00 relative proton ensures the adjacent triplets integrate to exactly 2.00 each.

H-NMR Shift Reference Table ( D2​O , 400 MHz)
Peak ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Causality
2.80 Triplet (t)2H −CH2​−CN Split by the adjacent methylene group ( 3J≈6.5 Hz). Slightly deshielded by the anisotropic effect of the cyano group.
3.25 Triplet (t)2H −CH2​−NH3+​ Strongly deshielded downfield due to the electron-withdrawing nature of the protonated amine.
6.52 Singlet (s)1H −CH=CH− Fumarate counterion. The trans-alkene protons are chemically and magnetically equivalent, producing a sharp singlet.
~4.79 Singlet (br)- HDO Residual solvent peak. The −NH3+​ protons rapidly exchange with D2​O and do not appear in the spectrum.

Self-Validating Experimental Protocol

To guarantee reproducibility and avoid integration artifacts, follow this rigorously designed methodology[2, 3]. Every step is engineered to validate the structural and stoichiometric integrity of the hemifumarate salt.

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 10–15 mg of 2-Cyanoethylamine hemifumarate into a clean vial.

  • Causality: Utilizing this specific mass range ensures an optimal signal-to-noise ratio. Exceeding 20 mg increases solution viscosity and causes concentration-dependent chemical shift drifting, which can broaden the peaks and obscure J -coupling resolution.

Step 2: Solvent & Standard Selection

  • Action: Dissolve the powder in 0.6 mL of D2​O containing 0.05% v/v TSP (3-(trimethylsilyl)propionic acid sodium salt).

  • Causality: Standard TMS (Tetramethylsilane) is insoluble in water. TSP is fully water-soluble and provides a reliable, sharp calibration singlet at 0.00 ppm in aqueous environments.

Step 3: Optimized Acquisition Parameters

  • Action: Transfer to a 5 mm NMR tube. Acquire data at 298 K using a 400 MHz or 500 MHz spectrometer. Set the relaxation delay ( D1​ ) to 2.0 seconds .

  • Causality: This is the most critical parameter for self-validation. Small, highly symmetric molecules like the fumarate ion lack efficient dipole-dipole relaxation pathways, resulting in longer longitudinal relaxation times ( T1​ ). If the D1​ delay is too short, the fumarate signal will be partially saturated, yielding an artificially low integration value and leading to false conclusions about the salt stoichiometry.

Step 4: Processing and Stoichiometric Verification

  • Action: Apply Fourier Transform, phase correction, and baseline correction. Calibrate the TSP peak to 0.00 ppm. Integrate the fumarate singlet at 6.52 ppm to exactly 1.00.

  • Validation: Verify that the triplets at 2.80 ppm and 3.25 ppm integrate to 1.95–2.05. If the triplets integrate to ~1.00, the sample is the 1:1 fumarate salt, not the hemifumarate.

Workflow Visualization

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: NMR Acquisition cluster_val Phase 3: Self-Validating Analysis N1 Weigh 10-15 mg BAPN Hemifumarate N2 Dissolve in 0.6 mL D2O (+ 0.05% TSP) N1->N2 Avoids concentration broadening N3 Set T = 298K Relaxation Delay (D1) = 2s N2->N3 Transfer to 5mm tube N4 Acquire 16 Scans (400/500 MHz) N3->N4 Ensures full T1 relaxation N5 Set TSP = 0.00 ppm Phase & Baseline Correct N4->N5 FID Data N6 Integrate Fumarate (6.52 ppm) = 1.00 Verify Triplets = 2.00 N5->N6 Validates 2:1 Stoichiometry

Figure 1: Self-validating H-NMR workflow ensuring stoichiometric accuracy of BAPN hemifumarate.

References

  • National Center for Biotechnology Information (PubChem). "3-Aminopropionitrile (CID 1647) - NMR Spectral Data." PubChem Database.[Link]

  • Powers Group, University of Nebraska–Lincoln. "Identification of a Ligand-Binding Site on the Staphylococcus aureus DnaG Primase C-Terminal Domain - NMR Ligand Affinity Assays." UNL Research.[Link]

Comparative

A Comparative Guide to FTIR Characterization of 2-Cyanoethylamine Hemifumarate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 2-Cyanoethylamin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 2-Cyanoethylamine hemifumarate, a salt formed from the reaction of 2-Cyanoethylamine and fumaric acid, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 2-Cyanoethylamine hemifumarate, offering a comparative perspective against its constituent precursors. Understanding these spectral nuances is critical for confirming salt formation, identifying impurities, and ensuring the quality and consistency of the final product.

The Expertise Behind the Spectrum: Why FTIR?

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral pattern. In the context of 2-Cyanoethylamine hemifumarate, FTIR serves as a definitive tool to confirm the acid-base reaction between the primary amine of 2-Cyanoethylamine and the carboxylic acid of fumaric acid. The resulting spectrum is not a simple overlap of the individual components but a new entity with distinct vibrational characteristics arising from the formation of an ammonium salt and a carboxylate.

Decoding the Vibrational Symphony: A Comparative Analysis

The FTIR spectrum of 2-Cyanoethylamine hemifumarate is best understood by dissecting the characteristic peaks of its precursors and observing the transformative changes upon salt formation.

1. 2-Cyanoethylamine: The Amine and Nitrile Signature

2-Cyanoethylamine is a primary amine and a nitrile. Its FTIR spectrum is dominated by the following features:

  • N-H Stretching: Primary amines typically exhibit two medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.[1]

  • N-H Bending (Scissoring): A characteristic bending vibration for primary amines appears in the range of 1650-1580 cm⁻¹.[1]

  • C≡N Stretching: The nitrile group gives rise to a sharp, intense absorption peak in the 2260-2240 cm⁻¹ region for saturated nitriles.[1][2] This peak is highly diagnostic.

2. Fumaric Acid: The Carboxylic Acid Dimer Fingerprint

Fumaric acid, a dicarboxylic acid, typically exists as a hydrogen-bonded dimer in the solid state. This leads to a distinct set of spectral features:

  • O-H Stretching: A very broad and strong absorption band is observed in the 3300-2500 cm⁻¹ range, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[2][3][4]

  • C=O Stretching: A sharp and intense peak for the carbonyl group of the carboxylic acid is typically found around 1710-1680 cm⁻¹.[2][3][5] The trans configuration of fumaric acid results in a sharper carbonyl peak compared to its cis-isomer, maleic acid.[5]

  • C-O Stretching and O-H Bending: A medium-intensity peak for C-O stretching coupled with O-H in-plane bending is often seen around 1440-1395 cm⁻¹.[6] A broad O-H out-of-plane bending can also be observed around 935 cm⁻¹.[3]

3. 2-Cyanoethylamine Hemifumarate: The Emergence of a Salt

The formation of the hemifumarate salt results in significant and predictable changes in the FTIR spectrum. The proton transfer from the carboxylic acid to the amine creates an ammonium cation and a carboxylate anion.

  • N-H⁺ Stretching: The sharp N-H stretching bands of the primary amine are replaced by a very broad and strong absorption band, often referred to as an "ammonium band," which typically spans from 3200 to 2800 cm⁻¹.[7] This broad envelope can overlap with C-H stretching vibrations.

  • NH₃⁺ Bending: The formation of the primary ammonium ion (R-NH₃⁺) gives rise to new bending vibrations. An asymmetric bending mode is expected in the 1625-1560 cm⁻¹ region, and a symmetric bending mode is anticipated between 1550 and 1500 cm⁻¹.[7]

  • Carboxylate (COO⁻) Stretching: The characteristic C=O stretching peak of the carboxylic acid disappears and is replaced by two new bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion. The asymmetric stretch is typically stronger and appears in the 1650-1550 cm⁻¹ region, while the symmetric stretch is weaker and found in the 1450-1360 cm⁻¹ range.

  • C≡N Stretching: The nitrile group is not directly involved in the acid-base reaction, and therefore, its characteristic sharp peak is expected to remain in the 2260-2240 cm⁻¹ region, although minor shifts are possible due to changes in the electronic environment.

Comparative Summary of Key FTIR Peaks
Functional Group Vibrational Mode 2-Cyanoethylamine (cm⁻¹) Fumaric Acid (cm⁻¹) 2-Cyanoethylamine Hemifumarate (cm⁻¹) Intensity
Amine (-NH₂)N-H Stretch3400-3300--Medium
Amine (-NH₂)N-H Bend1650-1580--Medium
Nitrile (-C≡N)C≡N Stretch2260-2240-2260-2240Strong, Sharp
Carboxylic Acid (-COOH)O-H Stretch-3300-2500-Very Broad, Strong
Carboxylic Acid (-COOH)C=O Stretch-1710-1680-Strong, Sharp
Ammonium (-NH₃⁺)N-H⁺ Stretch--3200-2800Broad, Strong
Ammonium (-NH₃⁺)Asymmetric Bend--1625-1560Medium
Ammonium (-NH₃⁺)Symmetric Bend--1550-1500Medium
Carboxylate (-COO⁻)Asymmetric Stretch--1650-1550Strong
Carboxylate (-COO⁻)Symmetric Stretch--1450-1360Medium

Experimental Protocol: A Self-Validating System

To obtain a high-quality FTIR spectrum of 2-Cyanoethylamine hemifumarate, the following detailed protocol should be followed. This protocol is designed to be self-validating by incorporating steps for acquiring background and sample spectra, ensuring data integrity.

Materials and Equipment:

  • 2-Cyanoethylamine hemifumarate sample

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Verify that the ATR crystal (e.g., diamond or germanium) is clean and free from any residues. Clean the crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This step is crucial as it measures the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

    • The background scan should be performed under the same conditions as the sample scan (e.g., number of scans, resolution).

  • Sample Application:

    • Place a small amount of the 2-Cyanoethylamine hemifumarate powder onto the center of the ATR crystal.

    • Use the pressure arm of the ATR accessory to apply consistent and firm pressure to the sample, ensuring good contact between the sample and the crystal surface. Inconsistent pressure can lead to variations in peak intensities.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

    • Compare the obtained spectrum with the expected peak positions outlined in the table above to confirm the identity and purity of the 2-Cyanoethylamine hemifumarate.

  • Cleaning:

    • After the analysis, retract the pressure arm and carefully remove the sample from the ATR crystal using a spatula.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.

Visualizing the Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Reporting Instrument_Prep Instrument Preparation Clean_ATR Clean ATR Crystal Instrument_Prep->Clean_ATR Background_Scan Acquire Background Clean_ATR->Background_Scan Ready Apply_Sample Apply Sample Background_Scan->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Data_Processing Data Processing Sample_Scan->Data_Processing Raw Data Peak_Analysis Peak Analysis & Comparison Data_Processing->Peak_Analysis Report Generate Report Peak_Analysis->Report Clean_Up Clean Up Report->Clean_Up

Caption: Experimental workflow for FTIR analysis.

Trustworthiness Through Self-Validation

The described protocol incorporates a self-validating system. The acquisition of a background spectrum before each sample analysis ensures that any atmospheric or instrumental variations are accounted for, leading to a true representation of the sample's infrared absorption. Consistent sample application pressure and rigorous cleaning procedures further enhance the reproducibility and reliability of the results. By comparing the experimental spectrum to the well-established vibrational frequencies of the constituent functional groups and their salt forms, a high degree of confidence in the characterization of 2-Cyanoethylamine hemifumarate can be achieved.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • NORBIDAR. (2025, December 19). How will you distinguish maleic acid and fumaric acid by their IR spectra? [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. FTIR spectra shown of NBR gloves particles analyzed. [Link]

  • ResearchGate. FTIR carboxylic acid peak position, as a function of the: static relative permittivity (A); dispersive Hansen solubility parameter ( d d ) (B). [Link]

  • The Chemical Society. (1955). The infrared spectra of secondary amines and their salts. Journal of the Chemical Society (Resumed), 3475. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • ResearchGate. The IR spectra of fumaric acid. (a) sample, (b) the fumaric acid standard. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy. [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 2-Cyanoethylamine hemifumarate

As a Senior Application Scientist specializing in bioanalytical mass spectrometry, I have designed this comprehensive guide to address the analytical challenges associated with 2-Cyanoethylamine hemifumarate (commonly kn...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioanalytical mass spectrometry, I have designed this comprehensive guide to address the analytical challenges associated with 2-Cyanoethylamine hemifumarate (commonly known as 3-aminopropionitrile fumarate, or BAPN).

BAPN is a potent, irreversible inhibitor of lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin. In preclinical research, it is the gold-standard pharmacological agent used to induce thoracic aortopathy and dissecting aneurysms in murine models [2]. However, quantifying BAPN in pharmacokinetic (PK) and pharmacodynamic (PD) studies presents significant analytical hurdles due to its low molecular weight, high polarity, and lack of a strong chromophore.

This guide objectively compares direct and derivatization-based mass spectrometry (MS) strategies, elucidates the fragmentation pathways, and provides field-proven, self-validating protocols for its robust quantification.

Biological Context & The Need for Analytical Precision

Before diving into the mass spectrometry parameters, it is essential to understand the biological mechanism of BAPN. BAPN covalently binds to the active site of LOX, preventing the oxidative deamination of peptidyl lysine residues. This halts the spontaneous condensation of aldehydes that form desmosine cross-links, ultimately leading to vascular wall weakness.

LOX_Pathway BAPN 2-Cyanoethylamine (BAPN) LOX Lysyl Oxidase (LOX) BAPN->LOX Irreversible Inhibition Tropo Tropocollagen / Tropoelastin LOX->Tropo Oxidative Deamination Crosslink Aldehyde Cross-linking Tropo->Crosslink Spontaneous Condensation Aortopathy Vascular Weakness Crosslink->Aortopathy Blocked by BAPN

Mechanism of Lysyl Oxidase (LOX) inhibition by 2-Cyanoethylamine (BAPN).

To correlate the extent of LOX inhibition with systemic exposure, researchers must accurately quantify BAPN in plasma and tissues.

Mass Spectrometry Fragmentation Pattern: Direct vs. Derivatized

In solution, 2-Cyanoethylamine hemifumarate dissociates into the free base (2-cyanoethylamine, exact mass 70.05 Da) and fumaric acid.

Direct Analysis (Underivatized)

When analyzed directly via Electrospray Ionization (ESI) in positive mode, the free base yields a protonated precursor ion [M+H]⁺ at m/z 71 [3].

  • Fragmentation Causality: Collision-induced dissociation (CID) of m/z 71 primarily results in the loss of ammonia (-17 Da) to yield a product ion at m/z 54 , or the loss of hydrogen cyanide (-27 Da) to yield m/z 44 .

  • The Analytical Challenge: Because m/z 71 is extremely low, it falls into the "chemical noise" region of most biological matrices. Furthermore, its high polarity causes it to elute in the void volume of standard Reversed-Phase (RP) C18 columns, leading to severe ion suppression from co-eluting salts and endogenous proteins.

The Derivatization Strategy (Dansyl Chloride)

To overcome poor retention and high background noise, pre-column derivatization with Dansyl chloride (Dns-Cl) is the superior alternative [1].

  • Chemical Causality: Dansyl chloride reacts with the primary amine of BAPN under alkaline conditions (pH 11). This attaches a bulky, hydrophobic fluorophore tag to the molecule. This modification serves two purposes: it shifts the retention mechanism to allow strong binding on C18 columns, and it increases the molecular weight, shifting the precursor ion out of the low-mass noise region.

  • Fragmentation Causality: The Dns-BAPN derivative yields a deprotonated precursor ion [M-H]⁻ at m/z 302 in negative ESI mode. Negative mode is deliberately chosen because it produces a highly specific, simplified fragmentation spectrum. CID yields a single dominant product ion at m/z 249 , corresponding to the cleavage of the sulfonamide bond [1].

LCMS_Workflow Sample Plasma Sample + Internal Std Deriv Dansyl Chloride Derivatization Sample->Deriv pH 11, 60°C SPE Solid Phase Extraction (Oasis MAX) Deriv->SPE Hydrophobic Tagging LC RP-HPLC Separation (C18 Column) SPE->LC Elution & Reconstitution MS ESI-MS/MS (Negative Mode) LC->MS m/z 302 -> 249

Analytical workflow for BAPN quantification via pre-column derivatization.

Performance Comparison: Analytical Alternatives

The table below objectively compares the performance of direct HILIC-MS/MS analysis versus the Dansyl-derivatization RP-LC-MS/MS approach for BAPN quantification.

Analytical StrategyTarget AnalyteIonization ModePrecursor m/zProduct m/zChromatographic RetentionMatrix EffectLLOQ (Estimated)
Direct HILIC-MS/MS Underivatized BAPNESI (+)7154, 44Poor to Moderate (HILIC required)High (Ion Suppression)~50 ng/mL
Direct RP-LC-MS/MS Underivatized BAPNESI (+)7154, 44None (Elutes in void volume)Severe>100 ng/mL
Derivatized RP-LC-MS/MS Dns-BAPNESI (-)302249Excellent (C18 Column)Low<5 ng/mL [1]
Isomer Differentiation 2-AminopropanenitrileESI (+)7144 (Dominant)PoorHighN/A

Note: The structural isomer 2-aminopropanenitrile shares the m/z 71 precursor but favors alpha-cleavage, making the m/z 44 transition dominant compared to BAPN [3].

Self-Validating Experimental Protocols

To ensure data integrity and E-E-A-T standards, the following protocols incorporate built-in system suitability and validation checks.

Protocol A: Plasma Extraction and Dansyl Derivatization [1]

The causality behind this protocol is to crash plasma proteins while simultaneously buffering the solution to the optimal alkaline pH required for the Dansyl chloride nucleophilic substitution.

  • Sample Aliquoting & Internal Standard (IS) Addition: Aliquot 50 µL of murine plasma into a microcentrifuge tube. Spike with 10 µL of deuterated internal standard (d4-BAPN, 1 µg/mL).

    • Self-Validation Check: The IS must be added before any extraction steps. If the final MS peak area of the IS deviates by >15% across the run batch, it indicates inconsistent extraction efficiency, and the batch must be rejected.

  • Protein Precipitation: Add 150 µL of saturated ammonium sulfate to precipitate plasma proteins. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean glass vial.

  • Alkaline Buffering: Add 100 µL of sodium bicarbonate buffer (100 mM, pH 11) to the supernatant. Causality: The primary amine of BAPN must be deprotonated to act as a nucleophile.

  • Derivatization: Add 100 µL of Dansyl chloride solution (10 mg/mL in acetone). Incubate the mixture at 60°C for 20 minutes in a thermoshaker.

  • Solid Phase Extraction (SPE) Cleanup: Load the derivatized sample onto an Oasis® MAX 1cc (30 mg) extraction cartridge pre-conditioned with methanol and water. Wash with 5% methanol in water. Elute the Dns-BAPN with 100% acetonitrile. Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

Protocol B: LC-MS/MS Acquisition Parameters [1]
  • Chromatography: Inject 5 µL onto a Hypersil GOLD C18 column (100 x 2.1 mm, 3 µm).

  • Mobile Phases: Mobile Phase A: 0.1% Acetic Acid in Water. Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 90% B over 5 minutes at a flow rate of 200 µL/min. Causality: The hydrophobic Dns-tag ensures BAPN retains on the column until ~60% B, completely bypassing the void volume where matrix salts elute.

  • Mass Spectrometry (MRM Mode):

    • Polarity: Negative ESI.

    • Capillary Voltage: 3.0 kV.

    • Transitions Monitored:

      • Dns-BAPN: m/z 302.0 → 249.0 (Quantifier)

      • Dns-d4-BAPN (IS): m/z 306.0 → 249.0

    • Self-Validation Check: Monitor a secondary transition (if available) to calculate a qualifier/quantifier ion ratio. A ratio deviation of >20% from the standard curve indicates co-eluting isobaric interference.

References

  • Title: Feasibility of Liquid Chromatography-tandem Mass Spectrometry Quantification of BAPN Source: Master Analyse et Controle, Université Claude Bernard Lyon 1 URL: [Link]

  • Title: β-aminopropionitrile-induced thoracic aortopathy is refractory to cilostazol and sildenafil in mice Source: PLOS One / National Institutes of Health (NIH) URL:[Link]

Comparative

A Comparative Guide to Elemental Analysis Standards for 2-Cyanoethylamine Hemifumarate

In the landscape of pharmaceutical development and quality control, the precise characterization of any active pharmaceutical ingredient (API) or intermediate is paramount. For a compound such as 2-Cyanoethylamine hemifu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise characterization of any active pharmaceutical ingredient (API) or intermediate is paramount. For a compound such as 2-Cyanoethylamine hemifumarate, elemental analysis serves as a cornerstone for confirming its identity, purity, and safety. This guide provides an in-depth comparison of the standards and analytical methodologies pertinent to this compound, designed for researchers, scientists, and drug development professionals. We will explore not only the verification of the compound's bulk elemental composition but also the critical standards for controlling elemental impurities, as mandated by current pharmacopeial guidelines.

The Foundational Standard: Theoretical Elemental Composition

The first standard against which any sample of 2-Cyanoethylamine hemifumarate is measured is its theoretical elemental composition, derived from its chemical formula. This provides a quantitative expectation for the percentage of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in the pure, unadulterated compound.

Multiple sources confirm the chemical formula for 2-Cyanoethylamine hemifumarate as (C₃H₆N₂)₂·C₄H₄O₄, with a corresponding molecular weight of 256.26 g/mol .[1][2][3]

From this, we can calculate the theoretical elemental composition:

  • Formula: C₁₀H₁₆N₄O₄

  • Molecular Weight: 256.26 g/mol

  • Carbon (C): (10 * 12.011) / 256.26 = 46.86%

  • Hydrogen (H): (16 * 1.008) / 256.26 = 6.29%

  • Nitrogen (N): (4 * 14.007) / 256.26 = 21.86%

  • Oxygen (O): (4 * 15.999) / 256.26 = 24.97%

This theoretical composition is the primary benchmark for purity assessment using techniques like CHNO combustion analysis. Significant deviation from these values can indicate the presence of impurities, residual solvents, or incorrect stoichiometry.

Modern Paradigm of Elemental Impurity Analysis: USP <232> and ICH Q3D

Beyond the elemental makeup of the molecule itself, the focus of modern pharmaceutical analysis has shifted to controlling trace levels of elemental impurities.[4][5][6] These impurities can be introduced at any stage of the manufacturing process, from raw materials and catalysts to manufacturing equipment and container closure systems.[5][7] The governing standards for this are the United States Pharmacopeia (USP) General Chapter <232> "Elemental Impurities—Limits" and the International Council for Harmonisation (ICH) Q3D "Guideline for Elemental Impurities".[7][8][9][10]

These guidelines have replaced the outdated and non-specific USP <231> "Heavy Metals" test with a risk-based approach to control 24 elemental impurities, which are classified based on their toxicity and the likelihood of their presence in the final drug product.[5][11][12] The core principle is the establishment of a Permitted Daily Exposure (PDE) for each elemental impurity, which is a toxicologically-based limit.[9][10][13]

The elemental impurities are categorized as follows:

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that must be assessed in all cases.[4][14]

  • Class 2: Toxic elements with varying abundance.

    • Class 2A: Elements with relatively high natural abundance (Co, Ni, V) that also require a risk assessment.[11]

    • Class 2B: Elements that are typically introduced from catalysts (e.g., Pt, Pd, Ru, Rh) and are assessed only when intentionally added.[11][13]

  • Class 3: Elements with lower toxicity by the oral route of administration (e.g., Cu, Cr, Sn).[4]

For a substance like 2-Cyanoethylamine hemifumarate, a comprehensive risk assessment in line with ICH Q3D is the mandatory first step to identify which elemental impurities need to be monitored.

Comparison of Analytical Methodologies

The choice of analytical technique is dictated by the goal of the analysis: verifying bulk composition or quantifying trace elemental impurities. USP Chapter <233> "Elemental Impurities—Procedures" recommends modern instrumental techniques like ICP-MS and ICP-OES for the analysis of elemental impurities due to their specificity and sensitivity.[7][14]

FeatureCHNO Combustion AnalysisICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry)ICP-MS (Inductively Coupled Plasma - Mass Spectrometry)
Primary Application Determination of bulk elemental composition (%C, H, N, O, S).Quantification of elemental impurities at parts-per-million (ppm) levels.Quantification of elemental impurities at parts-per-billion (ppb) to parts-per-trillion (ppt) levels.
Principle Sample is combusted in a high-oxygen environment; resulting gases (CO₂, H₂O, N₂) are separated and quantified.Sample is introduced into an argon plasma, causing atoms to emit light at characteristic wavelengths, which is then measured.Sample is ionized in an argon plasma; ions are then separated by their mass-to-charge ratio and quantified.
Elements Covered C, H, N, O, S.Most elements from the periodic table, particularly metals and some non-metals.A wide range of elements, with very low detection limits.
Sensitivity Percent (%) level.ppm (µg/g).ppb (ng/g) to ppt (pg/g).[]
Throughput Relatively high.High.High.
Regulatory Status Standard method for identity and purity.Recommended in USP <233>.Recommended as a primary technique in USP <233>.[7]
Key Advantage Directly verifies the empirical formula of the compound.Robust and less susceptible to matrix effects than ICP-MS.Unmatched sensitivity, making it ideal for trace and ultra-trace analysis.[16][17]
Key Limitation Not suitable for trace metal analysis.Higher detection limits compared to ICP-MS.Can be prone to polyatomic interferences, though modern instruments have advanced mitigation strategies.

Experimental Protocol: ICP-MS for Elemental Impurity Analysis of 2-Cyanoethylamine Hemifumarate

This protocol is a generalized procedure based on the principles outlined in USP <233> and should be fully validated for the specific product and laboratory conditions.

1. Objective: To quantify elemental impurities in 2-Cyanoethylamine hemifumarate according to USP <232> limits.

2. Materials and Reagents:

  • 2-Cyanoethylamine hemifumarate sample.

  • Nitric Acid (HNO₃), trace metal grade.

  • Hydrochloric Acid (HCl), trace metal grade.

  • Deionized water (18.2 MΩ·cm).

  • Multi-element standard solutions for calibration, traceable to a national standards body (e.g., NIST).

  • Indium (In) or other suitable internal standard.

3. Instrumentation:

  • Inductively Coupled Plasma - Mass Spectrometer (ICP-MS) equipped with a collision/reaction cell to mitigate interferences.

  • Microwave digestion system.

4. Sample Preparation (Microwave Digestion):

  • Accurately weigh approximately 0.2 g of the 2-Cyanoethylamine hemifumarate sample into a clean microwave digestion vessel.

  • Carefully add 5 mL of trace metal grade nitric acid and 1 mL of hydrochloric acid to the vessel.

  • Allow the sample to pre-digest for 15 minutes in a fume hood.

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 200 °C over 15 minutes and hold for an additional 20 minutes.

  • Allow the vessels to cool to room temperature.

  • Carefully open the vessels and quantitatively transfer the digested solution to a 50 mL volumetric flask.

  • Add the internal standard to achieve a final concentration of ~10 ppb.

  • Bring the solution to volume with deionized water.

5. Calibration:

  • Prepare a series of calibration standards from the multi-element stock solutions, covering the expected concentration range of the elements of interest. The concentration of these standards should be guided by the J-value, which is the PDE of the element appropriately diluted.[16]

  • The calibration standards should be matrix-matched to the sample solutions (i.e., contain the same concentration of acids).

6. ICP-MS Analysis:

  • Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) to ensure maximum sensitivity and stability.

  • Analyze a blank solution (acid matrix) to establish the baseline.

  • Analyze the calibration standards to generate a calibration curve for each element.

  • Analyze the prepared sample solutions.

7. Data Analysis:

  • Calculate the concentration of each elemental impurity in the sample solution using the calibration curves.

  • Convert the solution concentration (e.g., in µg/L) back to the concentration in the original solid sample (e.g., in µg/g), accounting for the sample weight and final volume.

  • Compare the results to the established PDE limits to determine compliance.

Workflow for Elemental Impurity Analysis

The overall process, from initial assessment to final reporting, follows a logical sequence as outlined by ICH Q3D.

Elemental_Impurity_Workflow cluster_assessment Risk Assessment (ICH Q3D) cluster_analysis Analytical Procedure (USP <233>) cluster_control Control Strategy A Identify Potential Sources of Impurities B Evaluate Toxicity Data (PDEs) A->B C Assess Likelihood of Presence in Drug Product B->C D Method Development & Validation C->D Risk Identified E Sample Preparation (e.g., Microwave Digestion) D->E F Instrumental Analysis (ICP-MS / ICP-OES) E->F G Compare Results to PDE Limits F->G H Establish Controls for Raw Materials or Process G->H I Routine Testing/ Batch Release H->I

Caption: Workflow for Elemental Impurity Analysis based on ICH Q3D and USP <233>.

Conclusion

The elemental analysis of 2-Cyanoethylamine hemifumarate is a multi-faceted process that relies on a set of robust and scientifically-grounded standards. The theoretical elemental composition serves as the fundamental benchmark for purity and identity, while the comprehensive framework provided by USP <232>, <233>, and ICH Q3D governs the control of elemental impurities. The adoption of modern analytical techniques like ICP-MS and ICP-OES is essential for meeting the stringent sensitivity and specificity requirements of these regulations. By integrating a thorough understanding of the theoretical standards with a risk-based approach to impurity analysis, researchers and manufacturers can ensure the quality, safety, and efficacy of 2-Cyanoethylamine hemifumarate.

References

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>.
  • European Medicines Agency. (2015, January 12). ICH Q3D Elemental impurities - Scientific guideline.
  • International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1).
  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis.
  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?. Retrieved from West Pharmaceutical Services website.
  • CS Analytical. (n.d.). USP 232, USP 233 and ICHQ3D Elemental Impurities.
  • Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
  • LabSolutions. (n.d.). 3-Aminopropionitrile fumarate salt.
  • U.S. Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS.
  • BOC Sciences. (n.d.). Pharmaceutical Elemental Impurities Analysis - Wet Chemistry.
  • Thermo Fisher Scientific. (2016, May 1). Determining Elemental Impurities in Pharmaceutical Products and Dietary Supplements.
  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals.
  • Spectroscopy Online. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique.
  • Santa Cruz Biotechnology. (n.d.). 3-Aminopropionitrile fumarate salt | CAS 2079-89-2.
  • SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study.
  • LookChem. (n.d.). Cas 352-96-5,(2-cyanoethyl)ammonium hydrogen fumarate.
  • Santa Cruz Biotechnology. (n.d.). 3-Aminopropionitrile fumarate salt | CAS 2079-89-2 | SCBT.

Sources

Validation

A Comparative Guide to the Validation of Assay Methods for 2-Cyanoethylamine Hemifumarate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity.[1][2] This guide provides an in-depth comparison of methodologies for the validation of assays for 2-Cyanoethylamine Hemifumarate, a key intermediate in various chemical syntheses. As a Senior Application Scientist, the goal is to provide not just a protocol, but a foundational understanding of the principles and a practical framework for implementation, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]

The Criticality of Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[6] For 2-Cyanoethylamine Hemifumarate, this means ensuring that the chosen assay can accurately and reliably quantify the analyte, distinguishing it from impurities and degradation products.[7] This is paramount for ensuring the quality, safety, and efficacy of the final drug product.[2] The validation process itself should be a well-planned endeavor, with a predefined protocol and acceptance criteria established before the initiation of studies.[3][8]

Choosing the Right Analytical Technique: A Comparative Overview

While various analytical techniques can be employed for the quantification of 2-Cyanoethylamine Hemifumarate, High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its high resolution, sensitivity, and reproducibility.[2][9] This guide will focus on the validation of an HPLC assay, but the principles discussed are broadly applicable to other techniques such as Gas Chromatography (GC) or titration, with appropriate modifications.

A typical starting point for developing an HPLC method for a compound like 2-Cyanoethylamine Hemifumarate would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

The Validation Workflow: A Step-by-Step Guide with Experimental Rationale

The validation of an analytical method is a comprehensive process that evaluates several key parameters.[1] The following sections detail the experimental approach for each parameter, explaining the "why" behind the "how."

Specificity/Selectivity

The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[1][6] A lack of specificity can lead to inaccurate results.[3]

Experimental Protocol:

  • Forced Degradation Studies: Subject a sample of 2-Cyanoethylamine Hemifumarate to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the 2-Cyanoethylamine Hemifumarate peak in the presence of any degradation products. The peak should be spectrally homogeneous.

  • Placebo and Impurity Spiking: Analyze a placebo (a mixture of all formulation components except the active pharmaceutical ingredient) and a sample spiked with known impurities to ensure no interference at the retention time of the analyte.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from degradation products, impurities, or placebo components. Peak purity analysis should confirm the homogeneity of the analyte peak.

dot

G cluster_0 Method Validation Workflow cluster_1 Validation Parameters cluster_2 Start Define Analytical Target Profile (ATP) Develop Develop Analytical Method Start->Develop Protocol Write Validation Protocol Develop->Protocol Execute Execute Validation Studies Protocol->Execute Specificity Specificity Execute->Specificity Linearity Linearity Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision Execute->Precision Range Range Execute->Range LOD_LOQ LOD & LOQ Execute->LOD_LOQ Robustness Robustness Execute->Robustness Report Generate Validation Report

Caption: Workflow for Analytical Method Validation.

Linearity & Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1][8] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[8][9]

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of 2-Cyanoethylamine Hemifumarate at different concentrations, typically spanning 80% to 120% of the expected sample concentration for an assay.[10]

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): Typically ≥ 0.999.

  • Y-intercept: Should be close to zero.

  • Residuals: The residuals should be randomly distributed around the x-axis.

Data Presentation:

Concentration (mg/mL)Peak Area (n=3)Mean Peak Area
0.08798, 802, 805801.7
0.09901, 905, 898901.3
0.101005, 1002, 10081005.0
0.111102, 1108, 11051105.0
0.121205, 1208, 12021205.0
Linear Regression r² = 0.9998 y = 10025x + 5.3
Accuracy

The "Why": Accuracy refers to the closeness of the test results obtained by the method to the true value.[1][11] It is often expressed as the percent recovery.

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare a placebo of the drug product and spike it with known amounts of 2-Cyanoethylamine Hemifumarate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[12]

  • Analysis: Analyze the spiked samples and calculate the amount of recovered analyte.

Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0% for the assay of a drug substance or finished product.[13]

Data Presentation:

Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80%0.080.07998.8%
100%0.100.101101.0%
120%0.120.11999.2%
Mean Recovery 99.7%
Precision

The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of 2-Cyanoethylamine Hemifumarate at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.[9]

    • Alternatively, analyze three different concentrations in triplicate.[9]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should typically be ≤ 2%.[1]

Data Presentation:

ParameterDay 1 / Analyst 1 (RSD%)Day 2 / Analyst 2 (RSD%)
Repeatability 0.8%1.1%
Intermediate Precision \multicolumn{2}{c}{1.5% (Overall)}
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][13]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[10]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be verified by analyzing a number of samples at this concentration and demonstrating acceptable precision and accuracy.

dot

G cluster_0 Key Validation Parameters Specificity Specificity (Analyte vs. Others) Linearity Linearity (Response vs. Concentration) Accuracy Accuracy (Measured vs. True Value) Precision Precision (Agreement of Measurements) Range Range (Reliable Interval)

Sources

Comparative

Benchmarking 2-Cyanoethylamine Hemifumarate: A Comprehensive Guide to Amine-Based LOX Inhibitors and Cross-Linking Reagents

For drug development professionals and matrix biologists, selecting the correct amine reagent is critical when investigating extracellular matrix (ECM) remodeling, fibrosis, and tumor microenvironments. 2-Cyanoethylamine...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and matrix biologists, selecting the correct amine reagent is critical when investigating extracellular matrix (ECM) remodeling, fibrosis, and tumor microenvironments. 2-Cyanoethylamine hemifumarate —widely known in biochemical literature as β-aminopropionitrile (BAPN) fumarate—serves a dual role. In synthetic chemistry, it is a highly reactive bifunctional intermediate used to synthesize pharmaceuticals like Alfuzosin[1]. In biochemistry, it is the gold-standard irreversible inhibitor of Lysyl Oxidase (LOX), the copper-dependent enzyme responsible for cross-linking collagen and elastin[2].

This guide objectively benchmarks 2-Cyanoethylamine hemifumarate against alternative amine-based reagents, detailing the mechanistic causality behind its use and providing self-validating experimental protocols for robust laboratory execution.

Mechanistic Benchmarking: The "Why" Behind the Reagent

When designing an assay to inhibit ECM cross-linking, researchers must choose between different classes of amine reagents. The choice dictates the mechanism of action, target specificity, and downstream experimental viability.

Why use the hemifumarate salt instead of the free base? The free amine (3-aminopropionitrile) is a volatile, toxic liquid prone to rapid oxidation. The hemifumarate salt (CAS 2079-89-2) provides a stable, highly water-soluble solid that ensures stoichiometric precision during molar dosing in sensitive enzymatic assays[3].

Alternative Reagent Comparison
  • D-Penicillamine (D-Pen): A classical primary amine and copper chelator. Unlike BAPN, D-Pen acts indirectly. It chelates the Cu²⁺ cofactor required by LOX and covalently binds to aldehyde residues on immature procollagen, preventing Schiff base formation[4].

  • Haloallylamines (e.g., PXS-S2A, PXS-5505): Next-generation synthetic amines. While BAPN is a suicide inhibitor that covalently binds the LOX active site, it can exhibit off-target effects on other amine oxidases[5]. Haloallylamines offer superior target specificity and potency for LOX and LOXL2[6].

LOX_Pathway Procollagen Procollagen (Lysine Residues) LOX_Enzyme Lysyl Oxidase (LOX) Procollagen->LOX_Enzyme Oxidation Crosslinked Cross-linked ECM Matrix LOX_Enzyme->Crosslinked Aldol Condensation BAPN 2-Cyanoethylamine Hemifumarate BAPN->LOX_Enzyme Covalent Suicide Inhibition DPen D-Penicillamine DPen->Procollagen Aldehyde Binding DPen->LOX_Enzyme Cu2+ Chelation

Fig 1: Mechanistic pathways of LOX inhibition by BAPN versus D-Penicillamine.

Quantitative Performance Data

The following table summarizes the quantitative benchmarking of these reagents based on recent pharmacological data[4][6].

ReagentPrimary MechanismTarget SpecificityPotency (pIC50 / IC50)In Vivo Half-LifeKey Application
2-Cyanoethylamine Hemifumarate Irreversible covalent binding to LOX active siteModerate (cross-reacts with other amine oxidases)pIC50 = 6.4 (~0.4 µM)Low (rapid clearance)Benchmark in vitro ECM assays
D-Penicillamine Cu²⁺ chelation & procollagen aldehyde bindingLow (broad metal chelator)~10 µM (indirect)ModerateIn vivo fibrotic remodeling
Haloallylamines (e.g., PXS-S2A) Selective irreversible LOX/LOXL2 inhibitionHigh (LOX/LOXL specific)pIC50 = 8.3 (~5 nM)HighPre-clinical oncology/fibrosis

Experimental Protocols: Self-Validating Systems

To guarantee scientific trustworthiness, experimental workflows must be self-validating. The protocols below incorporate internal controls that verify the assay is functioning independently of the test variables.

Protocol A: Fluorometric In Vitro LOX Activity Assay

Objective: Quantify the IC50 of 2-Cyanoethylamine hemifumarate against alternative amines. Causality: LOX oxidizes amines to aldehydes, releasing H₂O₂ as a byproduct. We couple this release with Amplex Red and Horseradish Peroxidase (HRP) to generate a quantifiable fluorescent signal (Resorufin).

Step-by-Step Methodology:

  • Matrix Extraction: Extract LOX from target tissue (e.g., rat aorta) using a 6M Urea buffer. Causality: LOX is tightly bound to cross-linked collagen; standard RIPA buffers will fail to extract the active enzyme efficiently.

  • Dialysis: Dialyze the extract against 1X PBS overnight at 4°C. Causality: Urea denatures HRP in the downstream detection assay and must be entirely removed.

  • Inhibitor Incubation (The Validation Step): Aliquot 50 µg of protein per well. Add BAPN (10 µM to 500 µM) or D-Pen.

    • Self-Validation Controls: Include a positive control (vehicle only) and a critical negative control (LOX extract heat-inactivated at 95°C for 10 mins). The heat-inactivated control proves the fluorescent signal is enzymatically generated, not a background chemical artifact.

  • Substrate Addition: Add the reaction mixture containing Amplex Red, HRP, and 10 mM putrescine (the amine substrate).

  • Kinetic Measurement: Read fluorescence (Ex/Em = 540/590 nm) every 5 minutes for 1 hour at 37°C. Calculate the Vmax.

Workflow Step1 1. Tissue Extraction (6M Urea Buffer) Step2 2. Dialysis & BCA (Remove Urea, Quantify) Step1->Step2 Step3 3. Inhibitor Incubation (BAPN / D-Pen / Controls) Step2->Step3 Step4 4. Fluorometric Reaction (Amplex Red + H2O2) Step3->Step4 Step5 5. Kinetic Readout (Ex/Em = 540/590 nm) Step4->Step5

Fig 2: Self-validating fluorometric workflow for benchmarking amine-based LOX inhibitors.

Protocol B: In Vivo Benchmarking in Fibrosis Models

Objective: Assess the efficacy of BAPN in preventing tissue stiffness in fibrotic models (e.g., mdx mice)[7]. Causality: Because BAPN has a short in vivo half-life, bolus injections lead to fluctuating target engagement. Dosing via drinking water ensures continuous suppression of LOX.

Step-by-Step Methodology:

  • Formulation: Dissolve 2-Cyanoethylamine hemifumarate at 0.3% (w/v) in standard drinking water. Causality: The hemifumarate salt masks the highly bitter taste of the free amine, ensuring consistent ad libitum animal intake without dehydration.

  • Administration: Provide to the murine model for 4-6 weeks. Replace water every 3 days to prevent compound degradation.

  • Validation (Hydroxyproline Assay): Harvest the target tissue. Hydrolyze in 6M HCl at 120°C for 3 hours. Quantify cross-linked versus uncross-linked collagen using a colorimetric hydroxyproline assay. Causality: Relying solely on macroscopic tissue stiffness is subjective; the hydroxyproline assay provides direct biochemical proof of target engagement.

Conclusion

While next-generation haloallylamines offer superior target specificity for clinical applications[5], 2-Cyanoethylamine hemifumarate remains the indispensable benchmark for in vitro ECM research due to its high solubility, well-documented kinetics, and irreversible covalent mechanism[2]. Conversely, D-Penicillamine should be selected when the experimental design requires broad copper chelation or direct binding to immature procollagen rather than direct enzymatic inhibition[4].

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Cyanoethylamine hemifumarate

Comprehensive Safety & Operational Blueprint: Handling 2-Cyanoethylamine Hemifumarate In drug development and proteomics research, 2-Cyanoethylamine hemifumarate (CAS 2079-89-2)—widely known as 3-Aminopropionitrile fumar...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Blueprint: Handling 2-Cyanoethylamine Hemifumarate

In drug development and proteomics research, 2-Cyanoethylamine hemifumarate (CAS 2079-89-2)—widely known as 3-Aminopropionitrile fumarate or BAPN fumarate—is an essential biochemical tool[1][2]. However, the exact mechanistic properties that make it valuable in vitro and in vivo also render it a severe occupational hazard[2].

This guide provides drug development professionals with a self-validating system for the safe handling, preparation, and disposal of this compound, ensuring scientific integrity and laboratory safety are maintained in tandem.

Chemical Profile & Mechanistic Hazards

2-Cyanoethylamine hemifumarate functions as a potent, irreversible inhibitor of lysyl oxidase (LOX), an enzyme responsible for collagen and elastin cross-linking[2]. While researchers exploit this to inhibit microtissue cross-linking, this mechanism makes the compound an experimental teratogen [2]. By disrupting connective tissue stability during embryonic development, exposure poses a critical risk to pregnant personnel, leading to its GHS classification as a Category 1A/1B reproductive toxin (H360FD)[2][3].

Furthermore, the compound presents severe risks upon thermal decomposition. If exposed to high heat or fire, it emits highly toxic nitrogen oxides (NOx) and cyanide (CN-) fumes[2][4].

LOX_Pathway A 2-Cyanoethylamine hemifumarate B Lysyl Oxidase (LOX) Enzyme A->B Irreversible Inhibition C Collagen & Elastin Cross-linking B->C Blocked Catalysis D Connective Tissue Instability C->D Structural Deficit E Teratogenic Effects (H360FD) D->E Developmental Toxicity

Mechanistic pathway of LOX inhibition leading to teratogenicity.

Table 1: Quantitative Chemical & Hazard Data
PropertyValue
Chemical Name 2-Cyanoethylamine hemifumarate / 3-Aminopropionitrile fumarate[1][2]
CAS Number 2079-89-2[1]
Molecular Formula (C3H6N2)2•C4H4O4 (2:1 Salt)[1]
Molecular Weight 256.26 g/mol [1]
Solubility (Water) ~50 mg/mL (Clear to faintly yellow solution)[2]
Acute Oral Toxicity (LD50) 5 g/kg (Hamster)[5]
Primary GHS Hazards H360 / H360FD (Reproductive toxicity), H302 (Harmful if swallowed)[2][3]
Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Cyanide (CN-) fumes[2][4][6]

Personal Protective Equipment (PPE) Matrix

Because 2-Cyanoethylamine hemifumarate is supplied as a crystalline powder[2], the primary vectors of occupational exposure are aerosolized dust inhalation and dermal absorption[6][7]. The following PPE matrix is mandatory for all handling procedures.

Table 2: PPE Specifications & Operational Causality
PPE CategorySpecificationOperational Causality
Respiratory Type P2 (EN 143) or N95/N100 particulate respirator[2].Prevents inhalation of aerosolized teratogenic dust during weighing. Dust clouds also pose a combustible explosion risk[7].
Hand Protection Double-layered Nitrile gloves.Mitigates dermal absorption; the compound is a skin irritant and can enter the bloodstream through micro-abrasions[5][7].
Eye/Face Snug-fitting safety goggles or face shield[2].Blocks mucosal absorption of airborne particulates and protects against splash risks during solvent reconstitution[5].
Body Disposable Tyvek suit or closed-cuff lab coat.Prevents hazardous dust accumulation on personal clothing, eliminating secondary exposure risks outside the lab[7].

Operational Protocols: Preparation & Handling

To prevent the generation of hazardous dust clouds and ensure the integrity of the biochemical, follow this self-validating workflow for preparing dosing solutions.

Protocol: Safe Preparation of Experimental Dosing Solutions

  • Pre-Operational Checks: Verify that the chemical fume hood has a certified face velocity. Ensure that eyewash stations and safety showers are immediately accessible[4][6].

  • Environmental Control: Never handle the dry powder on an open bench. The generation of dust clouds presents both an inhalation hazard and a combustible dust explosion risk if exposed to an ignition source[7].

  • Weighing: Use an analytical balance enclosed strictly within the fume hood or a dedicated powder-weighing isolator.

  • Reconstitution: Slowly add the desired solvent (e.g., water) directly to the weighing vessel before removing it from the hood[2]. Cap the vial immediately to trap any remaining particulates and prevent aerosolization.

  • Storage: Store the sealed biochemical at -20°C to maintain stability and prevent degradation[2]. Keep away from strong oxidizing agents, acids, and bases[4][6].

  • Routine Decontamination: Wipe down the balance and surrounding hood surfaces with an alcohol-soaked, lint-free cloth. Aqueous solutions alone may not effectively lift residual organic salts[3].

Emergency Response & Disposal Plans

If a spill occurs, immediate and calculated containment is critical to prevent the spread of teratogenic material[3][7].

Spill_Workflow S1 Spill Detected (Powder/Solution) S2 Evacuate & Ventilate (Avoid Dust) S1->S2 S3 Don Maximum PPE (P2/N95, Nitrile) S2->S3 S4 Contain Spillage (Moisten to avoid dust) S3->S4 S5 Absorb & Decontaminate (Alcohol scrub) S4->S5 S6 Hazardous Waste Disposal S5->S6

Step-by-step emergency spill response and decontamination workflow.

Protocol: Chemical Spill Response & Decontamination

  • Evacuation & Assessment: Evacuate unprotected personnel from the immediate area. Do not walk through the spilled material to avoid tracking the teratogen across the facility[3].

  • PPE Donning: Responders must don maximum PPE, including P2/N95 respirators and double nitrile gloves[2][3].

  • Containment (Dry Spill): Do not dry-sweep. Sweeping generates hazardous dust clouds[7]. Lightly moisten the spill with water or cover it with damp absorbent pads to suppress dust generation[3][7].

  • Absorption (Liquid Spill): Use finely-powdered liquid-binding materials (e.g., diatomite or universal chemical binders) to absorb the solution[3].

  • Surface Decontamination: Scrub the affected area thoroughly with alcohol to lift and remove residual compound[3].

  • Disposal: Place all contaminated materials, including absorbent pads and outer gloves, into a sealed, labeled hazardous waste container. Dispose of via an approved chemical waste facility[5][7]. Do not flush any unreacted material down the drain[3].

References

  • "3-Aminopropionitrile fumarate salt | CAS 2079-89-2", Santa Cruz Biotechnology,1

  • "3-AMINOPROPIONITRILE FUMARATE | 2079-89-2", ChemicalBook, 2

  • "Material Safety Data Sheet - 3-Aminopropionitrile fumarate, 99+%", Cole-Parmer,4

  • "SAFETY DATA SHEET - Fisher Scientific", Fisher Scientific, 6

  • "SAFETY DATA SHEET - 3-Aminopropionitrile Fumarate", TCI Chemicals, 5

  • "3-Aminopropionitrile fumarate salt - SDS", Santa Cruz Biotechnology,7

  • "3-Aminopropionitrile fumarate (2:1)-SDS", MedChemExpress, 3

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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